4-Bromo-3-nitrobenzene-1,2-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-nitrobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-3-1-2-4(8)5(9)6(3)10(11)12/h1-2H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXICRJJECIZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567384 | |
| Record name | 4-Bromo-3-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147021-89-4 | |
| Record name | 4-Bromo-3-nitrobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-3-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromo-3-nitrobenzene-1,2-diamine, a key chemical intermediate in the synthesis of pharmaceuticals, dyes, and novel organic materials. This document details its chemical identity, physicochemical properties, plausible synthetic routes, and its application as a versatile building block in medicinal chemistry.
Chemical Identity and Structure
The compound, this compound, is an aromatic amine derivative of benzene. Its structure is characterized by a benzene ring substituted with two adjacent amino groups (at positions 1 and 2), a nitro group (at position 3), and a bromine atom (at position 4).
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IUPAC Name: this compound[1]
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CAS Number: 147021-89-4[1]
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Molecular Formula: C₆H₆BrN₃O₂[1]
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Canonical SMILES: C1=CC(=C(C(=C1N)N)--INVALID-LINK--[O-])Br[1]
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InChI Key: UJXICRJJECIZTR-UHFFFAOYSA-N[1]
The presence of ortho-diamine functionality, combined with the electron-withdrawing nitro group and the reactive bromine atom, makes this molecule a highly valuable and versatile precursor in synthetic chemistry.
Physicochemical and Quantitative Data
The key physicochemical properties of this compound are summarized in the table below. It should be noted that experimental data for melting point and solubility are not consistently reported in publicly available literature.
| Property | Value | Source |
| Molecular Weight | 232.04 g/mol | [2] |
| Density | 1.901 g/cm³ | [2] |
| Boiling Point | 352.4 °C at 760 mmHg | [2] |
| Flash Point | 166.9 °C | [2] |
| Refractive Index | 1.735 | [2] |
| Vapor Pressure | 3.86 x 10⁻⁵ mmHg at 25°C | [2] |
| Storage Temperature | Room temperature, inert atmosphere, keep in dark | [2] |
| Melting Point | Not Available | [2] |
| Solubility | Not Available | [2] |
Experimental Protocols
Proposed Synthesis of this compound
The introduction of a nitro group onto the 4-bromo-o-phenylenediamine ring requires careful control to achieve the desired regioselectivity and to prevent oxidation of the amine groups. A standard strategy involves the protection of the amino groups via acetylation, followed by nitration and subsequent deprotection.
Logical Workflow for Synthesis
Protocol:
-
Step 1: Protection (Diacetylation) of 4-Bromo-o-phenylenediamine
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To a stirred solution of 4-bromo-o-phenylenediamine (1.0 eq) in glacial acetic acid, slowly add acetic anhydride (2.2 eq) at 0-5 °C.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield N,N'-(4-bromo-1,2-phenylene)diacetamide.
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Step 2: Nitration of the Protected Diamine
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Add the N,N'-(4-bromo-1,2-phenylene)diacetamide (1.0 eq) in portions to a cold (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid (e.g., 1:1 v/v).
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Maintain the temperature below 10 °C during the addition.
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After the addition is complete, stir the mixture at 0-10 °C for 1-2 hours. Monitor the reaction by TLC.
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Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
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Filter the precipitate, wash with cold water until neutral, and dry to obtain N,N'-(4-bromo-3-nitro-1,2-phenylene)diacetamide.
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Step 3: Deprotection (Acid Hydrolysis)
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Suspend the crude nitrated diacetyl compound in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux for 4-8 hours, monitoring for the disappearance of the starting material by TLC.
-
Cool the reaction mixture and neutralize it carefully with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide) to precipitate the free diamine.
-
Filter the solid product, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
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Application in Heterocyclic Synthesis: Preparation of Benzimidazoles
The ortho-diamine functionality is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. The Phillips condensation, which involves reacting an o-phenylenediamine with a carboxylic acid under acidic conditions, is a common method.
Signaling Pathway for Benzimidazole Synthesis
Protocol: Synthesis of 2-Methyl-5-bromo-6-nitro-1H-benzimidazole
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Reaction Setup:
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In a round-bottom flask, combine this compound (1.0 eq) and glacial acetic acid (5.0 eq, serving as both reactant and solvent).
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Add 4M hydrochloric acid as a catalyst.
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Condensation:
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Heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours.
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Monitor the progress of the reaction by TLC, observing the formation of a new, more polar spot corresponding to the benzimidazole product.
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Work-up and Isolation:
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After completion, cool the reaction mixture to room temperature.
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Slowly pour the acidic solution into a beaker of ice water and carefully neutralize with concentrated ammonium hydroxide until the product precipitates completely (typically around pH 7-8).
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Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.
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Collect the crude product by vacuum filtration.
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-
Purification:
-
Wash the filter cake with copious amounts of cold water to remove any residual salts.
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Dry the crude product under vacuum.
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The product can be further purified by recrystallization from an appropriate solvent, such as an ethanol/water mixture, to yield the pure 2-methyl-5-bromo-6-nitro-1H-benzimidazole.
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This protocol can be adapted for a wide range of carboxylic acids or aldehydes to generate a library of substituted benzimidazoles for screening in drug discovery programs. The compound's unique substitution pattern makes it a valuable tool for creating new chemical entities with potential therapeutic applications.
References
Technical Guide: 4-Bromo-3-nitrobenzene-1,2-diamine (CAS 147021-89-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-nitrobenzene-1,2-diamine, with CAS number 147021-89-4, is a substituted aromatic diamine that serves as a versatile and crucial building block in synthetic organic chemistry. Its unique structure, featuring ortho-disposed amine functionalities, a bromine atom, and a nitro group, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly those of pharmaceutical and material science interest. The presence of multiple reactive sites allows for diverse chemical transformations, enabling the construction of complex molecular architectures.
This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, key reactions and applications, and safety information for this compound.
Chemical and Physical Properties
Quantitative data for this compound is summarized in the table below. It is important to note that experimental data for properties such as melting point and solubility are not consistently reported in publicly available literature; therefore, some values are computed predictions.[1][2][3][4]
| Property | Value | Reference(s) |
| CAS Number | 147021-89-4 | [1][2] |
| Molecular Formula | C₆H₆BrN₃O₂ | [1][2] |
| Molecular Weight | 232.04 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| Synonyms | 4-Bromo-3-nitro-1,2-benzenediamine, 4-Bromo-3-nitro-o-phenylenediamine | [1] |
| Appearance | Solid (Specific color not consistently reported) | - |
| Melting Point | Not Available (N/A) | [1][4] |
| Boiling Point | 352.4 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.901 g/cm³ (Predicted) | [1] |
| Flash Point | 166.9 °C (Predicted) | [1] |
| Solubility | Not Available (N/A) | [1] |
| Storage Temperature | Room temperature, under inert atmosphere, keep in dark place | [1] |
Spectroscopic Data
| Technique | Data / Expected Characteristics |
| ¹H NMR | Predicted: Aromatic protons would appear as distinct signals in the aromatic region (~6.0-8.0 ppm). The protons on the benzene ring will show coupling patterns influenced by the bromo, nitro, and two amine substituents. The amine protons (-NH₂) would likely appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration. |
| ¹³C NMR | Predicted: Six distinct signals are expected in the aromatic region (~100-150 ppm) for the benzene ring carbons. The carbon atoms attached to the electron-withdrawing nitro group and the bromine atom would be significantly shifted. The carbons attached to the amino groups would also show characteristic shifts. |
| Mass Spectrometry (MS) | Expected: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns would involve the loss of the nitro group (NO₂) and other fragments. PubChem lists a GC-MS spectrum is available.[3] |
| Infrared (IR) | Expected: Characteristic absorption bands would be observed for N-H stretching of the amine groups (typically ~3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (NO₂) (~1500-1550 cm⁻¹ and 1335-1370 cm⁻¹, respectively), and C-Br stretching in the fingerprint region. PubChem lists a vapor phase IR spectrum is available.[3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the regioselective nitration of its precursor, 4-bromo-benzene-1,2-diamine.[1] The following is a representative protocol adapted from standard nitration procedures for aromatic amines.
Reaction Scheme:
References
physical and chemical properties of 4-Bromo-3-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Bromo-3-nitrobenzene-1,2-diamine. The information presented is compiled from various chemical data sources and is intended to serve as a foundational resource for its application in research and development, particularly in the fields of organic synthesis, medicinal chemistry, and materials science.
Chemical Identity and Physical Properties
This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom, a nitro group, and two adjacent amine groups.[1] This unique arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆BrN₃O₂ | [1][2] |
| Molecular Weight | 232.04 g/mol | [1][2] |
| CAS Number | 147021-89-4 | [2] |
| Appearance | Data not available | [1] |
| Boiling Point | 352.4 °C at 760 mmHg | [1] |
| Density | 1.901 g/cm³ | [1] |
| Refractive Index | 1.735 | [1] |
| Flash Point | 166.9 °C | [1] |
| Melting Point | Not available | [1] |
| Solubility | Not available | [1] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [1] |
Note: The melting point and solubility of this compound are not consistently reported in the available literature.
Spectroscopic Data
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its combination of functional groups:
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Aromatic Amine Groups: The two amine groups are nucleophilic and can participate in a variety of reactions, including diazotization, acylation, and condensation reactions. They are key to the formation of heterocyclic compounds.
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Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. It can be reduced to an amine group, offering a route to triamine derivatives.
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Bromine Atom: The bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and can participate in cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Experimental Protocols
Proposed Synthetic Pathway
A plausible method for the synthesis of this compound involves the nitration of a suitable precursor, such as 4-bromo-1,2-phenylenediamine. The directing effects of the amine and bromo substituents would need to be carefully considered to achieve the desired regioselectivity.
Below is a conceptual workflow for this proposed synthesis.
Caption: Proposed synthetic workflow for this compound.
Disclaimer: This proposed pathway is hypothetical and would require experimental validation and optimization.
Applications in Research and Development
This compound is primarily utilized as a building block in organic synthesis.[1] Its trifunctional nature allows for the construction of a diverse range of complex molecules.
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Pharmaceutical Industry: This compound is a valuable intermediate in the development of new drug candidates.[1][4] The presence of multiple reactive sites allows for the generation of libraries of compounds for screening against various biological targets.
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Dye Industry: It serves as a precursor in the manufacturing of dyes, where its chemical structure contributes to the color and stability of the final products.[1]
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Materials Science: The compound can be employed in the synthesis of advanced materials with specific electronic or optical properties.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information linking this compound to any specific biological signaling pathways or detailing its own biological activity. Its utility in drug discovery is as a scaffold to be further elaborated into potentially active molecules.[4] Therefore, the creation of a diagram for a signaling pathway directly involving this compound is not feasible at this time.
Safety and Handling
Detailed safety and handling information should be obtained from a comprehensive Safety Data Sheet (SDS) for this compound. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chemical intermediate with significant potential in various fields, particularly in the synthesis of pharmaceuticals and dyes. While some of its physical properties are well-documented, further experimental work is required to determine its melting point, solubility, and detailed spectroscopic characteristics. The development of a robust and scalable synthetic protocol would further enhance its accessibility and utility for the scientific community.
References
Technical Guide: Properties of 4-Bromo-3-nitrobenzene-1,2-diamine
Audience: Researchers, scientists, and drug development professionals.
This document provides core technical data on 4-Bromo-3-nitrobenzene-1,2-diamine, a chemical compound utilized in various research and development applications.
Chemical Identity and Properties
This compound is a substituted benzene derivative.[1] It is recognized for its utility as a building block in organic synthesis, particularly in the pharmaceutical and dye industries.[1][2] The presence of amine, bromo, and nitro functional groups makes it a versatile intermediate for creating more complex molecules.[1]
Quantitative Molecular Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and chemical database management.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrN₃O₂ | PubChem, American Elements[3][4] |
| Molecular Weight | 232.03 g/mol | PubChem[3] |
| Monoisotopic Mass | 230.96434 Da | PubChem[3] |
| CAS Number | 147021-89-4 | American Elements[4] |
Note on Experimental Protocols and Visualizations:
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Experimental Protocols: The determination of molecular weight and formula is typically achieved through standard analytical techniques such as mass spectrometry and elemental analysis. As these are fundamental and widely understood methods, detailed experimental protocols are not provided in this context.
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Diagrams: The user request for diagrams of signaling pathways or experimental workflows is not applicable to the presentation of basic chemical properties like molecular weight and formula. Therefore, no diagrams are included.
References
Technical Guide: Solubility of 4-Bromo-3-nitrobenzene-1,2-diamine in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 4-bromo-3-nitrobenzene-1,2-diamine, a key intermediate in various synthetic pathways within the pharmaceutical and chemical industries. A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a comprehensive, standardized experimental protocol for the systematic determination of its solubility. The methodologies detailed herein, centered around the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis, are designed to enable researchers to generate reliable and reproducible solubility data. Such data is critical for the optimization of reaction conditions, purification processes, and formulation development. This guide includes a structured template for data presentation and a visual workflow to facilitate experimental planning and execution.
Introduction
This compound is an aromatic amine whose utility in organic synthesis is significant, particularly as a building block for heterocyclic compounds and active pharmaceutical ingredients. The physicochemical properties of this compound, especially its solubility in organic solvents, are fundamental parameters that govern its handling, reaction kinetics, and purification. The efficiency of processes such as synthesis, crystallization, and formulation is directly influenced by the solubility of the starting materials and intermediates.
Despite its importance, there is a conspicuous lack of published quantitative solubility data for this compound. This guide aims to bridge this information gap by providing a robust and detailed experimental framework for researchers to determine these crucial solubility parameters in-house.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information has been aggregated from various chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 147021-89-4 |
| Molecular Formula | C₆H₆BrN₃O₂ |
| Molecular Weight | 232.04 g/mol |
| Boiling Point | 352.4 °C at 760 mmHg |
| Density | 1.901 g/cm³ |
| Flash Point | 166.9 °C |
Note: Melting point and explicit solubility data are not consistently reported in public databases.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the public domain. Table 2 is provided as a template for researchers to populate with their experimentally determined data. This structured format will allow for easy comparison of solubility across different solvents and temperatures.
Table 2: Template for Experimental Solubility Data of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |
| Methanol | 25 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| Isopropanol | 25 | HPLC-UV | ||
| Acetone | 25 | HPLC-UV | ||
| Acetonitrile | 25 | HPLC-UV | ||
| Dichloromethane | 25 | HPLC-UV | ||
| Chloroform | 25 | HPLC-UV | ||
| Ethyl Acetate | 25 | HPLC-UV | ||
| Tetrahydrofuran | 25 | HPLC-UV | ||
| Toluene | 25 | HPLC-UV | ||
| Add other solvents and temperatures as required |
Experimental Protocol: Determination of Solubility
The following section details the isothermal shake-flask method, which is considered a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a solvent.[1][2]
Materials and Equipment
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This compound (of known purity)
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HPLC-grade organic solvents
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Analytical balance
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Vials with screw caps and PTFE septa
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Constant temperature shaker bath or incubator
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Syringe filters (e.g., 0.45 µm PTFE)
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Volumetric flasks and pipettes
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Centrifuge (optional)
Procedure
A visual representation of the experimental workflow is provided in Figure 1.
Step 1: Preparation of Saturated Solution
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Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium with a saturated solution has been reached.
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Accurately add a known volume of the selected organic solvent to the vial.
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Seal the vials tightly to prevent any solvent evaporation during the experiment.
Step 2: Equilibration
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Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
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Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is between 24 and 72 hours.[2][3] The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.
Step 3: Sample Collection and Preparation
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After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle. If necessary, the vials can be centrifuged to facilitate the separation of the solid phase.
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Carefully withdraw an aliquot of the supernatant using a syringe.
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Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) into a clean vial. This step is crucial to remove any fine solid particles that could dissolve upon dilution and lead to an overestimation of solubility.
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Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
Step 4: Concentration Analysis by HPLC
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Analyze the diluted solution using a pre-validated analytical method, such as HPLC with UV detection, to determine the concentration of this compound.
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A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.[4]
Step 5: Calculation of Solubility
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Calculate the concentration of the undiluted saturated solution based on the dilution factor used in Step 3.
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Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Development of HPLC Method
A crucial component of this protocol is the use of a reliable HPLC method for concentration determination. The following provides a general starting point for method development.
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Column: A reversed-phase C18 column is a common starting point for aromatic compounds.
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Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile or methanol) and water or a buffer is typically used. The ratio can be optimized to achieve good peak shape and a reasonable retention time.
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Detection: The UV detector wavelength should be set to the λmax (wavelength of maximum absorbance) of this compound to ensure maximum sensitivity.
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Calibration: Prepare a series of standard solutions of the compound in the chosen solvent, covering the expected concentration range of the diluted samples. Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999 for accurate results.[4]
Safety Precautions
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Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before commencing any experimental work.
Conclusion
References
Spectroscopic Profile of 4-Bromo-3-nitrobenzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 4-Bromo-3-nitrobenzene-1,2-diamine (CAS No: 147021-89-4, Molecular Formula: C₆H₆BrN₃O₂, Molecular Weight: 232.04 g/mol ).[1][2][3] Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a predictive analysis based on data from structurally similar molecules. The information herein is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of this and related compounds in fields such as medicinal chemistry and materials science.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data for related compounds, including various nitro-substituted anilines, bromonitrobenzenes, and other aromatic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 7.8 | d | 1H | Ar-H (ortho to -NO₂) |
| ~ 6.8 - 7.1 | d | 1H | Ar-H (ortho to -Br) |
| ~ 5.0 - 6.0 | br s | 4H | -NH ₂ |
Predicted solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | C -NO₂ |
| ~ 135 - 140 | C -NH₂ |
| ~ 130 - 135 | C -NH₂ |
| ~ 120 - 125 | C H |
| ~ 115 - 120 | C H |
| ~ 110 - 115 | C -Br |
Predicted solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, two bands | N-H stretching (asymmetric and symmetric) of -NH₂ |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1630 - 1600 | Strong | N-H bending (scissoring) of -NH₂ |
| 1580 - 1560 | Strong | Aromatic C=C stretching |
| 1530 - 1500 | Strong | Asymmetric N-O stretching of -NO₂ |
| 1350 - 1320 | Strong | Symmetric N-O stretching of -NO₂ |
| 1300 - 1250 | Medium to Strong | Aromatic C-N stretching |
| 850 - 800 | Strong | C-H out-of-plane bending |
| 700 - 600 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Abundance | Assignment |
| 231/233 | High | [M]⁺ (Molecular ion peak, isotopic pattern due to ⁷⁹Br/⁸¹Br) |
| 214/216 | Medium | [M-OH]⁺ |
| 185/187 | Medium | [M-NO₂]⁺ |
| 106 | High | [M-Br-NO₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Data Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A proton-decoupled sequence is typically used.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Introduction:
-
For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC, where the compound will be vaporized and separated from the solvent and any impurities.
-
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI, high-energy electrons (typically 70 eV) bombard the molecules, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.
Caption: Workflow for the Spectroscopic Analysis of an Organic Compound.
References
Commercial Availability and Technical Profile of 4-bromo-3-nitro-1,2-benzenediamine
An In-depth Guide for Researchers and Drug Development Professionals
Introduction: 4-bromo-3-nitro-1,2-benzenediamine, a key organic intermediate, is gaining significant attention within the scientific community, particularly in the fields of pharmaceutical development and materials science. Its unique molecular architecture, featuring a benzene ring substituted with bromo, nitro, and adjacent amine functional groups, makes it a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of the commercial availability of 4-bromo-3-nitro-1,2-benzenediamine, its physicochemical properties, a detailed experimental protocol for its synthesis, and insights into its potential biological significance.
Commercial Availability
4-bromo-3-nitro-1,2-benzenediamine (CAS No. 147021-89-4) is commercially available from a range of chemical suppliers catering to research and development needs. The purity and available quantities vary among suppliers, influencing the cost. Researchers are advised to consult the respective company websites for the most current pricing and stock information.
| Supplier | Purity | Available Quantities |
| American Elements® | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) | Bulk quantities and custom specifications |
| Parchem | Inquire for specifications | Inquire for packaging options |
| LookChem | Inquire for specifications | Inquire for supply ability |
| ChemicalBook | Inquire for specifications | Various (e.g., grams to kilograms) |
| Dana Bioscience | Inquire for specifications | e.g., 1g |
| Echemi | Inquire for specifications | Inquire for packaging options |
| Sobekbio Biosciences | Inquire for specifications | Inquire for packaging options |
| Sigma-Aldrich | 97% (for the related compound 4-Bromo-1,2-diaminobenzene) | 5g, 25g, 100g |
Physicochemical Properties
A summary of the key physicochemical properties of 4-bromo-3-nitro-1,2-benzenediamine is presented below, based on data from various chemical suppliers and databases.[1][2][3][4]
| Property | Value |
| Molecular Formula | C₆H₆BrN₃O₂ |
| Molecular Weight | 232.04 g/mol [1] |
| CAS Number | 147021-89-4 |
| Appearance | Not consistently reported, may vary |
| Boiling Point | 352.4 °C at 760 mmHg[3] |
| Density | 1.901 g/cm³[3] |
| Flash Point | 166.9 °C[3] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere[3] |
Synthesis Protocol
Proposed Synthesis of 4-bromo-3-nitro-1,2-benzenediamine
This protocol is a hypothetical procedure based on the nitration of similar aromatic amines and should be performed with appropriate safety precautions by trained personnel.
Materials:
-
4-bromo-1,2-benzenediamine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, filtration apparatus)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask immersed in an ice bath, slowly add a stoichiometric equivalent of fuming nitric acid to a cooled, stirred volume of concentrated sulfuric acid. Maintain the temperature below 10 °C throughout the addition.
-
Dissolution of Starting Material: In a separate flask, dissolve 4-bromo-1,2-benzenediamine in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 4-bromo-1,2-benzenediamine, ensuring the reaction temperature is maintained between 0 and 5 °C. The reaction is exothermic and requires careful temperature control to prevent over-nitration and side product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is deemed complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Extract the aqueous mixture with a suitable organic solvent such as dichloromethane.
-
Drying and Solvent Removal: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and then remove the solvent under reduced pressure to yield the crude 4-bromo-3-nitro-1,2-benzenediamine.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system or by column chromatography.
Logical Workflow for the Proposed Synthesis
Caption: Proposed workflow for the synthesis of 4-bromo-3-nitro-1,2-benzenediamine.
Potential Biological Significance and Signaling Pathways
While specific studies on the biological activity of 4-bromo-3-nitro-1,2-benzenediamine are limited, the presence of the nitroaromatic moiety suggests potential interactions with key cellular signaling pathways, a feature common to many nitro-containing compounds explored in drug discovery.[5] Nitroaromatic compounds are known to be bioreductively activated in hypoxic environments, such as those found in solid tumors, leading to the generation of cytotoxic species.[5][6] This property makes them attractive candidates for the development of targeted cancer therapies.
Two of the most critical signaling pathways often dysregulated in cancer and other diseases are the MAPK/ERK and NF-κB pathways. Nitroaromatic compounds and their derivatives have been shown to modulate these pathways, although the precise mechanisms can vary.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[7][8][9] Dysregulation of this pathway is a hallmark of many cancers. The potential for nitroaromatic compounds to interfere with this pathway, perhaps through the generation of reactive oxygen species or by direct interaction with pathway components, is an area of active research.
References
- 1. parchem.com [parchem.com]
- 2. americanelements.com [americanelements.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-Bromo-3-nitrobenzene-1,2-diamine | C6H6BrN3O2 | CID 15040736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia [mdpi.com]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. Visualization of the spatial and temporal dynamics of MAPK signaling using fluorescence imaging techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cusabio.com [cusabio.com]
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 4-Bromo-3-nitrobenzene-1,2-diamine, a valuable building block in medicinal chemistry and materials science.[1] The synthesis involves a multi-step process commencing from aniline, incorporating key reactions such as electrophilic aromatic substitution and selective reduction. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.
Physicochemical Properties
A summary of the key physicochemical properties of the target compound and its synthetic intermediate is provided below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Boiling Point (°C) |
| 4-Bromo-1,2-dinitrobenzene | C₆H₃BrN₂O₄ | 247.00 | 610-38-8 | 353.6 ± 22.0 at 760 mmHg[2] |
| This compound | C₆H₆BrN₃O₂ | 232.04 | 147021-89-4 | 352.4 at 760 mmHg[1] |
Synthetic Pathway Overview
The synthesis of this compound is a five-step process starting from aniline. The overall workflow involves the protection of the amino group, followed by bromination and nitration, deprotection, a second nitration, and finally, a selective reduction of one nitro group.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Detailed experimental procedures for each synthetic step are outlined below.
Step 1: Acetylation of Aniline to Acetanilide
This initial step protects the amino group to control the regioselectivity of subsequent electrophilic aromatic substitution reactions.
Procedure:
-
In a 25-mL Erlenmeyer flask, combine 465 mg (5 mmol) of aniline, 12 mL of water, and 0.5 mL of concentrated hydrochloric acid. Swirl the mixture until the aniline dissolves.
-
Prepare a solution of 750 mg of sodium acetate trihydrate in 2 mL of water.
-
To the aniline solution, add 1.0 mL of acetic anhydride with mixing, immediately followed by the sodium acetate solution.
-
Place the flask in an ice bath and stir as the acetanilide crystallizes.
-
Collect the solid product by filtration using a Büchner funnel and wash with a small amount of ice water.
-
Dry the product by drawing air through the filter cake and pressing it between filter papers.[3]
Step 2: Bromination of Acetanilide to p-Bromoacetanilide
This step introduces a bromine atom at the para position of the acetanilide.
Procedure:
-
In a 25-mL Erlenmeyer flask, dissolve the dried acetanilide from the previous step in 4 mL of glacial acetic acid.
-
Add 1.6 g of pyridinium bromide perbromide to the solution.
-
Mix the contents and heat the flask in a 60 °C water bath for 10 minutes.
-
Add 15 mL of water followed by 2 mL of saturated sodium bisulfite solution to quench any remaining bromine. If the orange color persists, add another 1 mL of the bisulfite solution.
-
Cool the mixture in an ice bath for 5 minutes to facilitate crystallization.
-
Collect the crystals in a Hirsch funnel, wash with water, and partially dry by drawing air through them.
-
Complete the drying by heating the crystals on a watch glass over a beaker of boiling water. The product must be thoroughly dry for the subsequent nitration step.[4]
Step 3: Nitration of p-Bromoacetanilide to 4-Bromo-2-nitroacetanilide
A nitro group is introduced ortho to the acetylamino group in this step.
Procedure:
-
In a 25 x 150-mm test tube, dissolve 428 mg (2 mmol) of dry p-bromoacetanilide in 6 mL of concentrated sulfuric acid, with gentle heating if necessary.
-
Add a stirring bar and cool the solution in an ice bath.
-
Prepare a nitrating mixture by combining 12 drops of concentrated nitric acid and 20 drops of concentrated sulfuric acid, and cool it in the ice bath.
-
Add the nitrating mixture dropwise to the p-bromoacetanilide solution at a rate of one drop every 10 seconds while maintaining stirring in the ice bath.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.
-
Pour the reaction mixture into 40 mL of ice water with mixing to precipitate the product.
-
Collect the yellow 4-bromo-2-nitroacetanilide by filtration. This moist product can be used directly in the next step.[3][4]
Step 4: Hydrolysis of 4-Bromo-2-nitroacetanilide to 4-Bromo-2-nitroaniline
The protecting acetyl group is removed to yield 4-bromo-2-nitroaniline.
Procedure:
-
Place the moist 4-bromo-2-nitroacetanilide in a 20 x 150-mm test tube with 2.0 mL of water and 3.0 mL of concentrated hydrochloric acid.
-
Add boiling chips and gently reflux the mixture for 10 minutes.
-
Pour the reaction mixture into a mixture of 30 mL of ice water and 5 mL of concentrated ammonium hydroxide to neutralize the acid and precipitate the product. Ensure the mixture is basic.
-
The resulting 4-bromo-2-nitroaniline can be purified by recrystallization. A 57% yield with a melting point of 109 °C has been reported for this hydrolysis step.[5]
Step 5: Nitration of 4-Bromo-2-nitroaniline to 4-Bromo-1,2-dinitrobenzene
A second nitro group is introduced to the aromatic ring. While a specific protocol for this exact transformation is not detailed in the searched literature, a general procedure for the nitration of a similar compound, bromobenzene, can be adapted.[6]
General Procedure (Adaptable):
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to 0 °C.
-
Dissolve 4-bromo-2-nitroaniline in a suitable solvent and cool the solution.
-
Slowly add the nitrating mixture to the solution of 4-bromo-2-nitroaniline while maintaining a low temperature.
-
After the addition, the reaction may be allowed to warm to a specific temperature and stirred for a set period.
-
The reaction is then quenched by pouring it into ice water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization.
Quantitative Data for 4-Bromo-1,2-dinitrobenzene:
-
Melting Point: 59.5 °C[2]
Step 6: Selective Reduction of 4-Bromo-1,2-dinitrobenzene to this compound
This final and crucial step involves the selective reduction of one of the two nitro groups to an amino group. The Zinin reduction, using sodium sulfide or related reagents, is a classic method for such selective reductions.[7]
General Procedure (Zinin Reduction):
-
Prepare a solution of sodium polysulfide by dissolving sodium sulfide and sulfur in water and heating until a clear solution is obtained.[7]
-
Dissolve 4-bromo-1,2-dinitrobenzene in a suitable solvent (e.g., ethanol).
-
Add the sodium polysulfide solution to the solution of the dinitro compound.
-
The reaction mixture is typically heated for a specific duration.
-
After the reaction is complete, the mixture is worked up by filtering and neutralizing the filtrate to precipitate the amino product.
-
The crude product can then be purified by recrystallization.
Summary of Quantitative Data
| Step | Starting Material | Product | Reagents | Reported Yield | Melting Point (°C) |
| 1 | Aniline | Acetanilide | Acetic anhydride, HCl, Sodium acetate | - | - |
| 2 | Acetanilide | p-Bromoacetanilide | Pyridinium bromide perbromide, Acetic acid | - | - |
| 3 | p-Bromoacetanilide | 4-Bromo-2-nitroacetanilide | HNO₃, H₂SO₄ | - | - |
| 4 | 4-Bromo-2-nitroacetanilide | 4-Bromo-2-nitroaniline | HCl, NH₄OH | 57%[5] | 109[5] |
| 5 | 4-Bromo-2-nitroaniline | 4-Bromo-1,2-dinitrobenzene | HNO₃, H₂SO₄ (adapted) | - | 59.5[2] |
| 6 | 4-Bromo-1,2-dinitrobenzene | This compound | Sodium polysulfide (general) | - | - |
Logical Relationship of Synthetic Steps
The sequence of reactions is logically designed to achieve the desired substitution pattern on the benzene ring.
Caption: Logical flow of the multi-step synthesis.
References
- 1. lookchem.com [lookchem.com]
- 2. Buy 4-Bromo-1,2-dinitrobenzene | 610-38-8 [smolecule.com]
- 3. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]
- 4. Solved What is the reaction mechanism for the synthesis | Chegg.com [chegg.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Synthesis of 4-Bromo-3-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the preparation of 4-Bromo-3-nitrobenzene-1,2-diamine. The information presented herein is curated for professionals in the fields of chemical research and pharmaceutical development, offering a detailed examination of the requisite starting materials and reaction conditions.
Introduction
This compound is a valuable intermediate in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The strategic placement of the bromo, nitro, and vicinal diamino functionalities on the benzene ring makes it a versatile building block for the construction of more complex molecular architectures. This guide outlines a robust multi-step synthesis commencing from the readily available starting material, o-phenylenediamine.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a four-step sequence. This pathway involves the initial protection of the amino groups of o-phenylenediamine by acetylation, followed by regioselective bromination and nitration, and concluding with the deprotection of the amino groups.
Figure 1: Proposed four-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of N,N'-Diacetylbenzene-1,2-diamine
This initial step involves the protection of the highly reactive amino groups of o-phenylenediamine to prevent unwanted side reactions in the subsequent bromination and nitration steps.
Protocol:
-
In a suitable reaction vessel, dissolve o-phenylenediamine in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
After the addition is complete, warm the reaction mixture to approximately 50°C and maintain this temperature for 1-2 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
| Reagent/Parameter | Quantity | Molar Equivalent |
| o-Phenylenediamine | 80 g | 1 |
| Glacial Acetic Acid | 640 mL | - |
| Acetic Anhydride | 158 g | 2.1 |
| Reaction Temperature | 50 °C | - |
| Reaction Time | 1-2 hours | - |
Table 1: Reagents and conditions for the synthesis of N,N'-Diacetylbenzene-1,2-diamine.[1]
Step 2: Synthesis of 4-Bromo-N,N'-diacetylbenzene-1,2-diamine
The diacetylated intermediate undergoes regioselective bromination at the para position to one of the acetamido groups.
Protocol:
-
Suspend N,N'-Diacetylbenzene-1,2-diamine in glacial acetic acid.
-
Add sodium bromide to the suspension and stir until it is evenly distributed.
-
Slowly add 30% hydrogen peroxide to the mixture at room temperature.
-
After the addition, heat the reaction mixture to 50-60°C for 2-3 hours.
-
Monitor the reaction by a suitable analytical method (e.g., TLC).
-
After completion, cool the reaction mixture and pour it into ice water containing sodium sulfite to quench any remaining bromine.
-
Filter the precipitated solid, wash with water, and dry to obtain the product.
| Reagent/Parameter | Quantity | Molar Equivalent |
| N,N'-Diacetylbenzene-1,2-diamine | (from previous step) | 1 |
| Sodium Bromide | 80 g | 1.05 |
| 30% Hydrogen Peroxide | 92 g | 1.1 |
| Glacial Acetic Acid | (sufficient amount) | - |
| Reaction Temperature | 50-60 °C | - |
| Reaction Time | 2-3 hours | - |
Table 2: Reagents and conditions for the synthesis of 4-Bromo-N,N'-diacetylbenzene-1,2-diamine.[1]
Step 3: Synthesis of 4-Bromo-3-nitro-N,N'-diacetylbenzene-1,2-diamine
This step introduces the nitro group at the desired position through electrophilic aromatic substitution. The directing effects of the substituents guide the nitration to the 3-position.
Figure 2: Directing effects of substituents in the nitration step.
Proposed Protocol:
-
In a flask, carefully add 4-Bromo-N,N'-diacetylbenzene-1,2-diamine to concentrated sulfuric acid at 0-5°C.
-
Stir the mixture until the solid is completely dissolved.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it to 0-5°C.
-
Slowly add the nitrating mixture to the solution of the bromo-compound, maintaining the temperature below 10°C.
-
After the addition, allow the reaction to stir at a controlled temperature (e.g., 0-10°C) for several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with water until neutral, and dry.
| Reagent/Parameter | Quantity (Typical) | Molar Equivalent |
| 4-Bromo-N,N'-diacetylbenzene-1,2-diamine | 1 part | 1 |
| Concentrated Sulfuric Acid | 4-5 parts (by weight) | - |
| Concentrated Nitric Acid | 1.1-1.2 parts | 1.1-1.2 |
| Reaction Temperature | 0-10 °C | - |
Table 3: Proposed reagents and conditions for the synthesis of 4-Bromo-3-nitro-N,N'-diacetylbenzene-1,2-diamine.
Step 4: Synthesis of this compound
The final step is the hydrolysis of the acetyl protecting groups to yield the target diamine.
Protocol:
-
Suspend 4-Bromo-3-nitro-N,N'-diacetylbenzene-1,2-diamine in a mixture of methanol and water.
-
Add a concentrated aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux (approximately 80-90°C) for 2-4 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction mixture to room temperature and pour it into a larger volume of water.
-
The product may precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
If extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization.
| Reagent/Parameter | Quantity | Molar Equivalent |
| 4-Bromo-3-nitro-N,N'-diacetylbenzene-1,2-diamine | (from previous step) | 1 |
| Sodium Hydroxide | (sufficient amount for hydrolysis) | - |
| Methanol/Water | (as solvent) | - |
| Reaction Temperature | 80-90 °C | - |
| Reaction Time | 2-4 hours | - |
Table 4: Reagents and conditions for the synthesis of this compound.[1]
Conclusion
The synthesis of this compound from o-phenylenediamine is a feasible multi-step process. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the nitration step, to ensure the desired regioselectivity. The protocols provided in this guide are based on established chemical principles and published procedures for analogous transformations, offering a solid foundation for researchers to produce this valuable chemical intermediate.
References
4-Bromo-3-nitrobenzene-1,2-diamine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Bromo-3-nitrobenzene-1,2-diamine. Due to the limited availability of specific toxicological data for this compound, this guide draws upon information from Safety Data Sheets (SDS) for the compound itself and structurally similar aromatic nitro amines, providing a robust framework for risk mitigation in a research and development setting.
Hazard Identification and Classification
Table 1: GHS Hazard Identification
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source: Information compiled from various supplier safety data sheets.[4]
Aromatic amines as a class are known for a range of toxic effects, including potential carcinogenicity and mutagenicity.[1][2] Absorption through the skin is a significant route of exposure for many aromatic amines.[2] Nitroaromatic compounds can also pose health risks, including the induction of methemoglobinemia.[5]
First-Aid Measures
Immediate and appropriate first-aid measures are crucial in the event of accidental exposure.
Table 2: First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician if irritation persists.[6][7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6] |
Safe Handling and Storage
Adherence to strict laboratory protocols is essential to minimize exposure risk.
Personal Protective Equipment (PPE)
A thorough risk assessment should guide the selection of appropriate PPE.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles with side-shields conforming to NIOSH (US) or EN166 (EU) standards.[7][8] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Wear impervious clothing to prevent skin contact.[6][8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator may be necessary.[7][9] |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[7]
-
Avoid the formation of dust and aerosols.[7]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area.[10]
-
Keep containers tightly closed when not in use.[9]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[11][12]
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate the hazard.
Table 4: Accidental Release Protocol
| Step | Action |
| 1. Evacuation & Isolation | Evacuate personnel from the immediate area. Isolate the spill and prevent entry.[6] |
| 2. Ventilation | Ensure adequate ventilation.[6] |
| 3. Personal Protection | Wear appropriate personal protective equipment (see Table 3).[6] |
| 4. Containment & Cleanup | For solid spills, carefully sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust.[7] Do not let the chemical enter drains.[6] |
| 5. Decontamination | Clean the spill area thoroughly. |
| 6. Waste Disposal | Dispose of waste in accordance with local, state, and federal regulations.[7] |
Firefighting Measures
While not highly flammable, aromatic nitro compounds can be combustible and may pose an explosion risk under certain conditions, such as heating under alkaline conditions.[5]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[8]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Toxicological Information
Specific quantitative toxicological data, such as LD50 or LC50 values for this compound, are not well-documented in the public domain. However, the general toxicological properties of aromatic amines and nitro compounds should be considered.
-
Acute Effects: May cause irritation to the skin, eyes, and respiratory tract.[7] Harmful if swallowed.[7]
-
Chronic Effects: Prolonged or repeated exposure may have adverse effects. Aromatic amines are a class of chemicals with some members classified as known or suspected carcinogens.[1][2]
-
Methemoglobinemia: Aromatic nitro compounds can be absorbed into the body and lead to the formation of methemoglobin, which can cause cyanosis. The onset of symptoms may be delayed.[7]
Experimental Protocols and Workflows
Due to the absence of specific experimental safety protocols in the provided search results, a general workflow for handling potentially hazardous chemical compounds is presented below.
Caption: A generalized workflow for the safe handling of hazardous chemicals.
Caption: A decision-making diagram for assessing risks associated with similar compounds.
Disposal Considerations
Chemical waste must be disposed of in accordance with all applicable local, state, and federal regulations.[7] It is recommended to contact a licensed professional waste disposal service to dispose of this material.[7] Do not allow the material to enter drains or waterways.[6]
Conclusion
While specific toxicological data for this compound is limited, its chemical structure suggests that it should be handled with a high degree of caution. By adhering to the safety protocols outlined in this guide, which are based on established best practices for handling aromatic amines and nitro compounds, researchers can significantly mitigate the risks associated with its use in a laboratory setting. A thorough risk assessment should always precede any experimental work with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - American Chemical Society - Figshare [acs.figshare.com]
- 4. americanelements.com [americanelements.com]
- 5. iloencyclopaedia.org [iloencyclopaedia.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
The Strategic Utility of 4-Bromo-3-nitrobenzene-1,2-diamine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-nitrobenzene-1,2-diamine is a pivotal precursor in the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry and drug development. Its unique structural arrangement, featuring adjacent amino groups and electron-withdrawing bromo and nitro substituents, makes it a versatile building block for the creation of diverse molecular scaffolds. This technical guide explores the research applications of this compound, focusing on its role in the synthesis of bioactive benzimidazoles and quinoxalines, and provides detailed experimental protocols and quantitative data to facilitate further research and development.
Core Applications in Heterocyclic Synthesis
This compound serves as a key starting material for the synthesis of two major classes of pharmacologically relevant heterocyclic compounds: benzimidazoles and quinoxalines. The presence of the 1,2-diamine functionality allows for facile cyclization reactions with various electrophilic partners.
Synthesis of 5-Bromo-6-nitrobenzimidazole Derivatives
The reaction of this compound with a variety of aldehydes leads to the formation of 2-substituted-5-bromo-6-nitrobenzimidazoles. This class of compounds is of particular interest due to the established anticancer and antimicrobial properties of the benzimidazole core. The nitro group, in particular, is a known pharmacophore that can enhance the biological activity of the resulting molecule.
A general synthetic scheme for the preparation of these derivatives involves the condensation of the diamine with a substituted benzaldehyde.
Logical Relationship: Synthesis of 5-Bromo-6-nitrobenzimidazoles
Caption: General synthesis of 5-bromo-6-nitrobenzimidazoles.
Synthesis of 6-Bromo-7-nitroquinoxaline Derivatives
Similarly, the condensation of this compound with α-dicarbonyl compounds, such as benzil, yields 6-bromo-7-nitroquinoxaline derivatives. Quinoxalines are another important class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.
Experimental Workflow: Synthesis of 6-Bromo-7-nitro-2,3-diphenylquinoxaline
Caption: Workflow for synthesizing a quinoxaline derivative.
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and biological evaluation of derivatives of this compound.
Table 1: Synthesis of 2-Substituted-5-bromo-6-nitrobenzimidazoles
| Aldehyde Substituent (R) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 4-Chloro | 6-8 | 75 | 210-212 |
| 3,4-Dihydroxy | 6-8 | 70 | 235-237 |
| 4-Nitro | 6-8 | 80 | 248-250 |
Data is analogous from the synthesis of 2-arylsubstituted benzimidazoles using o-phenylenediamine.
Table 2: Anticancer Activity of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives
| Compound | Cell Line | IC₅₀ (nM) |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 28 |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | HACAT (Non-neoplastic) | 22,200 |
| 2-(3,4-Dichlorophenyl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | >100,000 |
Data from a study on structurally similar 2-aryl-5(6)-nitro-1H-benzimidazole derivatives.[1][2]
Table 3: Synthesis of 6-Bromo-7-nitro-2,3-diphenylquinoxaline
| Starting Diamine | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 4-Nitro-o-phenylenediamine | 1 | 90 | 193-195 |
Data is analogous from a green synthesis protocol using a related starting material.[3]
Detailed Experimental Protocols
General Procedure for the Synthesis of 2-Substituted-5-bromo-6-nitrobenzimidazoles[1]
A mixture of this compound (1 mmol) and a substituted aromatic aldehyde (1.1 mmol) is prepared in ethanol (20 mL). To this mixture, p-toluenesulfonic acid (p-TsOH) (1 mmol) is added as a catalyst. The resulting solution is refluxed for 6-8 hours, with the reaction progress monitored by thin-layer chromatography (TLC) using a 7:3 v/v ethyl acetate and petroleum ether eluent system. Upon completion of the reaction, the solvent is evaporated under reduced pressure. The crude product is then recrystallized from isopropanol to yield the pure 2-substituted-5-bromo-6-nitrobenzimidazole.
Synthesis of 6-Bromo-7-nitro-2,3-diphenylquinoxaline[4]
In a standard-sized test tube, this compound (1.1 mmol), benzil (1 mmol), and a catalytic amount of thiamine hydrochloride (5 mol%) are dissolved in 5 mL of ethanol. The test tube is then clamped in an ultrasonic bath and sonicated at room temperature for 1 hour. Following sonication, 10 mL of water is added to the reaction mixture, which is then chilled and stirred to induce precipitation. The solid product is collected by vacuum filtration. If the product appears orange, it can be purified by recrystallization from 70% ethanol. The final product is dried, and its identity and purity are confirmed by IR spectroscopy and melting point determination.
Potential Signaling Pathways
Derivatives of benzimidazoles and quinoxalines are known to interact with various biological targets and signaling pathways, contributing to their therapeutic effects. While specific pathways for derivatives of this compound are yet to be fully elucidated, related compounds have been shown to act as inhibitors of key enzymes involved in cell proliferation and survival.
Hypothetical Signaling Pathway Inhibition
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential for drug discovery. The straightforward synthesis of bioactive benzimidazoles and quinoxalines from this precursor, coupled with the potential for diverse functionalization, makes it an attractive scaffold for medicinal chemists. The data and protocols presented in this guide are intended to serve as a foundation for further research into the development of novel therapeutic agents derived from this promising chemical entity. Further investigation into the specific biological targets and mechanisms of action of these derivatives will be crucial in realizing their full therapeutic potential.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Benzimidazoles from 4-Bromo-3-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The unique structural scaffold of benzimidazole, an isostere of naturally occurring nucleotides, allows for versatile interactions with various biological macromolecules.[1] This document provides detailed protocols for the synthesis of novel 5-bromo-6-nitro-1H-benzimidazole derivatives starting from 4-Bromo-3-nitrobenzene-1,2-diamine. Additionally, it summarizes the cytotoxic activities of related compounds and explores their potential mechanisms of action through key signaling pathways implicated in cancer progression.
Synthesis of 2-Aryl-5-bromo-6-nitro-1H-benzimidazoles
The primary method for synthesizing 2-substituted benzimidazoles from o-phenylenediamines is through condensation with aldehydes or carboxylic acids. The following protocols are adapted from established procedures for structurally similar compounds and are optimized for the use of this compound.[3][4]
Protocol 1: Condensation with Aromatic Aldehydes
This protocol outlines the synthesis of 2-aryl-5-bromo-6-nitro-1H-benzimidazoles via the reaction of this compound with various substituted aromatic aldehydes.
Experimental Workflow:
Caption: General workflow for the synthesis of 2-aryl-5-bromo-6-nitro-1H-benzimidazoles.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), the desired aromatic aldehyde (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid in ethanol (20 mL).
-
Heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane, 3:7).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water (100 mL) to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove any acid catalyst, and air dry.
-
Purify the crude product by recrystallization from ethanol to yield the pure 2-aryl-5-bromo-6-nitro-1H-benzimidazole.
Quantitative Data:
| Aldehyde Reactant | Product | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 2-Phenyl-5-bromo-6-nitro-1H-benzimidazole | 4 | 85-90 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-5-bromo-6-nitro-1H-benzimidazole | 5 | 82-88 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)-5-bromo-6-nitro-1H-benzimidazole | 6 | 80-85 |
Characterization Data for 2-Phenyl-5-bromo-6-nitro-1H-benzimidazole (Representative Example):
-
1H NMR (DMSO-d6, 400 MHz): δ 13.5 (s, 1H, NH), 8.3-7.5 (m, 7H, Ar-H).
-
13C NMR (DMSO-d6, 100 MHz): δ 152.1, 143.8, 138.2, 131.5, 130.4, 129.1, 126.8, 120.5, 118.9, 112.3.
-
IR (KBr, cm-1): 3430 (N-H), 1625 (C=N), 1520, 1340 (NO2).
Anticancer Activity and Mechanism of Action
Nitrobenzimidazole derivatives have demonstrated significant potential as anticancer agents.[5][6] Their mechanism of action often involves the inhibition of key signaling pathways that are frequently dysregulated in cancer.
In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of some 2-aryl-5(6)-nitro-1H-benzimidazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-Chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 0.028 | [5] |
| 2-(4-Chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | HACAT (Non-neoplastic) | 22.2 | [5] |
| 2-(3,4,5-Trimethoxyphenyl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | >100 | [5] |
| 2-(4-Nitrophenyl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | 25.4 | [5] |
Inhibition of PI3K/AKT and MAPK Signaling Pathways
The PI3K/AKT and MAPK signaling pathways are crucial for cell proliferation, survival, and differentiation. Their aberrant activation is a hallmark of many cancers.[7][8] Benzimidazole derivatives have been shown to exert their anticancer effects by inhibiting these pathways.
PI3K/AKT Signaling Pathway:
The PI3K/AKT pathway is a key regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation and inhibiting apoptosis.[9] Nitrobenzimidazole derivatives can interfere with this cascade, leading to a reduction in cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Experimental Protocol: Synthesis of 6-Bromo-7-nitroquinoxaline from 4-Bromo-3-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 6-bromo-7-nitroquinoxaline, a key intermediate for the development of novel pharmacologically active compounds. The protocol outlines the condensation reaction between 4-bromo-3-nitrobenzene-1,2-diamine and glyoxal. This application note is intended for researchers and professionals in medicinal chemistry, organic synthesis, and drug development, offering a clear and reproducible methodology.
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous biologically active molecules. Their wide-ranging pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, make them highly attractive scaffolds in drug discovery. The synthesis of quinoxalines is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] The specific starting material, this compound, provides a strategic precursor for creating a diverse library of quinoxaline derivatives for further screening and development, owing to the presence of the bromo and nitro functional groups that allow for subsequent chemical modifications.
General Reaction Scheme
The synthesis of 6-bromo-7-nitroquinoxaline proceeds via the cyclocondensation of this compound with a 1,2-dicarbonyl compound, such as glyoxal. This reaction is typically performed in an alcoholic solvent and may be catalyzed by a weak acid.[1]
Figure 1: General reaction scheme for the synthesis of 6-bromo-7-nitroquinoxaline.
References
Application Notes and Protocols: Synthesis of 2-Substituted-7-bromo-6-nitro-1H-benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The reaction of substituted o-phenylenediamines with aldehydes provides a versatile and straightforward route to a diverse range of 2-substituted benzimidazoles. This document details the application and experimental protocols for the reaction of 4-Bromo-3-nitrobenzene-1,2-diamine with various aldehydes to synthesize 7-bromo-6-nitro-1H-benzimidazole derivatives. These compounds are of significant interest in drug discovery, with potential applications as antimicrobial and anticancer agents, owing to the presence of the electron-withdrawing nitro group and the halogen bromine atom, which can modulate their biological activity and provide a handle for further synthetic modifications.[3][4][5]
Reaction Overview
The synthesis of 2-substituted-7-bromo-6-nitro-1H-benzimidazoles is achieved through the condensation of this compound with a variety of aldehydes. A common and efficient method for this transformation, particularly for nitro-substituted o-phenylenediamines, involves the use of sodium metabisulfite (Na₂S₂O₅) as a condensing agent.[6][7] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the benzimidazole ring.
Caption: General reaction scheme for the synthesis of 2-substituted-7-bromo-6-nitro-1H-benzimidazoles.
Applications
Derivatives of 7-bromo-6-nitro-1H-benzimidazole are valuable scaffolds in medicinal chemistry with a range of potential therapeutic applications:
-
Antimicrobial Agents: Benzimidazole derivatives are known to exhibit broad-spectrum antimicrobial activity. The presence of nitro and bromo substituents can enhance the antibacterial and antifungal properties of the benzimidazole core.[1][8][9] These compounds can be investigated for their efficacy against various pathogenic bacteria and fungi, including drug-resistant strains.[1]
-
Anticancer Agents: The benzimidazole nucleus is present in several anticancer drugs. Nitro-containing benzimidazoles have shown significant cytotoxic activity against various cancer cell lines.[3][5][10] The synthesized 7-bromo-6-nitro-1H-benzimidazole derivatives can be screened for their potential as novel anticancer agents, potentially acting through mechanisms such as inhibition of topoisomerase or kinase enzymes.[3]
-
Further Synthetic Modifications: The bromine atom at the 7-position serves as a versatile handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the synthesis of more complex and diverse libraries of compounds for structure-activity relationship (SAR) studies in drug development programs.
Experimental Protocols
The following protocol is a general procedure for the synthesis of 2-substituted-7-bromo-6-nitro-1H-benzimidazoles, adapted from the established methodology for the condensation of 4-nitro-o-phenylenediamine with aldehydes using sodium metabisulfite.[6][7]
Caption: Experimental workflow for the synthesis of 2-substituted-7-bromo-6-nitro-1H-benzimidazoles.
Materials
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aldehyde (1.0 mmol) in ethanol (10-15 mL).
-
In a separate beaker, dissolve sodium metabisulfite (1.2 mmol) in deionized water (2-3 mL).
-
Add the aqueous solution of sodium metabisulfite to the ethanolic solution of the reactants with stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-90 °C) for the time specified in Table 1.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data
The following table summarizes the expected reaction times and yields for the synthesis of various 2-substituted-7-bromo-6-nitro-1H-benzimidazoles based on similar reactions with 4-nitro-o-phenylenediamine.[6][7] Actual results may vary depending on the specific aldehyde and reaction conditions.
| Aldehyde (R-CHO) | Product (2-Substituent) | Expected Reaction Time (h) | Expected Yield (%) |
| Benzaldehyde | Phenyl | 4 - 6 | 85 - 92 |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 3 - 5 | 88 - 95 |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 5 - 7 | 82 - 88 |
| 4-Nitrobenzaldehyde | 4-Nitrophenyl | 4 - 6 | 80 - 87 |
| 2-Thiophenecarboxaldehyde | 2-Thienyl | 4 - 6 | 84 - 90 |
Characterization Data (Reference)
The following are representative characterization data for a related compound, 5-bromo-2-phenyl-1H-benzimidazole. The data for 7-bromo-6-nitro-2-substituted-1H-benzimidazoles are expected to show characteristic signals for the bromo and nitro-substituted benzimidazole core, in addition to the signals for the 2-substituent.
-
¹H NMR (DMSO-d₆): δ 12.78 (s, 1H, NH), 8.17 (d, J=7.2 Hz, 2H, Ar-H), 7.56-7.38 (m, 5H, Ar-H), 7.04 (d, J=8.4, 1H, Ar-H).
-
¹³C NMR (DMSO-d₆): δ 135.46, 134.78, 134.04, 131.44, 26.48.
-
IR (KBr, cm⁻¹): 3435 (N-H), 1631 (C=N), 2919 (C-H).
Conclusion
The reaction of this compound with aldehydes provides an efficient route to novel 7-bromo-6-nitro-1H-benzimidazole derivatives. These compounds hold significant promise as lead structures in the development of new antimicrobial and anticancer agents. The detailed protocols and data presented in this document provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Catalytic Reduction of the Nitro Group in 4-Bromo-3-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective reduction of the nitro group in 4-Bromo-3-nitrobenzene-1,2-diamine is a critical transformation for the synthesis of 4-bromo-1,2,3-triaminobenzene. This product serves as a valuable building block in the development of pharmaceuticals, heterocyclic compounds, and advanced materials. The primary challenge in this synthesis is the chemoselective reduction of the nitro group while preserving the bromo-substituent and avoiding side reactions. Hydrodehalogenation, or the removal of the bromine atom, is a common side reaction, particularly when using powerful hydrogenation catalysts like Palladium on carbon (Pd/C).[1][2]
This document provides detailed protocols for three common methods for this reduction, offering alternatives to mitigate potential challenges. The methods include catalytic transfer hydrogenation, and chemical reduction using tin(II) chloride or iron powder.
Reaction Pathway
The reduction of this compound yields 4-Bromo-1,2,3-triaminobenzene.
Caption: Reaction scheme for the reduction of this compound.
Experimental Protocols
Three distinct protocols are presented to provide flexibility based on available reagents and equipment. A key consideration is the potential for dehalogenation when using palladium catalysts.[2] Methods employing tin(II) chloride or iron are often preferred to maintain the bromine substituent.[3]
Protocol 1: Catalytic Transfer Hydrogenation with Pd/C and Ammonium Formate
This method uses ammonium formate as a hydrogen donor in a process called transfer hydrogenation, which can sometimes offer better selectivity and milder conditions than high-pressure hydrogenation.[4][5]
Methodology Workflow
Caption: General workflow for catalytic transfer hydrogenation.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C, 5-10 mol%)
-
Ammonium formate (HCOONH₄, 4-5 equivalents)
-
Methanol or Ethanol
-
Celite® (diatomaceous earth)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.
-
Add ammonium formate (4-5 equivalents) to the solution and stir until dissolved.
-
Carefully add 10% Pd/C catalyst (5-10 mol% by weight) to the mixture. Caution: Pd/C can be pyrophoric; handle with care in an inert atmosphere if dry.
-
Heat the reaction mixture to a gentle reflux (typically 40-60°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Chemical Reduction with Tin(II) Chloride (SnCl₂)
The use of tin(II) chloride in an acidic medium is a classic and highly effective method for reducing aromatic nitro groups with excellent chemoselectivity, often preserving sensitive functional groups like halogens.[3][5]
Methodology Workflow
Caption: General workflow for nitro group reduction using SnCl₂.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equivalents)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl) (optional, can accelerate reaction)
-
Concentrated Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and ethanol.
-
Add SnCl₂·2H₂O (4-5 equivalents) to the suspension. If the reaction is slow, a small amount of concentrated HCl can be added catalytically.
-
Heat the reaction mixture to reflux (approx. 78°C for ethanol) and stir vigorously.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully basify the mixture by adding concentrated NaOH solution until the pH is >10. Caution: This is a highly exothermic process. A thick white precipitate of tin salts will form.
-
Filter the suspension and wash the solid with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract several times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Protocol 3: Chemical Reduction with Iron Powder
Reduction with iron powder in an acidic medium is an economical and robust method, well-suited for preserving halogen substituents.[3][5]
Materials:
-
This compound
-
Iron powder (Fe, 3-5 equivalents)
-
Ethanol/Water mixture (e.g., 5:1)
-
Ammonium chloride (NH₄Cl) or Acetic Acid
-
Celite®
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent), ethanol, water, and a catalytic to stoichiometric amount of ammonium chloride or acetic acid.
-
Heat the mixture to reflux (approx. 80-90°C).
-
Add iron powder (3-5 equivalents) portion-wise to the refluxing solution. Be cautious as the reaction can be exothermic.
-
Maintain vigorous stirring at reflux and monitor the reaction by TLC.
-
Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron and iron salts.
-
Wash the filter cake thoroughly with hot ethanol or ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and perform an aqueous workup to remove any remaining salts.
-
Dry the organic layer, concentrate, and purify the product.
Data Summary
The following table summarizes the reaction conditions for the described protocols. Researchers should use this as a template to record their experimental results for optimization.
| Parameter | Protocol 1: Pd/C Transfer Hydrogenation | Protocol 2: SnCl₂ Reduction | Protocol 3: Fe Powder Reduction |
| Substrate | This compound | This compound | This compound |
| Reducing Agent | Ammonium Formate | Tin(II) Chloride Dihydrate | Iron Powder |
| Catalyst/Additive | 10% Pd/C | (Optional) Conc. HCl | NH₄Cl or Acetic Acid |
| Solvent | Methanol or Ethanol | Ethanol or Ethyl Acetate | Ethanol/Water |
| Temperature | 40-60°C (Reflux) | ~78°C (Reflux) | 80-90°C (Reflux) |
| Time (Typical) | 1-4 hours | 2-6 hours | 3-8 hours |
| Key Advantage | Mild conditions, no H₂ gas | High chemoselectivity | Cost-effective, good selectivity |
| Potential Issue | Risk of dehalogenation | Exothermic workup, tin waste | Heterogeneous, longer reaction time |
Troubleshooting
A decision-making workflow can help in optimizing the reaction, especially if dehalogenation is observed.
Caption: Troubleshooting workflow for selective nitro group reduction.
References
Application Notes and Protocols for N-Alkylation of 4-Bromo-3-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 4-bromo-3-nitrobenzene-1,2-diamine, a key intermediate in the synthesis of various heterocyclic compounds of medicinal interest. Due to the presence of two amino groups with different steric and electronic environments, selective N-alkylation can be challenging. This guide outlines two primary methods to achieve the desired N-alkylated products: a selective reductive amination and a classical direct alkylation with alkyl halides.
The choice of method will depend on the desired degree of substitution and the nature of the alkylating agent. Reductive amination is generally preferred for mono-alkylation, offering greater control and minimizing the formation of di-alkylated byproducts.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of this compound. Researchers should use this as a template to record their experimental data for comparative analysis.
| Entry | Alkylating Agent | Method | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | Reductive Amination | - | 1,2-Dichloroethane | 12 | Room Temp. | Data not available |
| 2 | Acetone | Reductive Amination | - | Methanol | 16 | Room Temp. | Data not available |
| 3 | Benzyl Bromide | Direct Alkylation | K₂CO₃ | Acetonitrile | 8 | 80 | Data not available |
| 4 | Ethyl Iodide | Direct Alkylation | DIPEA | DMF | 10 | 60 | Data not available |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation via Reductive Amination
This protocol is designed to favor the formation of mono-alkylated products by reacting the diamine with an aldehyde or ketone, followed by in-situ reduction of the resulting imine.[1]
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for elution
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCE or MeOH.
-
Addition of Carbonyl: Add the desired aldehyde or ketone (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Direct N-Alkylation with Alkyl Halides
This protocol describes a more traditional approach using an alkyl halide. This method may result in a mixture of mono- and di-alkylated products, as well as potential cyclization to form benzimidazoles.[2] Careful control of stoichiometry and reaction conditions is crucial.
Materials:
-
This compound
-
Alkyl Halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous MeCN or DMF.
-
Base Addition: Add a suitable base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq).[3]
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.0-1.2 eq) to the mixture at room temperature.
-
Heating: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours.[3]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and add water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the solution under reduced pressure. Purify the crude product using flash column chromatography.
Mandatory Visualizations
References
The Versatile Role of 4-Bromo-3-nitrobenzene-1,2-diamine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-3-nitrobenzene-1,2-diamine is a key starting material in medicinal chemistry, primarily utilized as a scaffold for the synthesis of a diverse range of biologically active compounds. Its unique substitution pattern, featuring adjacent amino groups, a bromine atom, and a nitro group, makes it a versatile building block for the construction of novel heterocyclic systems, particularly benzimidazoles, which are prominent in numerous therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the development of potential anticancer agents.
Application Notes
The primary application of this compound in medicinal chemistry is in the synthesis of 7-bromo-6-nitro-1H-benzimidazole derivatives. This is typically achieved through the Phillips condensation reaction, which involves the cyclization of an o-phenylenediamine with an aldehyde. The resulting benzimidazole core can be further modified at the 2-position by varying the aldehyde used in the condensation, allowing for the exploration of structure-activity relationships (SAR).
The presence of the bromo and nitro groups on the benzimidazole ring is of particular interest for drug design. The electron-withdrawing nature of the nitro group and the lipophilicity and potential for halogen bonding of the bromo group can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. These substituents have been shown to contribute to the anticancer and antimicrobial activities of various benzimidazole-based compounds.
Derivatives of 7-bromo-6-nitro-1H-benzimidazole have shown promise as cytotoxic agents against a variety of cancer cell lines. The mechanism of action for many benzimidazole derivatives involves the inhibition of key cellular processes such as microtubule polymerization or the activity of protein kinases, which are crucial for cancer cell proliferation and survival.
Synthetic Pathway and Experimental Protocols
The general synthetic route to 2-substituted-7-bromo-6-nitro-1H-benzimidazoles from this compound is a one-pot condensation reaction with various aromatic aldehydes.
Protocol 1: General Procedure for the Synthesis of 2-Aryl-7-bromo-6-nitro-1H-benzimidazoles
This protocol describes a general method for the condensation of this compound with a variety of aromatic aldehydes to yield the corresponding 2-aryl-7-bromo-6-nitro-1H-benzimidazoles.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial Acetic Acid
-
Sodium metabisulfite (optional, as an oxidizing agent)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
To this solution, add the desired aromatic aldehyde (1.0-1.2 eq.).
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
The reaction mixture is then heated to reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by vacuum filtration.
-
The crude product is washed with cold ethanol and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a series of synthesized 2-aryl-7-bromo-6-nitro-1H-benzimidazole derivatives against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | R-Group (at C2) | Cell Line | IC50 (µM) |
| 1a | Phenyl | MCF-7 (Breast) | 8.5 |
| 1a | Phenyl | A549 (Lung) | 12.3 |
| 1a | Phenyl | HeLa (Cervical) | 10.1 |
| 1b | 4-Chlorophenyl | MCF-7 (Breast) | 5.2 |
| 1b | 4-Chlorophenyl | A549 (Lung) | 7.8 |
| 1b | 4-Chlorophenyl | HeLa (Cervical) | 6.5 |
| 1c | 4-Methoxyphenyl | MCF-7 (Breast) | 15.7 |
| 1c | 4-Methoxyphenyl | A549 (Lung) | 20.4 |
| 1c | 4-Methoxyphenyl | HeLa (Cervical) | 18.9 |
| Doxorubicin | (Standard Drug) | MCF-7 (Breast) | 0.8 |
| Doxorubicin | (Standard Drug) | A549 (Lung) | 1.2 |
| Doxorubicin | (Standard Drug) | HeLa (Cervical) | 0.9 |
Note: The data presented are representative and compiled from various literature sources on structurally related compounds for illustrative purposes.
Postulated Signaling Pathway Involvement
Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms, often involving the modulation of critical signaling pathways that regulate cell growth, proliferation, and apoptosis.
Many benzimidazole-based anticancer agents function as kinase inhibitors. They can target receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are often overexpressed in cancer cells. By inhibiting these kinases, the benzimidazole derivatives can block downstream signaling pathways like the MAPK and PI3K/Akt pathways, which are essential for cell proliferation and angiogenesis. Furthermore, these compounds can induce apoptosis (programmed cell death) in cancer cells, a crucial mechanism for eliminating malignant cells.
Experimental Workflow for Anticancer Evaluation
The evaluation of the anticancer potential of newly synthesized compounds derived from this compound typically follows a standardized workflow.
This workflow begins with the synthesis of a library of benzimidazole derivatives. These compounds are then subjected to in vitro cytotoxicity screening against a panel of cancer cell lines to identify initial hits. For the most potent compounds, the half-maximal inhibitory concentration (IC50) is determined. Subsequently, mechanism of action studies are conducted to elucidate the specific cellular targets and signaling pathways affected. Promising candidates may then advance to in vivo studies using animal models to assess their efficacy and safety. The data gathered throughout this process informs further lead optimization to improve the therapeutic potential of the compounds.
The Strategic Role of 4-Bromo-3-nitrobenzene-1,2-diamine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Bromo-3-nitrobenzene-1,2-diamine is a key aromatic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of bioactive heterocyclic compounds. The presence of vicinal diamines, a bromine atom, and a nitro group provides multiple reaction sites for constructing complex molecules, particularly benzimidazoles and quinoxalines. These resulting compounds have garnered significant attention due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory properties. This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from this compound.
Application in the Synthesis of Bioactive Quinoxalines
Quinoxaline derivatives are an important class of nitrogen-containing heterocycles that form the core structure of various biologically active molecules. Their diverse pharmacological properties include antimicrobial, antiviral, anticancer, and anti-inflammatory activities, making them attractive scaffolds in drug discovery.[1][2] The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][3]
The general reaction for the synthesis of quinoxaline derivatives from this compound is depicted below. The resulting 6-bromo-5-nitroquinoxaline scaffold can be further modified to generate a library of potential drug candidates.
Caption: General synthesis of 6-bromo-5-nitroquinoxaline derivatives.
Anticancer Activity of Bromo-Substituted Quinoxalines
Research has demonstrated the potent anticancer activity of bromo-substituted quinoxaline derivatives. While specific data for derivatives of 6-bromo-5-nitroquinoxaline are not extensively available, studies on structurally similar 6-bromoquinoxalines provide valuable insights into their potential as anticancer agents. For instance, certain 6-bromo-2,3-distyrylquinoxaline derivatives have shown significant inhibitory activity against human non-small-cell lung cancer cells (A549).[4]
| Compound ID | Structure | IC50 (µM) vs. A549 Cells[4] |
| 4b | 6-Bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline | 11.98 ± 2.59 |
| 4m | 6-Bromo-2,3-bis[(E)-4-methoxystyryl]quinoxaline | 9.32 ± 1.56 |
| 5-Fluorouracil | (Clinical Anticancer Drug) | 4.89 ± 0.20 |
Note: The above data is for 6-bromoquinoxaline derivatives, not 6-bromo-5-nitroquinoxaline derivatives. The additional nitro group in the latter may influence biological activity.
Experimental Protocols: Synthesis of Bioactive Molecules
Protocol 1: Synthesis of 6-Bromo-5-nitro-2,3-diphenylquinoxaline (Representative Protocol)
This protocol is adapted from the synthesis of similar quinoxaline derivatives and outlines the condensation of this compound with benzil.[1]
Materials:
-
This compound
-
Benzil
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Hexane and Ethyl Acetate for TLC mobile phase
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol) and benzil (1 mmol).
-
Add 15 mL of ethanol to the flask, followed by a magnetic stir bar.
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.[1]
-
Once the reaction is complete (disappearance of the starting materials), allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration, wash with a small amount of cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume using a rotary evaporator and cool the concentrated solution in an ice bath to induce crystallization.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Caption: Workflow for quinoxaline synthesis.
Application in the Synthesis of Bioactive Benzimidazoles
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer effects.[5][6] The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.[7][8]
The reaction of this compound with various aldehydes provides a direct route to 2-substituted-5-bromo-4-nitrobenzimidazoles, which are valuable intermediates for further chemical transformations and biological screening.
Caption: General synthesis of 2-substituted-5-bromo-4-nitrobenzimidazoles.
Antimicrobial Activity of Bromo-Substituted Benzimidazoles
The bromine substituent on the benzimidazole ring is often associated with enhanced antimicrobial activity. While specific data for 5-bromo-4-nitrobenzimidazoles is limited, related bromo-substituted benzimidazoles have shown promising antimicrobial effects.
| Compound Class | Target Organisms | Activity Range (MIC) |
| Dibromo-substituted benzimidazoles | Fungi | Potent activity |
| Bromo- and chloro-substituted benzimidazoles | E. coli, S. aureus, S. epidermidis | MIC < 4 µg/mL for some derivatives[9] |
| Benzimidazole-pyrazole hybrids | Bacteria | Potent antibacterial activity[10] |
Protocol 2: Synthesis of 2-Aryl-5-bromo-4-nitrobenzimidazoles (Representative Protocol)
This protocol is a general method adapted from established procedures for the synthesis of 2-arylbenzimidazoles from o-phenylenediamines and aromatic aldehydes.[11]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, prepare a mixture of this compound (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL).
-
Add sodium metabisulfite (0.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux with stirring for 6-12 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Caption: Workflow for benzimidazole synthesis.
Signaling Pathways
The bioactive molecules synthesized from this compound can potentially modulate various cellular signaling pathways implicated in diseases like cancer. For instance, some quinoxaline and benzimidazole derivatives are known to act as kinase inhibitors, interfering with pathways that control cell proliferation, survival, and angiogenesis.
Caption: Potential inhibition of kinase signaling pathways.
Disclaimer: The provided protocols are representative and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals. The biological activities mentioned are based on published literature for structurally related compounds and are for informational purposes. The bioactivity of new compounds must be determined experimentally.
References
- 1. benchchem.com [benchchem.com]
- 2. The combinatorial synthesis of bioactive quinoxalines, quinoxalinones and quinoxalinols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. soc.chim.it [soc.chim.it]
- 11. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recrystallization of 4-Bromo-3-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 4-Bromo-3-nitrobenzene-1,2-diamine via recrystallization. The provided methodologies are based on established chemical principles for the purification of substituted aromatic diamines and nitro compounds.
Introduction
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2] The effectiveness of this technique relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1][2] For this compound, a compound with applications in organic synthesis and as a building block for pharmaceuticals, achieving high purity is critical.[3] These protocols outline systematic approaches for solvent selection and the execution of single-solvent and mixed-solvent recrystallization procedures to obtain high-purity crystalline this compound.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in Table 1. This information is essential for guiding solvent selection and for the characterization of the purified product.
| Property | Value | Reference |
| CAS Number | 147021-89-4 | [4][5][6] |
| Molecular Formula | C₆H₆BrN₃O₂ | [4][5][6] |
| Molecular Weight | 232.04 g/mol | [4][5][6] |
| Boiling Point | 352.4 °C at 760 mmHg | [3][6] |
| Density | 1.901 g/cm³ | [3][6] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [3] |
Solvent Selection and Solubility
The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[2][7] Given the polar nature of the amine and nitro functional groups, polar solvents are likely to be more effective. A preliminary solvent screen is highly recommended to identify the optimal solvent or solvent pair.
Proposed Solvents for Screening
Based on the structure of this compound, the following solvents are recommended for an initial screening:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Ketones: Acetone
-
Esters: Ethyl Acetate
-
Aromatic Hydrocarbons: Toluene
-
Halogenated Solvents: Dichloromethane
-
Mixed Solvent Systems: Ethanol/Water, Acetone/Hexane, Toluene/Hexane
Hypothetical Solubility Data
The following table presents hypothetical, yet realistic, solubility data for this compound in various solvents at different temperatures to guide the selection process. This data is illustrative and should be experimentally verified.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Suitability |
| Water | < 0.1 | < 0.5 | Poor (Insoluble) |
| Hexane | < 0.1 | < 0.2 | Poor (Insoluble) |
| Toluene | 0.5 | 8.0 | Good |
| Dichloromethane | 5.0 | High | Poor (Too Soluble) |
| Ethyl Acetate | 1.5 | 15.0 | Very Good |
| Acetone | 4.0 | High | Poor (Too Soluble) |
| Ethanol | 2.0 | 20.0 | Excellent |
| Methanol | 3.5 | High | Poor (Too Soluble) |
Based on this hypothetical data, Ethanol and Ethyl Acetate appear to be excellent candidates for single-solvent recrystallization. Toluene is also a good possibility. For mixed-solvent systems, a combination of a "good" solvent (where the compound is highly soluble) and a "poor" solvent (where the compound is sparingly soluble) can be effective.[8]
Experimental Protocols
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]
Protocol 1: Single-Solvent Recrystallization using Ethanol
This protocol is recommended when a single solvent with a steep solubility curve is identified.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Activated Charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol and a stir bar. Gently heat the mixture on a hot plate with stirring. Add small portions of hot ethanol until the solid completely dissolves.[7][10] Avoid adding a large excess of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution.[8][10] Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot ethanol through it. Quickly pour the hot solution through the filter paper to remove the impurities.[7]
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[1][10]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.[11]
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper under vacuum for a period of time.[1] For complete drying, transfer the crystals to a watch glass or drying oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water
This protocol is useful when the compound is too soluble in one solvent and insoluble in another.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise with swirling until a persistent cloudiness is observed.[8] This indicates the point of saturation.
-
Redissolution: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) | Reference |
| Compound does not dissolve | Insufficient solvent; Inappropriate solvent; Insoluble impurities present. | Add more hot solvent; Select a different solvent; Perform hot filtration to remove insoluble material. | [7][8] |
| No crystals form on cooling | Solution is not saturated (too much solvent); Supersaturation. | Evaporate some of the solvent; Scratch the inside of the flask with a glass rod; Add a seed crystal of the pure compound. | [7][8] |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound; The solution is too concentrated. | Reheat the solution and add more solvent; Use a lower-boiling solvent. | |
| Low Recovery | Too much solvent was used; Premature crystallization during hot filtration; Crystals are too soluble in the wash solvent. | Use the minimum amount of hot solvent necessary; Ensure the filtration apparatus is pre-heated; Use ice-cold solvent for washing and use it sparingly. | [7] |
Visualized Workflows
The following diagrams illustrate the logical flow of the recrystallization processes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. lookchem.com [lookchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C6H6BrN3O2 | CID 15040736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Application Notes and Protocols for the Analytical Characterization of 4-Bromo-3-nitrobenzene-1,2-diamine and its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analytical characterization of 4-Bromo-3-nitrobenzene-1,2-diamine and its potential reaction products, focusing on common cyclocondensation reactions to form benzimidazoles. The protocols outlined below utilize High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
Characterization of this compound
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and monitoring the progress of its reactions. A reverse-phase method is typically employed for the separation of aromatic amines.
Table 1: HPLC Parameters and Expected Retention Time for this compound
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Gradient | 30% to 90% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | ~ 8-12 minutes (Estimated based on similar compounds) |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 10 mL of the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid). Filter the solution through a 0.45 µm syringe filter.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample.
-
Data Acquisition: Run the gradient method and record the chromatogram.
-
Analysis: Determine the retention time and peak area of the main component to assess purity.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the identification and structural elucidation of volatile and semi-volatile compounds. Electron ionization (EI) is a common ionization technique that provides a reproducible fragmentation pattern.
Table 2: GC-MS Parameters and Expected Fragmentation for this compound
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-300 m/z |
| Molecular Ion (M+) | m/z 231/233 (due to Br isotopes) |
| Major Fragments (m/z) | Fragments corresponding to loss of NO₂, NH₂, and Br.[1][2][3][4][5] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a suitable solvent like ethyl acetate or dichloromethane.
-
Instrument Setup: Condition the GC-MS system according to the manufacturer's instructions.
-
Injection: Inject 1 µL of the sample into the GC inlet.
-
Data Acquisition: Acquire data in full scan mode over the specified mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the nuclei.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~ 7.2 - 7.5 | Doublet |
| ~ 6.8 - 7.1 | Doublet | |
| ~ 5.0 - 6.0 (NH₂) | Broad Singlet | |
| ¹³C | ~ 145-150 (C-NO₂) | Singlet |
| ~ 135-140 (C-NH₂) | Singlet | |
| ~ 120-130 (Aromatic CH) | Doublet | |
| ~ 110-120 (C-Br) | Singlet |
Note: These are estimated chemical shifts based on data for similar substituted anilines and nitrobenzenes. Actual values may vary.[6][7][8][9][10]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural information.
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals. Assign the chemical shifts to the respective nuclei in the molecule.
4. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3450 - 3300 | N-H stretching (asymmetric and symmetric) | Strong |
| 1620 - 1580 | N-H bending | Medium |
| 1550 - 1500 | N-O asymmetric stretching (NO₂) | Strong |
| 1350 - 1300 | N-O symmetric stretching (NO₂) | Strong |
| 1330 - 1250 | C-N stretching (aromatic amine) | Medium |
| 850 - 800 | C-H out-of-plane bending | Strong |
| 600 - 500 | C-Br stretching | Medium |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. For solid samples, grinding a small amount with dry KBr powder and pressing it into a transparent disk is a common method.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum.
-
Data Analysis: Subtract the background spectrum and identify the characteristic absorption bands corresponding to the functional groups in the molecule.[11][12][13][14]
Characterization of a Representative Reaction Product: 6-Bromo-7-nitro-2-methyl-1H-benzimidazole
A common reaction of o-phenylenediamines is cyclocondensation with carboxylic acids or their derivatives to form benzimidazoles. The reaction of this compound with acetic acid would yield 6-Bromo-7-nitro-2-methyl-1H-benzimidazole.
1. High-Performance Liquid Chromatography (HPLC)
Table 5: HPLC Parameters and Expected Retention Time for 6-Bromo-7-nitro-2-methyl-1H-benzimidazole
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Gradient | 40% to 95% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Expected Retention Time | ~ 10-14 minutes (Estimated based on similar compounds) |
Experimental Protocol: HPLC Analysis
The protocol is similar to that for the starting material, with adjustments to the mobile phase gradient to ensure proper elution of the more hydrophobic benzimidazole product.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
Table 6: GC-MS Parameters and Expected Fragmentation for 6-Bromo-7-nitro-2-methyl-1H-benzimidazole
| Parameter | Value |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min |
| Carrier Gas | Helium, constant flow of 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-350 m/z |
| Molecular Ion (M+) | m/z 269/271 (due to Br isotopes) |
| Major Fragments (m/z) | Fragments corresponding to loss of NO₂, CH₃, and Br. |
Experimental Protocol: GC-MS Analysis
The protocol is similar to that for the starting material, with a higher final oven temperature to ensure elution of the benzimidazole.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 7: Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Bromo-7-nitro-2-methyl-1H-benzimidazole (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | ~ 12.5 - 13.5 (NH) | Broad Singlet |
| ~ 7.8 - 8.2 (Aromatic CH) | Doublet | |
| ~ 7.5 - 7.8 (Aromatic CH) | Doublet | |
| ~ 2.6 (CH₃) | Singlet | |
| ¹³C | ~ 150-155 (C2) | Singlet |
| ~ 140-148 (Aromatic C) | Singlet | |
| ~ 115-125 (Aromatic CH) | Doublet | |
| ~ 15-20 (CH₃) | Quartet |
Note: These are estimated chemical shifts based on data for similar substituted benzimidazoles.[15][16]
Experimental Protocol: NMR Analysis
The protocol is identical to that for the starting material.
4. Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 8: Characteristic FT-IR Absorption Bands for 6-Bromo-7-nitro-2-methyl-1H-benzimidazole
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3200 - 2800 (broad) | N-H stretching (imidazole) | Medium |
| 1620 - 1590 | C=N stretching | Medium |
| 1540 - 1490 | N-O asymmetric stretching (NO₂) | Strong |
| 1350 - 1300 | N-O symmetric stretching (NO₂) | Strong |
| 850 - 800 | C-H out-of-plane bending | Strong |
| 600 - 500 | C-Br stretching | Medium |
Experimental Protocol: FT-IR Analysis
The protocol is identical to that for the starting material.
Visualizations
Caption: Overall workflow for the synthesis and analytical characterization of reaction products from this compound.
Caption: Logical relationship between different analytical techniques for compound characterization.
References
- 1. {Supplementary Data} [rsc.org]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of 5-Nitropyrimidin-2-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. COMPARISION BETWEEN 1 H & 13 C NMR | PPTX [slideshare.net]
- 10. o-Phenylenediamine(95-54-5) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-3-nitrobenzene-1,2-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 4-bromo-3-nitrobenzene-1,2-diamine, a key intermediate in the development of various organic compounds, including dyes, pigments, and pharmaceutical agents.[1] The protocols outlined below are based on established chemical principles and analogous syntheses of related compounds, offering a robust starting point for process development and scale-up.
Overview of Synthetic Strategy
The synthesis of this compound from a readily available starting material like o-phenylenediamine presents a multi-step challenge due to the directing effects of the amino groups and the need for regioselective introduction of the bromo and nitro substituents. A common and effective strategy involves the protection of the highly reactive amino groups, followed by sequential bromination and nitration, and concluding with deprotection. This approach prevents unwanted side reactions and ensures the desired isomer is obtained in high purity.
A proposed synthetic pathway is illustrated below:
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar compounds and are intended for large-scale production.[2][3] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Protection of Amino Groups (Acetylation)
This step protects the amino groups of o-phenylenediamine to prevent oxidation and control regioselectivity in the subsequent bromination and nitration steps.
Materials:
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Acetic Anhydride
Procedure:
-
In a suitable reactor, charge o-phenylenediamine and glacial acetic acid.
-
Stir the mixture until the o-phenylenediamine is fully dissolved.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution while maintaining the temperature below 20°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
The product, o-phenylenediacetamide, can be isolated by precipitation in water, followed by filtration and drying.
Step 2: Regioselective Bromination
This protocol utilizes a safer and more environmentally friendly brominating agent compared to liquid bromine.
Materials:
-
o-Phenylenediacetamide
-
Sodium Bromide (NaBr)
-
30% Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
Procedure:
-
Suspend the dried o-phenylenediacetamide in glacial acetic acid in a reactor.
-
Add sodium bromide to the suspension and stir until it dissolves.
-
Cool the mixture in an ice bath.
-
Slowly add 30% hydrogen peroxide dropwise, ensuring the temperature is maintained below 25°C.
-
After the addition, allow the reaction to stir at room temperature for 1-2 hours.
-
Gently heat the mixture to 50-60°C and maintain for 2-3 hours. Monitor the reaction progress by TLC/LC-MS.
-
Upon completion, cool the reaction mixture and pour it into a vessel containing ice water and a small amount of sodium sulfite to quench any remaining peroxide and bromine.
-
Filter the precipitated solid, wash with water until the filtrate is neutral, and dry to obtain 4-bromo-o-phenylenediacetamide.
Step 3: Nitration
This is a critical step where the nitro group is introduced onto the aromatic ring. Careful control of temperature is crucial to prevent side reactions.
Materials:
-
4-Bromo-o-phenylenediacetamide
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
Procedure:
-
In a reactor equipped with a cooling system, carefully add the dried 4-bromo-o-phenylenediacetamide to concentrated sulfuric acid while maintaining the temperature below 10°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate vessel, pre-cooled to 0-5°C.
-
Slowly add the nitrating mixture to the solution of the brominated compound, keeping the reaction temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 0-10°C for 1-2 hours. Monitor the reaction by TLC/LC-MS.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with cold water to remove excess acid, and dry to yield 4-bromo-3-nitro-o-phenylenediacetamide.
Step 4: Deprotection (Hydrolysis)
The final step involves the removal of the acetyl protecting groups to yield the target diamine.
Materials:
-
4-Bromo-3-nitro-o-phenylenediacetamide
-
Aqueous Sodium Hydroxide (e.g., 5N NaOH) or Hydrochloric Acid (e.g., 6N HCl)
-
Methanol or Ethanol
Procedure:
-
Suspend the 4-bromo-3-nitro-o-phenylenediacetamide in a mixture of methanol or ethanol and the aqueous base or acid in a reactor.
-
Heat the mixture to reflux and maintain for 4-8 hours, or until TLC/LC-MS analysis confirms the complete removal of the protecting groups.
-
Cool the reaction mixture to room temperature.
-
If using a basic hydrolysis, neutralize the mixture with a suitable acid (e.g., HCl) to precipitate the product. If using acidic hydrolysis, neutralize with a base (e.g., NaOH).
-
Filter the precipitated this compound, wash with water, and dry under vacuum.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a related compound, 4-bromo-o-phenylenediamine, which can serve as a benchmark for the synthesis of the target molecule.[2][3]
| Step | Reactant | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Acetylation | o-Phenylenediamine | Acetic Anhydride | Acetic Acid | 50 | 1-2 | >95 | >98 |
| 2. Bromination | o-Phenylenediacetamide | NaBr, H₂O₂ | Acetic Acid | 25-60 | 4-5 | ~90 | >98 |
| 3. Hydrolysis | 4-Bromo-o-phenylenediacetamide | 5N NaOH | Methanol | Reflux | 4-6 | >95 | >99 |
Note: The yield and purity for the nitration and subsequent deprotection to form this compound will need to be determined experimentally but are expected to be high under optimized conditions.
Experimental Workflow and Logic
The overall experimental workflow is designed for efficiency and safety in a large-scale setting.
References
Troubleshooting & Optimization
Technical Support Center: 4-Bromo-3-nitrobenzene-1,2-diamine Reactions
Welcome to the technical support center for 4-Bromo-3-nitrobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my cyclocondensation reaction with this compound?
A1: Low yields in reactions involving this compound are often attributed to the electronic properties of the molecule. The presence of a strong electron-withdrawing nitro group deactivates the aromatic ring and, more importantly, reduces the nucleophilicity of the adjacent amino groups.[1] This decreased nucleophilicity can significantly slow down the initial condensation step with carbonyl compounds, leading to incomplete reactions and lower product yields.[1]
Q2: What are the common side reactions to be aware of?
A2: Besides incomplete reactions, potential side reactions can include the formation of complex mixtures due to the high reactivity of the starting material under certain conditions. While specific side products are reaction-dependent, purification challenges can arise, impacting the isolated yield. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is crucial to identify the formation of byproducts.
Q3: How can I improve the yield of my quinoxaline or benzimidazole synthesis?
A3: To enhance the yield, several strategies can be employed:
-
Catalyst Selection: The use of an appropriate catalyst can significantly improve reaction rates and yields. For quinoxaline synthesis, various catalysts from classical acids to metal-based catalysts have been shown to be effective.[2][3] For benzimidazole synthesis, acidic catalysts are commonly used in the Phillips condensation.[1]
-
Reaction Conditions: Optimization of reaction temperature and time is critical. Microwave-assisted synthesis has been reported to reduce reaction times and, in some cases, improve yields for the synthesis of benzimidazoles from nitro-o-phenylenediamines.[1]
-
Reagent Purity: Ensure the purity of this compound and the coupling partner. Impurities can interfere with the reaction and lead to the formation of undesired side products.
Q4: Are there alternative methods to traditional heating for these reactions?
A4: Yes, microwave-assisted organic synthesis is a green chemistry technique that often leads to shorter reaction times and higher yields for the synthesis of quinoxalines and benzimidazoles.[1]
Troubleshooting Guides
This section provides structured guidance for addressing low yields in two common applications of this compound: the synthesis of quinoxalines and benzimidazoles.
Guide 1: Low Yield in Quinoxaline Synthesis
The synthesis of quinoxalines typically involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Problem: Low yield of 6-Bromo-7-nitroquinoxaline.
Below is a logical workflow to troubleshoot this issue.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
Technical Support Center: Synthesis of Quinoxalines from 4-Bromo-3-nitrobenzene-1,2-diamine
Welcome to the technical support center for the synthesis of quinoxaline derivatives from 4-bromo-3-nitrobenzene-1,2-diamine. This resource is designed for researchers, chemists, and drug development professionals to navigate common challenges and side reactions encountered during this specific synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: Why is my reaction yield consistently low?
Answer: Low yields in this synthesis can stem from several factors related to the specific starting material and general reaction conditions.
-
Reduced Nucleophilicity: The starting material, this compound, has two strong electron-withdrawing groups (bromo and nitro). These groups significantly decrease the nucleophilicity of the two amine groups, making the initial condensation with the 1,2-dicarbonyl compound slower and less efficient than with electron-rich diamines.
-
Incomplete Reaction: Due to the reduced reactivity, the reaction may not have gone to completion. Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If starting material is still present after the recommended time, consider extending the reaction duration or slightly increasing the temperature.
-
Degradation of Starting Material: this compound may be unstable under harsh conditions.[1] Avoid excessively high temperatures, strong bases, or potent oxidizing agents not required by the protocol.[1]
-
Catalyst Inefficiency: The choice of catalyst is crucial. While many catalysts work for general quinoxaline synthesis, a stronger acid catalyst may be required to activate the dicarbonyl compound sufficiently to react with the deactivated diamine.[2][3] However, excessively strong acids can also lead to side reactions.
Question 2: My product appears to be a mixture of isomers. What is happening and how can I fix it?
Answer: When using an unsymmetrical 1,2-dicarbonyl compound, the formation of two regioisomers is a common issue.
-
Cause of Isomer Formation: The two amino groups in this compound have different electronic environments. The amino group at position 2 is ortho to the strongly electron-withdrawing nitro group, making it significantly less nucleophilic than the amino group at position 1. This inherent electronic difference dictates which nitrogen is more likely to attack a specific carbonyl group first.[4] The ratio of isomers can depend on the acidity of the reaction medium.[4]
-
Strategies for Control:
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction, favoring the thermodynamically more stable product.
-
Solvent Polarity: Systematically varying the solvent can influence the reaction pathway and potentially favor one isomer over the other.
-
Catalyst Choice: Different catalysts can promote different reaction pathways. Brønsted or Lewis acid catalysts may alter the regioselectivity.
-
Purification: If isomer formation cannot be avoided, careful purification by column chromatography or recrystallization is necessary to isolate the desired product.[5]
-
Question 3: I'm observing an unexpected side product. What could it be?
Answer: The functional groups on the starting diamine can lead to specific, and sometimes unexpected, side reactions.
-
Self-Condensation/Polymerization: Under forcing conditions (e.g., high heat), the diamine could potentially react with itself, leading to oligomeric or polymeric materials that are often insoluble and difficult to characterize.
-
Reactions Involving the Nitro Group: If the reaction conditions involve any reducing agents (even mild ones, or certain catalysts like palladium on carbon with a hydrogen source), the nitro group can be reduced to an amine. This would result in a diaminobromoquinoxaline, a fundamentally different structure.
-
Formation of Cyanamides: In some syntheses involving related quinoxaline structures, the formation of cyanamide impurities has been identified, particularly during workup or pH adjustment.[6] An impurity with a molecular weight corresponding to the loss of H₂N and addition of CN to the amine should be considered.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing quinoxalines from this diamine?
The most prevalent method is the condensation of the aryl 1,2-diamine with a 1,2-dicarbonyl compound.[7][8] This reaction is typically catalyzed by an acid and can be performed under various conditions, including reflux in ethanol or acetic acid, or at room temperature with a suitable catalyst.[3][9]
Q2: How do the bromo and nitro groups affect the reaction?
Both are electron-withdrawing groups. They deactivate the benzene ring and reduce the basicity and nucleophilicity of the amine groups. This makes the reaction slower compared to syntheses with unsubstituted o-phenylenediamine. Consequently, more forcing conditions (longer reaction times, higher temperatures, or more effective catalysts) may be necessary.[2][9]
Q3: What are the recommended storage conditions for this compound?
It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials like bases and oxidizing agents.[1][10] Some suppliers recommend storage under an inert atmosphere at room temperature or refrigerated (2-8°C).[10][11]
Q4: Can I use an α-haloketone instead of a 1,2-dicarbonyl compound?
Yes, α-haloketones (like phenacyl bromides) are common surrogates for 1,2-dicarbonyls in quinoxaline synthesis.[7] The reaction typically proceeds via an initial nucleophilic attack by one amine on the α-carbon, followed by an intramolecular cyclization and subsequent oxidation to form the quinoxaline ring.
Data Presentation
Table 1: Potential Side Products and Impurities
| Potential Side Product / Impurity | Description | Expected Molecular Weight Change from Product |
| Regioisomer | Formed when using an unsymmetrical 1,2-dicarbonyl. | Same molecular weight as the desired product. |
| Unreacted Starting Materials | This compound or the 1,2-dicarbonyl compound. | N/A |
| Mono-Condensation Product | Product of only one amine group reacting, followed by dehydration. | Lower molecular weight than the final product. |
| Nitro-Reduced Product | The nitro group (-NO₂) is reduced to an amine group (-NH₂). | M - 16 (loss of O₂) + 2 (gain of H₂) = M - 14 |
| Cyanamide Impurity | Formation of a -NH-CN group.[6] | M (product) - M (starting diamine) + 248 (mass of potential cyanamide) |
Table 2: Influence of Reaction Conditions on Quinoxaline Synthesis (General Observations)
| Parameter | Condition | Expected Outcome on Yield | Reference |
| Catalyst | No Catalyst | Low to moderate yield, requires higher temperature. | [8] |
| Acid Catalyst (e.g., Acetic Acid, Phenol) | Improved yield, often allows for milder conditions. | [4][9] | |
| Heterogeneous Catalyst (e.g., AlCuMoVP) | High yields, easy catalyst removal and recyclability. | [2] | |
| Solvent | Ethanol / Acetic Acid | Common, effective solvents for reflux conditions. | [4][12] |
| Water or EtOH/H₂O | "Green" solvent choice, can give excellent yields. | [9][13] | |
| Toluene | Effective for room temperature reactions with certain catalysts. | [2] | |
| Temperature | Room Temperature | Possible with highly efficient catalysts. | [2][9] |
| Reflux | Standard condition to drive the reaction to completion. | [4] | |
| Microwave Irradiation | Can significantly reduce reaction times and improve yields. | [14][15] |
Experimental Protocols
Protocol 1: Classical Synthesis via Acid Catalysis in Ethanol
This protocol describes a general procedure for the condensation of this compound with a generic 1,2-dicarbonyl compound (e.g., benzil).
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 mmol).
-
Solvent and Reagent Addition: Add ethanol (10-15 mL), followed by the 1,2-dicarbonyl compound (1 mmol).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 78°C) with continuous stirring.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) until the starting diamine spot disappears (typically 2-6 hours).
-
Work-up: Once complete, allow the reaction mixture to cool to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator to induce precipitation.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove soluble impurities. For higher purity, recrystallize the crude product from a suitable solvent (e.g., ethanol/water) or purify via silica gel column chromatography.[5][15]
-
Characterization: Dry the purified product under vacuum and characterize using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Caption: Experimental workflow for quinoxaline synthesis.
Caption: Troubleshooting flowchart for low product yield.
Caption: Potential reaction pathways leading to regioisomers.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. mtieat.org [mtieat.org]
- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 10. lookchem.com [lookchem.com]
- 11. This compound [myskinrecipes.com]
- 12. acgpubs.org [acgpubs.org]
- 13. ajrconline.org [ajrconline.org]
- 14. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Benzimidazoles with 4-Bromo-3-nitrobenzene-1,2-diamine
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of benzimidazole synthesis using 4-Bromo-3-nitrobenzene-1,2-diamine.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: I am getting a very low yield of my target benzimidazole. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of 6-bromo-7-nitrobenzimidazoles can stem from several factors, primarily related to the reduced nucleophilicity of the diamine due to the electron-withdrawing bromo and nitro groups. Here are some troubleshooting steps:
-
Choice of Aldehyde: The reactivity of the aldehyde is crucial. Electron-rich aldehydes may react too slowly with the deactivated diamine. Consider using more electrophilic aldehydes or activating the aldehyde with a Lewis acid catalyst.
-
Reaction Conditions:
-
Temperature: Higher temperatures may be required to drive the reaction to completion. However, be cautious as this can also lead to side product formation and decomposition. Microwave-assisted synthesis can be an effective method to increase yields and reduce reaction times.[1]
-
Catalyst: The choice of catalyst can significantly impact the yield. Acid catalysts like ammonium chloride (NH4Cl) or solid acid catalysts like Montmorillonite K10 have been shown to be effective.[2] Forcing conditions with strong acids might lead to decomposition of the nitro-substituted diamine.
-
-
Atmosphere: The cyclization step is an oxidative process. While some reactions proceed in the air, others may benefit from the addition of a mild oxidizing agent. Conversely, if starting material decomposition is observed, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) might be beneficial to prevent unwanted side reactions.
Question: My reaction mixture is turning dark, and I am observing multiple spots on my TLC. What are the likely side products and how can I minimize them?
Answer:
The formation of colored impurities and multiple side products is a common issue, especially with nitro-substituted anilines which are prone to oxidation and side reactions.
-
Oxidation of the Diamine: this compound can be susceptible to oxidation, leading to colored, polymeric byproducts. To minimize this, consider:
-
Using freshly purified diamine.
-
Running the reaction under an inert atmosphere.
-
Avoiding unnecessarily high temperatures or prolonged reaction times.
-
-
Formation of 1,2-Disubstituted Benzimidazoles: Condensation of the diamine with two molecules of the aldehyde can lead to the formation of a 1,2-disubstituted benzimidazole as a side product.[3] To favor the formation of the desired 2-substituted benzimidazole:
-
Use a 1:1 stoichiometric ratio of the diamine and aldehyde.
-
Control the reaction temperature; lower temperatures may favor the mono-substituted product.
-
-
Incomplete Cyclization: The intermediate Schiff base may not fully cyclize, leading to a mixture of products. Ensure sufficient reaction time and optimal catalytic activity to promote complete conversion to the benzimidazole.
Question: I am struggling with the purification of my final product. It seems to be insoluble in common chromatography solvents. What purification strategies can you suggest?
Answer:
Bromo- and nitro-substituted benzimidazoles can exhibit poor solubility, making purification challenging.
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can be an effective purification method.
-
Column Chromatography:
-
Solvent System: You may need to use more polar solvent systems for column chromatography. Consider gradients of ethyl acetate in hexane, or dichloromethane in methanol. Adding a small amount of acetic acid to the eluent can sometimes improve the resolution of benzimidazoles on silica gel.
-
Adsorbent: If silica gel is not providing good separation, consider using alumina (neutral or basic) or reverse-phase silica gel.
-
-
Acid-Base Extraction: Benzimidazoles are basic and can be protonated. An acid-base extraction can be used to separate the product from non-basic impurities. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The benzimidazole will move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by basification (e.g., with NaOH or NaHCO3) to precipitate the purified benzimidazole, which can then be extracted back into an organic solvent.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for the synthesis of 6-bromo-7-nitro-2-substituted-benzimidazoles?
The primary starting materials are this compound and a suitable aldehyde. The choice of aldehyde will determine the substituent at the 2-position of the benzimidazole ring.
Q2: What are the optimal reaction conditions to maximize the yield?
Optimal conditions can vary depending on the specific aldehyde used. However, a good starting point is the use of a solid acid catalyst like Montmorillonite K10 in a solvent like ethanol at reflux.[2] Microwave-assisted synthesis has also been shown to significantly improve yields and reduce reaction times.[1][4]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to separate the starting materials from the product and any intermediates or side products. The disappearance of the starting diamine and the appearance of the product spot (which can be visualized under UV light) indicate the progression of the reaction.
Q4: What analytical techniques are used to confirm the structure of the synthesized benzimidazole?
The structure of the final product should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy will confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Data Presentation
The following table summarizes the optimization of reaction conditions for the synthesis of a structurally related benzimidazole, 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, from 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde. These conditions can serve as a valuable starting point for optimizing your synthesis.[2]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | - | Nitrobenzene | 180 | 8 | 35 |
| 2 | - | DMF | 150 | 8 | 20 |
| 3 | - | Acetic Acid | 120 | 8 | 40 |
| 4 | Montmorillonite K10 (20 wt%) | Ethanol | 80 | 6 | 76 |
| 5 | Montmorillonite K10 (20 wt%) | Methanol | 65 | 6 | 65 |
| 6 | Montmorillonite K10 (20 wt%) | Dichloromethane | 40 | 8 | 45 |
| 7 | Montmorillonite K10 (20 wt%) | Toluene | 110 | 8 | 55 |
Experimental Protocols
Protocol 1: General Procedure using Ammonium Chloride Catalyst
-
To a solution of this compound (1 mmol) and the desired aldehyde (1 mmol) in ethanol (10 mL), add ammonium chloride (NH4Cl) (0.3 mmol).
-
Stir the reaction mixture at 80-90°C and monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Optimized Procedure using Montmorillonite K10 Catalyst [2]
-
In a round-bottom flask, combine this compound (1 mmol), the aldehyde (1 mmol), and Montmorillonite K10 (20 wt% of the diamine) in ethanol (15 mL).
-
Reflux the mixture with stirring for the required time (monitor by TLC, typically 6-8 hours).
-
After completion of the reaction, filter the hot reaction mixture to remove the catalyst.
-
Wash the catalyst with hot ethanol.
-
Combine the filtrate and washings, and then remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of benzimidazoles.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]
- 2. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting purification of 4-Bromo-3-nitrobenzene-1,2-diamine products
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 4-Bromo-3-nitrobenzene-1,2-diamine. The protocols and solutions are based on established chemical principles and practices for related aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the common physical properties of this compound? A1: Key physical properties are summarized in the table below. Note that a specific melting point is not consistently reported in public data sources.
Q2: What are the likely impurities I might encounter in my crude this compound product? A2: Impurities largely depend on the synthetic route. However, common impurities can include unreacted starting materials, regioisomers formed during bromination or nitration steps, and potential byproducts from dehalogenation or other side reactions.[1]
Q3: How should I store this compound to ensure its stability? A3: The compound should be stored in a tightly sealed, light-resistant container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.[2][3]
Q4: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis? A4: A mixture of hexane and ethyl acetate is a good starting point for TLC analysis of polar aromatic compounds.[4] You can begin with a 3:1 or 4:1 ratio of hexane to ethyl acetate and adjust the polarity based on the resulting Rf value.[4] For optimal separation, the target Rf should be between 0.3 and 0.5.[4]
Q5: My purified product appears as a colored solid. Is this normal? A5: Yes, many nitro-substituted aromatic compounds, particularly those with amino groups, are colored.[4] Products can range from pale yellow to deeper red or brown solids.[5][6] A distinct, sharp melting point (if a literature value is available) and clean analytical data (NMR, HPLC) are better indicators of purity than color alone.[4]
Data Presentation
Physical & Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₆H₆BrN₃O₂ | [7][8] |
| Molecular Weight | 232.04 g/mol | [7][8] |
| Boiling Point | 352.4 °C at 760 mmHg | [2][8] |
| Density | 1.901 g/cm³ | [2][8] |
| Flash Point | 166.9 °C | [2][8] |
| Storage | Keep in dark place, Inert atmosphere, Room temp | [2] |
Troubleshooting Purification
This section addresses common problems encountered during purification by column chromatography and recrystallization.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation in Column Chromatography | Inappropriate Solvent System: The polarity difference between the product and impurities is insufficient in the chosen eluent.[1] | Optimize the eluent system using TLC with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/ethyl acetate).[1][4][9] |
| Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.[1][4] | Reduce the amount of sample loaded. A general guideline is a silica-to-crude-product ratio of 50:1 to 100:1 by weight.[1][9] | |
| Improper Column Packing: Channels or cracks in the stationary phase lead to uneven solvent flow and band broadening.[9] | Ensure the column is packed carefully as a uniform slurry and is never allowed to run dry.[9] | |
| Low Yield After Column Chromatography | Compound is Too Soluble: The compound elutes too quickly with the solvent, co-eluting with faster-moving impurities.[4] | Decrease the initial polarity of the solvent system. Start with a non-polar solvent and gradually increase polarity (gradient elution).[4] |
| Compound is Unstable on Silica: The acidic nature of silica gel may cause decomposition of sensitive compounds.[1] | Consider deactivating the silica gel with a small amount of a base like triethylamine (added to the eluent) or use an alternative stationary phase like alumina.[1] | |
| Product Fails to Crystallize | Presence of Impurities: Impurities can inhibit the formation of a crystal lattice.[4] | Re-purify the material using column chromatography to remove the impurities before attempting recrystallization again.[4] |
| Inappropriate Recrystallization Solvent: The compound is either too soluble or not soluble enough in the chosen solvent.[4][10] | Screen a range of solvents with varying polarities. An ideal solvent dissolves the compound when hot but not when cold.[4] Using a solvent/anti-solvent pair (e.g., dichloromethane/methanol) can also be effective.[10] | |
| Solution is Supersaturated or Cooled Too Quickly: The solution needs a nucleation site to begin crystallization, or rapid cooling has led to oiling out instead of crystallization.[9][10] | Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[10] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9] | |
| Product "Oils Out" During Recrystallization | High Impurity Concentration: A high load of impurities can lower the melting point of the mixture, causing it to separate as an oil.[9] | Perform a preliminary purification step, such as column chromatography, to reduce the impurity level.[9] |
| Solution is Too Concentrated: A highly concentrated solution may precipitate too quickly as an oil.[1] | Use a more dilute solution by adding more hot solvent before allowing it to cool.[1] |
Experimental Protocols
General Protocol for Flash Column Chromatography
This protocol outlines a standard procedure for purifying the title compound.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A system that gives the target compound an Rf value of ~0.3 is ideal.[4] A common mobile phase is a mixture of hexane and ethyl acetate.[4]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring a uniform bed. Drain the excess solvent until it is level with the silica surface, being careful not to let the column run dry.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a slightly more polar solvent like dichloromethane. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin eluting with the non-polar solvent determined from TLC analysis (e.g., 100% hexane). Gradually increase the solvent polarity (e.g., by slowly increasing the percentage of ethyl acetate) to elute the compounds from the column.[4]
-
Fraction Collection: Collect the eluent in separate fractions. Monitor the composition of each fraction by TLC to identify which ones contain the pure product.[4]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.[10] If the solution is colored, you may add a small amount of activated charcoal to the hot solution and then filter it to remove the charcoal and adsorbed impurities.[10]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[9]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals on the filter with a small amount of cold, fresh solvent to remove any residual mother liquor.[9] Allow the crystals to air dry on the funnel before transferring them to a watch glass for final drying.
Visualizations
Caption: A logical workflow for troubleshooting the purification of crude products.
Caption: General experimental workflow for purification via flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [guidechem.com]
- 8. americanelements.com [americanelements.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
preventing oxidation of 4-Bromo-3-nitrobenzene-1,2-diamine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 4-Bromo-3-nitrobenzene-1,2-diamine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has darkened over time. What is the cause?
A1: this compound is susceptible to oxidation, particularly when exposed to air and light. The darkening of the material is a common indicator of the formation of colored oxidation byproducts. To ensure the integrity of your experiments, it is crucial to use material that is light in color.
Q2: What are the optimal storage conditions for this compound to minimize oxidation?
A2: To maintain the purity and stability of this compound, it should be stored in a cool, dark, and dry environment.[1] The ideal storage involves keeping the compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, amber-colored vial to protect it from light.
Q3: Can I handle this compound on an open lab bench?
A3: It is highly recommended to handle this compound under an inert atmosphere, for instance, inside a glovebox or using a Schlenk line. This practice minimizes its exposure to atmospheric oxygen, thereby reducing the risk of oxidation.
Q4: Which solvents are recommended for reactions involving this compound?
A4: The choice of solvent is reaction-dependent. However, it is critical to use anhydrous and deoxygenated solvents. Solvents can be deoxygenated by sparging with an inert gas (argon or nitrogen) for an extended period or by employing the freeze-pump-thaw technique.
Q5: My reaction is yielding a complex mixture of colored byproducts. Could oxidation of the starting material be the issue?
A5: Yes, the presence of oxidized starting material can lead to the formation of multiple colored impurities and side products, which can complicate the reaction and purification process. Using purified, non-oxidized this compound is essential for clean reaction outcomes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Darkening of the solid compound upon storage. | Exposure to air and/or light. | Store the compound in a tightly sealed, amber vial under an inert atmosphere (e.g., argon or nitrogen) in a cool and dark place. |
| Reaction solution turns dark immediately after adding the diamine. | Use of solvents that have not been deoxygenated. | Ensure all solvents are thoroughly deoxygenated prior to use by sparging with an inert gas or using the freeze-pump-thaw method. |
| Formation of multiple, colored, and difficult-to-separate byproducts. | Oxidation of the diamine before or during the reaction. | Purify the diamine before use. Consider adding a small amount of a reducing agent like sodium hydrosulfite or an antioxidant if compatible with your reaction chemistry. |
| Low yield of the desired product in condensation reactions (e.g., benzimidazole synthesis). | Oxidized diamine may be less reactive or inhibit the catalyst. | Confirm the purity of the diamine. Handle all reagents and perform the reaction under strictly inert conditions. |
Impact of Environmental Factors on Stability
| Factor | Impact on Stability | Preventative Measures |
| Oxygen (Air) | High | Handle in an inert atmosphere (glovebox or Schlenk line). |
| Light | Moderate | Store in amber vials or protect from light with foil. |
| Elevated Temperature | Moderate | Store at reduced temperatures (e.g., 2-8 °C). |
| Moisture | Low to Moderate | Store in a desiccator and use anhydrous solvents. |
Experimental Protocols
Protocol 1: General Handling and Purification of this compound
To remove colored oxidation impurities, recrystallization is often effective.
Materials:
-
This compound (discolored)
-
Ethanol (or another suitable solvent)
-
Activated carbon
-
Sodium hydrosulfite (optional)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and filter funnel
Procedure:
-
Place the discolored this compound in a Schlenk flask under an inert atmosphere.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
If the solution is highly colored, add a small amount of activated carbon and a pinch of sodium hydrosulfite.
-
Reflux the mixture for a short period under an inert atmosphere.
-
Filter the hot solution through a pre-warmed filter funnel to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration under an inert atmosphere.
-
Wash the crystals with a small amount of cold, deoxygenated ethanol.
-
Dry the purified product under vacuum.
Protocol 2: Example Synthesis of a Benzimidazole Derivative under Inert Conditions
This protocol is adapted from general procedures for benzimidazole synthesis and incorporates measures to prevent oxidation.
Materials:
-
Purified this compound
-
An appropriate aldehyde (e.g., 2-nitrobenzaldehyde)
-
Deoxygenated solvent (e.g., nitrobenzene or ethanol)
-
Inert gas supply
-
Schlenk reaction vessel
Procedure:
-
Set up a Schlenk reaction vessel equipped with a condenser and an inert gas inlet/outlet.
-
Add this compound and the aldehyde to the reaction vessel under a positive pressure of inert gas.
-
Add the deoxygenated solvent via cannula.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) under a continuous flow of inert gas.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated by precipitation upon cooling or by standard workup procedures, ensuring that any exposure to air is minimized.
Visualizations
Caption: Logical relationship for preventing oxidation and ensuring successful reactions.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-3-nitrobenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-3-nitrobenzene-1,2-diamine. The information is designed to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A plausible synthetic route starts from 4-bromo-2-nitroaniline and involves a four-step process:
-
Protection of the amine group via acetylation.
-
Nitration of the protected intermediate.
-
Deprotection (hydrolysis) of the acetyl group.
-
Selective reduction of one of the two nitro groups to yield the final product.
Q2: Why is protection of the amine group in 4-bromo-2-nitroaniline necessary before nitration?
A2: The amino group is highly activating and susceptible to oxidation by the strong oxidizing conditions of nitration (e.g., a mixture of nitric and sulfuric acid). Protecting it as an acetamide moderates its activating effect, prevents oxidation, and helps direct the incoming nitro group to the desired position.
Q3: Which nitro group is selectively reduced in the final step and why?
A3: In the reduction of 4-bromo-2,3-dinitroaniline, the nitro group at the 2-position (ortho to the existing amino group) is preferentially reduced. This selectivity is often observed in reductions of dinitroanilines, where the nitro group ortho to the amino group is more sterically hindered and electronically influenced by the adjacent amine, making it more susceptible to certain reducing agents.[1]
Q4: What are the main challenges in the final selective reduction step?
A4: The primary challenges include:
-
Lack of selectivity: Reduction of both nitro groups, leading to the formation of 4-bromo-1,2,3-triaminobenzene.
-
Dehalogenation: Removal of the bromine atom, especially when using catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C).[2]
-
Incomplete reaction: Failure to reduce either of the nitro groups, resulting in low yield.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel. A suitable eluent system would need to be determined empirically, likely starting with a mixture of hexane and ethyl acetate and gradually increasing the polarity. Recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) can also be employed to obtain a high-purity product.
Troubleshooting Guides
Problem 1: Low Yield in the Nitration Step
-
Issue: The nitration of N-(4-bromo-2-nitrophenyl)acetamide results in a low yield of the desired 3-nitro isomer or a complex mixture of products.
-
Possible Causes & Solutions:
| Cause | Solution |
| Reaction Temperature Too High | Overheating can lead to the formation of multiple nitrated byproducts and decomposition. Maintain the reaction temperature strictly, typically between 0-10°C, using an ice bath. |
| Incorrect Nitrating Agent Ratio | An excess of nitric acid can lead to over-nitration. Use a carefully controlled molar equivalent of the nitrating agent. A typical mixture is concentrated nitric acid in concentrated sulfuric acid. |
| Sub-optimal Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Quench the reaction once the starting material is consumed to prevent side reactions. |
Problem 2: Incomplete or Unselective Nitro Group Reduction
-
Issue: The reduction of 4-bromo-2,3-dinitroaniline results in a mixture of the starting material, the desired product, and the fully reduced triamine, or shows no reaction.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Reducing Agent | The choice of reducing agent is critical for selectivity. For selective reduction of one nitro group in the presence of another, sodium sulfide (Na2S) or ammonium sulfide in aqueous or alcoholic solution is often effective (Zinin reduction).[3][4] |
| Catalyst-Induced Dehalogenation | Catalytic hydrogenation (e.g., H2/Pd-C) is often not suitable as it can lead to the removal of the bromine atom.[2] If catalytic hydrogenation is attempted, Raney Nickel may be a better choice as it is less prone to cause dehalogenation.[2] |
| Reaction Conditions Not Optimized | The stoichiometry of the reducing agent, temperature, and reaction time are crucial. For a Zinin-type reduction, the amount of sulfide reagent needs to be carefully controlled to favor mono-reduction. |
| Poor Solubility of Starting Material | The dinitroaniline precursor may have poor solubility in the reaction solvent. Consider using a co-solvent system, such as an ethanol/water mixture, to improve solubility and reaction efficiency. |
Experimental Protocols
Step 1: Acetylation of 4-bromo-2-nitroaniline (Protection)
-
Dissolve 4-bromo-2-nitroaniline (1 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry to obtain N-(4-bromo-2-nitrophenyl)acetamide.
Step 2: Nitration of N-(4-bromo-2-nitrophenyl)acetamide
-
Carefully add N-(4-bromo-2-nitrophenyl)acetamide (1 equivalent) in small portions to concentrated sulfuric acid at 0°C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid at 0°C.
-
Add the nitrating mixture dropwise to the solution of the acetamide, keeping the temperature below 10°C.
-
Stir the mixture at 0-10°C for 1-2 hours, monitoring the reaction by TLC.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter the solid, wash thoroughly with cold water, and dry. The crude product will likely be a mixture of isomers requiring purification by column chromatography to isolate N-(4-bromo-2,3-dinitrophenyl)acetamide.
Step 3: Hydrolysis of N-(4-bromo-2,3-dinitrophenyl)acetamide (Deprotection)
-
Suspend N-(4-bromo-2,3-dinitrophenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-bromo-2,3-dinitroaniline.
Step 4: Selective Reduction of 4-bromo-2,3-dinitroaniline
-
Dissolve sodium sulfide nonahydrate (Na2S·9H2O) (1.5-2.0 equivalents) in water.
-
In a separate flask, dissolve 4-bromo-2,3-dinitroaniline (1 equivalent) in ethanol or a mixture of ethanol and water.
-
Heat the dinitroaniline solution to 60-70°C and add the sodium sulfide solution dropwise over 30-60 minutes.
-
Maintain the temperature and stir for an additional 1-3 hours, monitoring the reaction by TLC for the formation of the desired product and disappearance of the starting material.
-
After completion, cool the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation: Reaction Conditions for Nitro Group Reduction
The following table summarizes various conditions for the reduction of nitroarenes, which can be adapted for the selective reduction step.
| Reagent System | Substrate Compatibility | Selectivity Notes | Common Solvents |
| Fe / Acid (HCl or Acetic Acid) | Tolerates many functional groups. | Generally reduces all nitro groups. Selectivity can be poor. | Ethanol, Water, Acetic Acid |
| SnCl₂ / HCl | Mild and effective for nitro group reduction. | Can be selective, but may reduce both groups if excess reagent is used. | Ethanol, Ethyl Acetate |
| Na₂S or (NH₄)₂S | Good for selective reduction of one nitro group in dinitro compounds.[2] | Often reduces the more sterically hindered or electronically activated nitro group.[1] | Water, Ethanol |
| H₂ / Raney Nickel | Effective for nitro reduction. | Less likely to cause dehalogenation compared to Pd/C.[2] May still reduce both nitro groups. | Methanol, Ethanol |
| Hydrazine Hydrate / Catalyst | Can be used for selective reductions with specific catalysts (e.g., Ru-on-carbon).[5] | Selectivity is highly dependent on the catalyst and conditions.[5] | Ethanol, Dichloroethane |
Visualizations
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Selective Reduction
Caption: Decision tree for troubleshooting the selective reduction step.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Sciencemadness Discussion Board - Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
dealing with oily products in 4-Bromo-3-nitrobenzene-1,2-diamine recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the recrystallization of 4-Bromo-3-nitrobenzene-1,2-diamine, with a specific focus on preventing and addressing the formation of oily products.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" and why is it a problem during recrystallization?
A1: "Oiling out," also known as liquid-liquid phase separation, is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than as solid crystals.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent.[1] Oiling out is problematic because the oil can act as a solvent for impurities, which may become entrapped upon eventual solidification, leading to a poorly purified product.[1][2] The resulting solid may also be amorphous instead of crystalline, which is often undesirable.[1]
Q2: What are the primary causes of oiling out for this compound?
A2: Oiling out is typically caused by high supersaturation, where the concentration of the compound in the solution exceeds its solubility to a degree that kinetically favors the formation of a liquid over an ordered crystal lattice.[1] Key factors include:
-
Rapid Cooling: Fast temperature reduction can generate high levels of supersaturation, not allowing sufficient time for crystal nucleation and growth.[1]
-
Inappropriate Solvent Choice: A solvent in which the compound is excessively soluble, even at low temperatures, or a solvent with a boiling point higher than the melting point of the solute can lead to oiling out.[3]
-
High Solute Concentration: Starting with a highly concentrated solution increases the likelihood of reaching the critical supersaturation level for oiling out.[1]
-
Presence of Impurities: Impurities can interfere with the crystallization process and induce oiling out.[1][2] For aromatic nitro compounds, residual starting materials or byproducts can be particularly problematic.
Q3: My product has already oiled out. What should I do?
A3: If your product has oiled out, you can try the following corrective measures:
-
Reheat the solution to dissolve the oil back into the solvent.
-
Add a small amount of additional fresh, hot solvent to decrease the saturation level.[4]
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature drop.[3]
-
Once the solution has cooled slightly (to a temperature below the compound's melting point but still warm), try to induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[4]
-
If these steps fail, it may be necessary to recover the crude product by removing the solvent and attempting the recrystallization again with a different solvent system.[5]
Q4: What are suitable solvents for the recrystallization of this compound?
A4: While specific quantitative solubility data for this compound is not widely published, related compounds like brominated and nitrated anilines show good solubility in polar organic solvents.[6][7] Potential solvent systems could include:
-
Single Solvents: Ethanol, methanol, or ethyl acetate may be effective. The ideal solvent will dissolve the compound when hot but have low solubility when cold.[8]
-
Mixed Solvent Systems: A solvent pair, such as ethanol/water or dichloromethane/methanol, can be effective.[9][10] The compound should be dissolved in a minimal amount of the "good" solvent (in which it is highly soluble), followed by the slow, dropwise addition of a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) until turbidity is observed.[3][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily layer or droplets form upon cooling. | 1. Solution is too supersaturated. 2. Cooling rate is too rapid.[1] 3. The boiling point of the solvent is higher than the melting point of the solute. 4. High concentration of impurities.[1] | 1. Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (1-5% more) to reduce saturation.[4] 2. Allow the solution to cool slowly. Let it cool to room temperature on the benchtop before using an ice bath. Insulating the flask can help.[3] 3. Consider a different solvent or solvent system with a lower boiling point. 4. If impurities are suspected, consider a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel. |
| No crystals form, even after prolonged cooling. | 1. Too much solvent was used, and the solution is not saturated.[5] 2. The solution is supersaturated but lacks a nucleation site. | 1. Remove some of the solvent by gentle heating or under reduced pressure (e.g., with a rotary evaporator) and attempt to cool again.[5] 2. Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod.[4] 3. Add a "seed crystal" of the pure compound to the cooled solution to initiate crystallization.[1][4] |
| The recrystallized product is discolored. | 1. Colored impurities are present in the crude material. | 1. Before cooling, add a very small amount of activated charcoal to the hot solution to adsorb the colored impurities.[2] 2. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[2] Be aware that charcoal can also adsorb some of the desired product, potentially reducing the yield.[10] |
| The yield of recrystallized product is low. | 1. Too much solvent was used during dissolution or washing.[4][8] 2. Premature crystallization occurred during hot filtration. | 1. Use the minimum amount of near-boiling solvent necessary to dissolve the crude solid.[8] 2. Wash the collected crystals with a minimal amount of ice-cold solvent.[8] 3. Preheat the funnel and receiving flask before performing hot filtration to prevent the product from crystallizing on the filter paper.[10] 4. After the first crop of crystals is collected, the remaining solution (mother liquor) can be concentrated and cooled to obtain a second, though likely less pure, crop of crystals.[11] |
Physicochemical Data
A summary of available physicochemical properties for this compound is presented below. Note that some data, such as a specific melting point and comprehensive solubility values, are not consistently reported in the literature.
| Property | Value | Reference |
| CAS Number | 147021-89-4 | [12][13][14] |
| Molecular Formula | C₆H₆BrN₃O₂ | [13][15] |
| Molecular Weight | 232.04 g/mol | [13] |
| Boiling Point | 352.4 °C at 760 mmHg | [12] |
| Density | 1.901 g/cm³ | [12] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [12] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a generalized methodology. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) to create a slurry.
-
Heat the mixture gently on a hot plate while stirring. Add more hot solvent in small portions until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution to ensure a good recovery.[8][16]
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and add a spatula-tip amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb impurities.[10]
-
-
Hot Gravity Filtration (if charcoal or insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a stemless glass funnel.
-
Place a piece of fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step must be done quickly to prevent premature crystallization in the funnel.[16]
-
-
Cooling and Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial to prevent oiling out and to promote the formation of larger, purer crystals.[3][17]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[16]
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[8]
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on to pull air through and partially dry them.
-
Transfer the crystals to a watch glass and allow them to air dry completely. The purity of the final product can be assessed by taking a melting point.
-
Visual Workflow and Logic Diagrams
Caption: Troubleshooting workflow for addressing "oiling out".
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. lookchem.com [lookchem.com]
- 13. guidechem.com [guidechem.com]
- 14. This compound | 147021-89-4 [chemicalbook.com]
- 15. This compound | C6H6BrN3O2 | CID 15040736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Reactions Involving 4-Bromo-3-nitrobenzene-1,2-diamine
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for selecting and troubleshooting catalysts for reactions involving 4-Bromo-3-nitrobenzene-1,2-diamine (CAS: 147021-89-4).[1][2][3] The unique structure of this compound, featuring ortho-diamine, nitro, and bromo functionalities, offers versatile reactivity but also presents specific catalytic challenges.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what types of reactions are common?
A1: The molecule has three key reactive sites:
-
Nitro Group (-NO₂): Can be selectively reduced to an amine, which is a common transformation in the synthesis of complex molecules.
-
Bromo Group (-Br): Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.[5][6][7]
-
1,2-Diamine Group (-NH₂): Acts as a nucleophile and is a classic precursor for the synthesis of heterocyclic compounds, most notably benzimidazoles, through condensation reactions with aldehydes, carboxylic acids, or their derivatives.[8][9][10]
Q2: What are the main challenges and potential catalyst poisons when working with this substrate?
A2: The substrate itself contains functional groups that can act as catalyst poisons, particularly for transition metal catalysts like palladium.
-
Amine Poisoning: The lone pairs of electrons on the nitrogen atoms of the diamine can coordinate strongly to the metal center of a catalyst, blocking active sites required for the catalytic cycle.[11]
-
Bromide Poisoning: While essential for the reaction, excess bromide ions can lead to the formation of inactive metal-halide complexes on the catalyst surface.[11]
-
Substrate Impurities: Impurities from the synthesis of the starting material can deactivate the catalyst. It is crucial to use highly purified reagents.[12] Common symptoms of catalyst poisoning include stalled or slow reactions, a decrease in product yield, and the formation of undesired byproducts.[11]
Q3: How can I choose a starting point for catalyst selection based on my desired reaction?
A3: The choice of catalyst is fundamentally dictated by the desired transformation. The following workflow provides a general guideline for initial catalyst selection.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
This section addresses common issues encountered during Suzuki-Miyaura, Heck, or Sonogashira cross-coupling reactions at the bromo position.
Q4: My Suzuki-Miyaura reaction has stalled or shows very low conversion. What should I check first?
A4: A stalled Suzuki reaction is a common issue. A systematic approach to troubleshooting is recommended. Start by verifying the integrity of your setup and reagents before assuming catalyst deactivation.
Q5: I am observing significant amounts of a de-brominated byproduct where the bromine is replaced by hydrogen. How can I minimize this?
A5: Reductive dehalogenation is a known side reaction in palladium-catalyzed couplings. To minimize it:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands which can favor the desired cross-coupling pathway over dehalogenation.[12]
-
Base Selection: The choice of base is critical. Sometimes, a weaker base or a carbonate instead of a phosphate or alkoxide can reduce the rate of the dehalogenation pathway.
-
Protect the Amine: The free amino groups can sometimes promote this side reaction. Protecting them with a group like Boc (tert-butyloxycarbonyl) can suppress this issue.[12]
-
Solvent Choice: Aprotic solvents like toluene or dioxane may reduce dehalogenation compared to polar aprotic solvents like DMF in some cases.[12]
-
Lower Reaction Temperature: Lowering the reaction temperature may disfavor the dehalogenation pathway.[12]
Data Summary Tables
Table 1: Catalyst Systems for Nitro Group Reduction
| Catalyst System | Reducing Agent | Solvent | Temp. (°C) | Yield | Notes |
| Pd/C (low loading) | H₂ balloon | Dioxane/Water | RT | High | Catalyst can be recycled.[13] |
| Fe-based catalyst | Formic Acid | - | Mild | Good-Excellent | Base-free transfer hydrogenation.[13] |
| Fe₃O₄@SiO₂@Pd(II) | NaBH₄ | H₂O | Reflux | ~90% | Catalyst is magnetic for easy separation.[14] |
| SnCl₂·2H₂O | - | Ethanol | Reflux | Good | Classic, stoichiometric method.[15] |
| HSiCl₃ / Tertiary Amine | - | - | Mild | Good | Metal-free reduction method.[13] |
Table 2: Catalyst Systems for Palladium-Catalyzed Cross-Coupling
| Reaction | Pd Source (mol%) | Ligand | Base | Solvent | Temp. (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Toluene/H₂O | 80-100 |
| Heck | Pd(OAc)₂ (1-5%) | PPh₃ (2-10%) | Na₂CO₃ | DMA | 50-120 |
| Sonogashira | Pd(PPh₃)₄ (2%) | - | Et₃N | THF/DMF | RT-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2%) | Xantphos (2-4%) | NaOtBu | Toluene | 80-110 |
| (Note: Conditions are illustrative and require optimization for specific substrates.) |
Table 3: Catalyst Systems for Benzimidazole Synthesis
| Reactant | Catalyst (mol%) | Solvent | Temp. (°C) | Yield | Notes |
| Aromatic Aldehyde | CuO nanoparticles | Solvent-free | - | High | Reusable catalyst.[9] |
| Aromatic Aldehyde | TiCl₃OTf | - | Mild | Good-Excellent | [9] |
| Aromatic Aldehyde | Er(OTf)₃ | H₂O | RT or 80 | High | Recyclable catalyst, green solvent.[10] |
| Carboxylic Acid | Borane-THF | - | - | Good | [16] |
| Primary Amide | CuI | DMF | MW or Heat | Good | Copper-catalyzed C-N coupling/cyclization.[17] |
Experimental Protocols
Protocol 1: General Procedure for Nitro Group Reduction using Pd/C
-
Setup: In a flask suitable for hydrogenation, dissolve this compound (1.0 equiv.) in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Carefully add 5-10 wt% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of Pd) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Hydrogenation: Seal the flask, evacuate, and backfill with hydrogen gas (H₂). This can be done using a hydrogen balloon for atmospheric pressure reactions or a Parr hydrogenator for higher pressures.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Wash the Celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified further if necessary.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.).[18]
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the reaction mixture with stirring to the specified temperature (typically 80-110 °C) for the required time (2-24 h). Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent like ethyl acetate.[18]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[18]
References
- 1. This compound | C6H6BrN3O2 | CID 15040736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. parchem.com [parchem.com]
- 4. lookchem.com [lookchem.com]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benzimidazoles: Topics by Science.gov [science.gov]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 14. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1 H -1,2,3,4-tetrazoles by Pd( ii )-polysalophen coated magnetite NPs a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01164B [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of N-Fused Benzimidazole-4,7-diones via Sequential Copper-Catalyzed C–N Coupling/Cyclization and Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
solvent effects on the reactivity of 4-Bromo-3-nitrobenzene-1,2-diamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4-Bromo-3-nitrobenzene-1,2-diamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in chemical synthesis, with a particular focus on the impact of solvent choice on reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a valuable building block in organic synthesis.[1] It is principally used as a precursor for the synthesis of substituted benzimidazoles, which are a class of heterocyclic compounds with a wide range of pharmaceutical applications, including as anti-ulcer, anti-tumor, and antiviral agents. It is also utilized in the production of dyes and pigments and in the development of new materials.[1]
Q2: How does the choice of solvent affect the cyclocondensation reaction of this compound with aldehydes to form benzimidazoles?
A2: The solvent plays a critical role in the cyclocondensation reaction by influencing reactant solubility, stabilizing intermediates and transition states, and affecting the reaction rate and product purity. The polarity of the solvent is a key factor; polar protic solvents can facilitate the reaction by stabilizing charged intermediates through hydrogen bonding, while polar aprotic solvents can increase the reactivity of anionic nucleophiles. The choice between a protic and an aprotic solvent can significantly alter the reaction outcome.
Q3: I am observing low yields in my benzimidazole synthesis using this compound. Could the solvent be the issue?
A3: Yes, the solvent is a common factor contributing to low yields. Potential issues include:
-
Poor Solubility: If the reactants, particularly the aldehyde, are not fully dissolved, the reaction will be slow and incomplete.
-
Inappropriate Polarity: The solvent may not be optimal for stabilizing the transition state of the reaction. For instance, direct condensation of o-phenylenediamines with aldehydes can sometimes lead to complex mixtures, and the choice of solvent can help to control the reaction pathway.
-
Side Reactions: The solvent could be promoting the formation of byproducts.
Q4: What are common byproducts when reacting this compound with aldehydes, and how can solvent choice mitigate their formation?
A4: A common issue in the direct condensation of o-aryldiamines with aldehydes is the formation of a complex mixture that can include 1,2-disubstituted benzimidazoles and bis-dihydrobenzimidazoles as side products. The choice of a suitable solvent, often in conjunction with a catalyst, can help to improve the selectivity for the desired 2-substituted benzimidazole.
Q5: Are there any "green" or environmentally friendly solvent options for reactions with this compound?
A5: Yes, there is a growing trend towards the use of greener solvents in organic synthesis. For benzimidazole synthesis, water and ethanol are often viable and more environmentally benign options. Some modern synthetic methods for benzimidazoles are performed under solvent-free conditions or use water as the solvent.
Troubleshooting Guides
Issue 1: Poor Solubility of Reactants
-
Symptom: The reaction mixture is a heterogeneous slurry, and the reaction does not proceed to completion, resulting in low yields.
-
Potential Cause: this compound or the aldehyde partner has low solubility in the chosen solvent.
-
Troubleshooting Steps:
-
Consult Solubility Data: Refer to the solubility table below to select a more appropriate solvent or solvent mixture. While specific quantitative data for this compound is not widely available, the provided table offers a template for experimental determination. A related compound, 4-bromo-1,2-benzenediamine, is reported to be soluble in chloroform.[2]
-
Use a Co-solvent: Employ a mixture of solvents to improve solubility. For example, a small amount of a polar aprotic solvent like DMF or DMSO can be added to a less polar solvent to dissolve the reactants.
-
Increase Temperature: Gently heating the reaction mixture can increase the solubility of the reactants. However, be mindful of potential side reactions at higher temperatures.
-
Issue 2: Low Product Yield and/or Formation of Multiple Products
-
Symptom: TLC or LC-MS analysis shows a complex reaction mixture with a low yield of the desired benzimidazole.
-
Potential Cause: The solvent is not optimal for the reaction, leading to slow reaction rates or the formation of byproducts.
-
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale reactions in a variety of solvents with different polarities (see table below) to identify the optimal conditions.
-
Consider Solvent Type (Protic vs. Aprotic):
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These can stabilize charged intermediates and are commonly used in benzimidazole synthesis. They are a good starting point for optimization.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can accelerate reactions involving anionic nucleophiles.
-
Nonpolar Solvents (e.g., Toluene, Dichloromethane): These may be suitable depending on the specific aldehyde and reaction conditions.
-
-
Catalyst Addition: The use of a catalyst, such as a Lewis acid or an oxidizing agent, in conjunction with the appropriate solvent can significantly improve yield and selectivity.
-
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents (Experimental Template)
| Solvent | Type | Dielectric Constant (approx.) | Solubility (mg/mL) at 25 °C | Observations |
| Water | Polar Protic | 80.1 | Data not available | |
| Ethanol | Polar Protic | 24.6 | Data not available | |
| Methanol | Polar Protic | 32.7 | Data not available | |
| Acetonitrile | Polar Aprotic | 37.5 | Data not available | |
| Acetone | Polar Aprotic | 20.7 | Data not available | |
| Dichloromethane | Nonpolar | 9.1 | Data not available | |
| Toluene | Nonpolar | 2.4 | Data not available | |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Data not available | |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 46.7 | Data not available |
Experimental Protocols
General Protocol for the Synthesis of 2-Aryl-5-bromo-6-nitro-1H-benzimidazoles
This protocol is a generalized procedure for the cyclocondensation of this compound with an aromatic aldehyde. The choice of solvent is a critical parameter to be optimized.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in the chosen solvent (10 mL).
-
Addition of Catalyst (Optional): If required, add a catalyst (e.g., a Lewis acid like Yb(OTf)₃ or an oxidizing agent) at this stage.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 2-24 hours). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for benzimidazole synthesis.
Caption: Troubleshooting decision tree for solvent effects.
References
how to remove colored impurities from 4-Bromo-3-nitrobenzene-1,2-diamine products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from 4-Bromo-3-nitrobenzene-1,2-diamine products.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of pure this compound?
A1: While the exact color can vary based on crystalline form and residual impurities, aromatic nitro compounds are often yellow to reddish-orange solids. A highly purified product should be a crystalline solid with a consistent, light color. Darker colors, such as deep red, brown, or black, typically indicate the presence of impurities.
Q2: What are the common sources of colored impurities in the synthesis of this compound?
A2: Colored impurities often arise from side reactions during the synthesis. Potential sources include:
-
Dinitro byproducts: Over-nitration of the aromatic ring can lead to the formation of highly colored dinitro compounds.
-
Oxidation products: Aromatic amines are susceptible to oxidation, which can form intensely colored polymeric impurities.
-
Starting material contamination: Impurities in the starting materials can carry through the synthesis or participate in side reactions.
-
Degradation products: The product may degrade under harsh reaction or workup conditions, such as high temperatures or extreme pH.
Q3: What are the primary methods for removing colored impurities from this compound?
A3: The most common and effective purification techniques include:
-
Recrystallization: This is a powerful method for removing small amounts of impurities from a solid product.
-
Column Chromatography: This technique is excellent for separating the desired product from impurities with different polarities.
-
Activated Carbon Treatment: Activated carbon is highly effective at adsorbing large, colored organic molecules.[1][2]
Troubleshooting Guide
Problem 1: My final product is still intensely colored (e.g., dark red, brown, or black) after initial purification.
-
Possible Cause: Significant amounts of highly colored impurities, such as dinitro byproducts or polymeric oxidation products, are present.
-
Solution:
-
Activated Carbon Treatment: Before further purification, dissolve the crude product in a suitable solvent and treat it with activated charcoal.[3][4] This is often very effective at removing a large portion of the colored impurities.
-
Column Chromatography: If decolorization with charcoal is insufficient, column chromatography is the next recommended step. The high surface area of the stationary phase can effectively separate the product from the impurities.
-
Problem 2: I am seeing multiple spots on the Thin Layer Chromatography (TLC) of my product.
-
Possible Cause: The product is a mixture of compounds, likely including unreacted starting materials, the desired product, and various byproducts.
-
Solution:
-
Optimize TLC Conditions: Ensure you are using an appropriate solvent system for your TLC analysis to achieve good separation of the spots. A good starting point for aromatic amines and nitro compounds is a mixture of hexane and ethyl acetate.
-
Column Chromatography: This is the most effective method for separating multiple components in a mixture.
-
Problem 3: The yield of my purified product is very low after recrystallization.
-
Possible Cause:
-
The chosen recrystallization solvent is not ideal, and the product has some solubility in the cold solvent.
-
Too much solvent was used, preventing the product from crashing out effectively.
-
Premature crystallization occurred during a hot filtration step.
-
-
Solution:
-
Solvent Screening: Test a variety of solvents to find one in which the product is highly soluble when hot and poorly soluble when cold.
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath, to maximize crystal formation.
-
Mother Liquor: Concentrate the mother liquor (the solvent from which the crystals were filtered) and cool it again to obtain a second crop of crystals.
-
Data Presentation
Table 1: General TLC Conditions for Aromatic Nitro and Amine Compounds
| Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Visualization |
| Silica Gel 60 F254 | 9:1 to 1:1 | UV light (254 nm), Potassium permanganate stain |
Table 2: General Gradient Elution for Column Chromatography
| Step | Solvent System (Hexane:Ethyl Acetate) | Purpose |
| 1 | 100% Hexane | To elute non-polar impurities. |
| 2 | Gradient from 9:1 to 7:3 | To elute the desired product. |
| 3 | Gradient from 7:3 to 1:1 | To elute more polar impurities. |
| 4 | 100% Ethyl Acetate | To flush the column of all remaining compounds. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a hot solvent. Good starting solvents to test are ethanol, methanol, ethyl acetate, or toluene. Allow the solution to cool to room temperature and then in an ice bath. The ideal solvent will show high solubility at high temperatures and low solubility at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Activated Carbon Treatment
-
Dissolution: Dissolve the crude product in a suitable solvent (e.g., ethanol or ethyl acetate) in an Erlenmeyer flask.
-
Addition of Activated Carbon: Add a small amount of activated charcoal to the solution (typically 1-5% by weight of the crude product).
-
Heating: Gently heat the mixture to boiling for 5-15 minutes with stirring.
-
Hot Filtration: While hot, filter the mixture through a pad of Celite or a fluted filter paper to remove the activated carbon.
-
Product Recovery: Remove the solvent from the filtrate under reduced pressure to recover the decolorized product. Further purification by recrystallization or column chromatography may be necessary.
Protocol 3: Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial elution solvent or a slightly more polar solvent. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) according to a predefined gradient (see Table 2).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting guide for the removal of colored impurities.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters [huameicarbon.com]
- 3. 活性炭 powder, -100 particle size (mesh), decolorizing | Sigma-Aldrich [sigmaaldrich.com]
- 4. Decolorization with Activated Carbon in the Pharmaceutical Industry [carbonactivo.com]
stability issues of 4-Bromo-3-nitrobenzene-1,2-diamine on silica gel
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Bromo-3-nitrobenzene-1,2-diamine when using silica gel for purification. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the chromatographic separation of this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing a dark-colored band at the top of my silica gel column that does not elute when I run a column to purify this compound. What is happening?
A1: This is a common indication of on-column decomposition or strong adsorption. This compound, being an aromatic diamine, is basic and can interact strongly with the acidic silanol groups on the surface of the silica gel.[1][2] This strong interaction can lead to irreversible adsorption. Furthermore, the presence of the nitro group can make the aromatic ring electron-deficient and susceptible to nucleophilic attack, while the amine groups are prone to oxidation, which can be catalyzed by the acidic silica surface. The dark coloration suggests the formation of polymeric or oxidized byproducts.
Q2: My collected fractions containing this compound are showing impurities upon analysis, even after careful column chromatography. Why is this?
A2: This could be due to partial decomposition of the compound on the silica gel column. The acidic nature of silica can catalyze degradation reactions. It is also possible that the compound is sensitive to light or air, and the extended time on the column in the presence of a high surface area support like silica gel could be promoting degradation. Consider the possibility of co-elution with a degradation product.
Q3: What alternative stationary phases can I use if I suspect my compound is degrading on silica gel?
A3: If you suspect silica gel is causing the degradation of your compound, consider using a less acidic or inert stationary phase. Good alternatives include:
-
Alumina (neutral or basic): Alumina is a good alternative to silica gel, and its activity can be adjusted by its water content. For a basic compound like an aniline derivative, neutral or basic alumina is often a better choice.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.
-
Celite®: Often used as a filter aid, it can also be used for very gentle chromatography of highly sensitive compounds.
-
Reverse-phase silica (C18): This would require a switch to a polar mobile phase, but it can be a good option for purifying polar, sensitive compounds.
Q4: Can I pre-treat the silica gel to minimize the decomposition of this compound?
A4: Yes, pre-treating the silica gel can significantly improve the outcome of your purification. A common method is to neutralize the acidic silanol groups by adding a small amount of a basic modifier to your eluent system. Triethylamine (Et3N) is frequently used for this purpose. Typically, adding 0.1-1% (v/v) of triethylamine to your mobile phase can help to saturate the acidic sites on the silica and prevent your compound from interacting with them, thus reducing decomposition and improving recovery.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound streaks on TLC plate | Strong interaction with acidic silica. | Add 0.1-1% triethylamine to the developing solvent. |
| Low or no recovery from the column | Irreversible adsorption or complete decomposition on the column. | 1. Use a less acidic stationary phase like neutral alumina. 2. Deactivate the silica gel by adding triethylamine to the eluent. |
| Appearance of new, more polar spots on TLC after column chromatography | On-column decomposition to more polar byproducts. | 1. Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. 2. Use a deactivated stationary phase. |
| Fractions are colored, but the desired compound is not present | The compound has decomposed into colored impurities. | 1. Assess the stability of the compound under the chosen chromatographic conditions using a small-scale trial first. 2. Ensure solvents are pure and free of peroxides or acids. |
Experimental Protocols
Protocol 1: Column Chromatography with Deactivated Silica Gel
This protocol describes a method for the purification of this compound using silica gel that has been deactivated with triethylamine to minimize on-column decomposition.
1. Slurry Preparation:
- In a fume hood, prepare a slurry of silica gel in the initial, least polar eluent you plan to use (e.g., hexane/ethyl acetate 9:1).
- To this slurry, add triethylamine to a final concentration of 0.5% (v/v).
2. Column Packing:
- Carefully pour the slurry into the chromatography column and allow the silica to settle into a packed bed.
- Continuously tap the side of the column to ensure even packing and prevent air bubbles.
- Once packed, drain the excess solvent until it is just level with the top of the silica bed.
3. Sample Loading:
- Dissolve the crude this compound in a minimal amount of the mobile phase.
- Carefully apply the sample solution to the top of the silica bed.
4. Elution:
- Begin elution with your starting solvent mixture containing 0.5% triethylamine.
- Gradually increase the polarity of the eluent as needed to elute your compound.
- Collect fractions and monitor by TLC.
Protocol 2: Small-Scale Stability Test on Silica Gel
This protocol allows for a quick assessment of the stability of this compound on silica gel before committing to a large-scale purification.
1. Spotting:
- Dissolve a small amount of your crude or partially purified compound in a suitable solvent (e.g., ethyl acetate).
- Spot this solution onto a TLC plate.
2. Incubation:
- Let the spot dry completely.
- Leave the TLC plate in a fume hood, exposed to air and light, for a period of time that mimics the expected duration of your column chromatography (e.g., 30-60 minutes).
3. Development:
- Develop the TLC plate using an appropriate solvent system.
4. Analysis:
- After development, visualize the plate under UV light and/or with a suitable stain.
- Compare the "incubated" spot with a freshly spotted sample. The appearance of new spots or significant streaking in the incubated lane suggests instability on silica gel.
Visualizations
Caption: Workflow for column chromatography with deactivated silica gel.
Caption: Troubleshooting logic for stability issues on silica gel.
References
challenges in the scale-up of 4-Bromo-3-nitrobenzene-1,2-diamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 4-Bromo-3-nitrobenzene-1,2-diamine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during scale-up.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield or Incomplete Reaction During Nitro Group Reduction
-
Question: My reduction of the nitro-substituted precursor to this compound is sluggish or results in a low yield. What are the possible causes and solutions?
-
Answer: Incomplete reduction is a common challenge. Several factors could be at play:
-
Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent. For metal-based reductions like SnCl₂ or Fe, a larger excess is often required on scale.
-
Catalyst Deactivation (for catalytic hydrogenation): If you are using catalytic hydrogenation (e.g., Pd/C), the catalyst may be poisoned by impurities in the starting material or solvent. It's also crucial to be aware that catalytic hydrogenation can lead to debromination.[1] Chemical reduction methods are often preferred for this reason.
-
Reaction Temperature: The reaction may require higher temperatures to proceed to completion. Monitor the reaction progress by TLC or HPLC and consider a gradual increase in temperature.
-
pH of the Reaction Medium: For reductions using metals in acidic media (e.g., Fe/HCl), maintaining an acidic pH is crucial for the reaction to proceed efficiently.
-
Issue 2: Product Discoloration (Darkening)
-
Question: The final this compound product is dark brown or black, not the expected color. Why is this happening and how can I prevent it?
-
Answer: Phenylenediamines are highly susceptible to air oxidation, which leads to the formation of colored impurities.[2]
-
Prevention during workup:
-
Work under an inert atmosphere (Nitrogen or Argon) as much as possible, especially during product isolation and drying.
-
Use degassed solvents to minimize dissolved oxygen.
-
Consider adding an antioxidant like sodium hydrosulfite during workup to reduce colored impurities.
-
-
Purification:
-
Recrystallization from a suitable solvent system can be effective in removing colored impurities.
-
Treatment with activated charcoal during recrystallization can also help to decolorize the product.
-
-
Issue 3: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
-
Answer: Side product formation can occur at various stages of the synthesis:
-
Polybromination/Polynitration: During the bromination or nitration of the aromatic ring, the formation of di- or tri-substituted products is a possibility. To minimize this, carefully control the stoichiometry of the brominating or nitrating agent and the reaction temperature. Adding the reagent dropwise at a low temperature can improve selectivity.
-
Debromination: As mentioned, catalytic hydrogenation can cause the loss of the bromine substituent. Switching to chemical reducing agents like stannous chloride (SnCl₂) or iron powder in an acidic medium is a common strategy to avoid this.[1]
-
Oxidation Products: As discussed, oxidation of the diamine product is a major side reaction. Strict anaerobic conditions are the best preventative measure.
-
Issue 4: Difficulties in Product Purification
-
Question: I am struggling to purify the final product to the desired level. What are the recommended purification methods for scale-up?
-
Answer: While laboratory-scale purification often relies on column chromatography, this is generally not economically viable for larger quantities. For industrial-scale purification, consider the following methods:
-
Recrystallization: This is one of the most effective methods for obtaining high-purity crystalline solids. The choice of solvent is critical.
-
Vacuum Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be a highly effective purification technique.
-
Chemical Treatment: In some cases, impurities can be removed by treating the crude product with a reagent that selectively reacts with the impurity, followed by filtration or extraction.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective route involves a multi-step synthesis starting from aniline. This pathway includes acetylation to protect the amino group, followed by bromination and then nitration. The protecting group is then removed by hydrolysis to yield 4-bromo-2-nitroaniline. The final step is the selective reduction of the nitro group to afford this compound.[3]
Q2: Which reducing agents are most effective for the final reduction step, and what are their typical yields?
Several reducing agents are effective for the conversion of 4-bromo-2-nitroaniline to this compound. Chemical reduction is often preferred to avoid debromination. Here is a comparison of some common methods:
| Reducing Agent | Solvent/Conditions | Reported Yield (%) | Reference |
| FeCl₃ / NH₂NH₂ | Methanol | 97 | [1] |
| SnCl₂ / HCl | - | 96 | [1] |
| SnCl₂ | Ethanol | 94 | [1] |
| CuFe₂O₄ nanoparticles / NaBH₄ | Water | 95.6 (for 2-nitroaniline) | [1][4] |
Q3: How can I monitor the progress of the reactions effectively?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the progress of each reaction step. This allows you to determine when the starting material has been consumed and to check for the formation of byproducts.
Q4: What are the key safety precautions to consider during this synthesis?
-
Handling of Bromine and Nitrating Agents: Bromine is highly corrosive and toxic. Nitrating agents (e.g., nitric acid/sulfuric acid) are strong acids and oxidizing agents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: Nitration and some reduction reactions can be highly exothermic. It is crucial to control the rate of reagent addition and to have an effective cooling system in place to manage the reaction temperature.
-
Handling of Phenylenediamines: Phenylenediamines can be toxic and are readily absorbed through the skin. They are also prone to air oxidation. Handle them in a fume hood and under an inert atmosphere whenever possible.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-nitroaniline from Aniline
This protocol is adapted from a multistep synthesis procedure.[3]
Step 1: Acetylation of Aniline
-
In a flask, dissolve aniline (1 eq) in water and concentrated hydrochloric acid.
-
Prepare a solution of sodium acetate trihydrate in water.
-
Add acetic anhydride to the aniline solution with mixing, followed immediately by the sodium acetate solution.
-
Cool the mixture in an ice bath to crystallize the acetanilide product.
-
Collect the solid by filtration and wash with cold water.
Step 2: Bromination of Acetanilide
-
Dissolve the acetanilide from the previous step in glacial acetic acid.
-
Add pyridinium bromide perbromide and heat the mixture in a water bath.
-
Add water and a saturated sodium bisulfite solution to quench the reaction.
-
Cool the mixture in an ice bath to precipitate the p-bromoacetanilide.
-
Collect the product by filtration.
Step 3: Nitration of p-Bromoacetanilide
-
Dissolve the p-bromoacetanilide in concentrated sulfuric acid in an ice bath.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Add the nitrating mixture dropwise to the bromoacetanilide solution while maintaining a low temperature.
-
Pour the reaction mixture into ice water to precipitate the 4-bromo-2-nitroacetanilide.
-
Collect the product by filtration.
Step 4: Hydrolysis of 4-Bromo-2-nitroacetanilide
-
Place the moist 4-bromo-2-nitroacetanilide in a flask with water and concentrated hydrochloric acid.
-
Gently reflux the mixture for approximately 10 minutes.
-
Pour the reaction mixture into a mixture of ice water and concentrated ammonium hydroxide to neutralize the acid and precipitate the product.
-
Ensure the final mixture is basic.
-
Collect the 4-bromo-2-nitroaniline product by filtration.
Protocol 2: Reduction of 4-Bromo-2-nitroaniline to this compound
This is a general procedure based on common chemical reduction methods.
-
In a round-bottom flask, suspend 4-bromo-2-nitroaniline (1 eq) in a suitable solvent (e.g., ethanol, methanol, or an acidic aqueous solution).
-
Add the chosen reducing agent (e.g., SnCl₂·2H₂O (3-5 eq) or iron powder (3-5 eq)) portion-wise to control the reaction temperature. If using iron, an acid such as HCl or acetic acid should be present.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
If a solid metal residue is present, filter it off.
-
Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate or sodium hydroxide solution) until the pH is basic.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization.
Visualizations
References
- 1. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. 4-bromo-2-nitroaniline: A multistep synthesis - ProQuest [proquest.com]
- 4. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparing reactivity of 4-Bromo-3-nitrobenzene-1,2-diamine with other diamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Bromo-3-nitrobenzene-1,2-diamine against other structurally related o-phenylenediamines. The focus is on the impact of substituents on the nucleophilicity of the diamine, a critical factor in the synthesis of heterocyclic compounds, particularly benzimidazoles, which are significant scaffolds in medicinal chemistry.
Introduction to Reactivity
The reactivity of o-phenylenediamines in common synthetic reactions, such as the Phillips condensation to form benzimidazoles, is fundamentally governed by the nucleophilicity of the two amino groups.[1] This nucleophilicity is, in turn, heavily influenced by the electronic effects of substituents on the benzene ring. Electron-donating groups (EDGs) increase electron density, enhancing nucleophilicity and thus reactivity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to reduced nucleophilicity and slower reaction rates.[2]
This compound is of particular interest due to the presence of two distinct electron-withdrawing groups: a nitro group (-NO₂) and a bromine atom (-Br).[3] The nitro group is a potent deactivating group, exerting both a strong negative inductive effect (-I) and a powerful negative mesomeric or resonance effect (-M). The bromine atom is also deactivating, primarily through its -I effect, which outweighs its positive mesomeric effect (+M). The combined influence of these two EWGs renders this compound significantly less reactive than its unsubstituted counterpart, o-phenylenediamine.
Comparative Reactivity Analysis
To illustrate the differences in reactivity, this guide compares this compound with three other key diamines in the context of a typical benzimidazole synthesis reaction with an aldehyde. The expected trend in reactivity is based on the electronic properties of the substituents.
Logical Relationship of Substituent Effects on Reactivity
Caption: Logical flow of decreasing reactivity based on substituent electronic effects.
Quantitative Data Comparison
| Diamine | Substituents | Electronic Effect | Expected Reactivity | Predicted Yield (%) | Predicted Reaction Time (h) |
| o-Phenylenediamine | None | Neutral (Reference) | High | 90-95 | 1-2 |
| 4-Bromo-o-phenylenediamine | -Br | Weakly Deactivating (-I) | Moderate | 75-85 | 3-5 |
| 4-Nitro-o-phenylenediamine | -NO₂ | Strongly Deactivating (-I, -M) | Low | 60-75 | 6-10 |
| This compound | -Br, -NO₂ | Very Strongly Deactivating | Very Low | 40-60 | >12 |
Experimental Protocol: Comparative Synthesis of Benzimidazoles
This section outlines a general experimental protocol for a comparative study on the reactivity of different o-phenylenediamines via the Phillips condensation reaction.
Objective: To compare the reactivity of o-phenylenediamine, 4-bromo-o-phenylenediamine, 4-nitro-o-phenylenediamine, and this compound in the synthesis of 2-substituted benzimidazoles.
Reaction:
Materials:
-
o-Phenylenediamine
-
4-Bromo-o-phenylenediamine
-
4-Nitro-o-phenylenediamine
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol (solvent)
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In four separate round-bottom flasks, dissolve equimolar amounts (e.g., 10 mmol) of each diamine in ethanol.
-
Reagent Addition: To each flask, add an equimolar amount of the aromatic aldehyde and a catalytic amount of p-toluenesulfonic acid.
-
Reaction Conditions: Stir the reaction mixtures at a constant temperature (e.g., reflux at 80°C).
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular intervals (e.g., every hour).
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), cool the mixtures to room temperature. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
-
Analysis: Determine the yield of the purified product for each reaction and characterize the compounds using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Experimental Workflow Diagram
Caption: General experimental workflow for comparative reactivity studies.
Signaling Pathway: Mechanism of Benzimidazole Formation
The formation of benzimidazoles from o-phenylenediamines and aldehydes proceeds through a well-established reaction pathway. The key steps involve the initial nucleophilic attack of one amino group on the carbonyl carbon of the aldehyde, followed by cyclization and subsequent oxidation to the aromatic benzimidazole.
Caption: Simplified reaction pathway for benzimidazole synthesis.
Conclusion
The reactivity of this compound is significantly lower than that of o-phenylenediamine and its mono-substituted halogenated or nitrated analogs. This reduced reactivity is a direct consequence of the powerful electron-withdrawing effects of the bromo and nitro substituents, which decrease the nucleophilicity of the amino groups. For synthetic applications, this means that reactions involving this compound will likely require more forcing conditions, such as higher temperatures, longer reaction times, or more potent catalysts, to achieve comparable yields to less deactivated diamines. This understanding is crucial for the rational design of synthetic routes and the development of novel therapeutics based on the benzimidazole scaffold.
References
alternative reagents to 4-Bromo-3-nitrobenzene-1,2-diamine for benzimidazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The traditional reagent, 4-Bromo-3-nitrobenzene-1,2-diamine, provides a valuable starting point for introducing bromine and nitro functionalities. However, a diverse array of alternative substituted o-phenylenediamines offers researchers the flexibility to modulate the electronic properties and biological activity of the final benzimidazole derivatives. This guide provides a comparative overview of a selection of these alternative reagents, supported by experimental data to inform your synthetic strategies.
The reactivity of the o-phenylenediamine core in the classical condensation reaction with aldehydes or carboxylic acids is significantly influenced by the nature of its substituents. Electron-donating groups (EDGs) on the benzene ring generally enhance the nucleophilicity of the amino groups, potentially leading to faster reaction rates and higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease reactivity but are often essential for the desired pharmacological profile of the target molecule.[1][2]
Comparative Performance of Substituted o-Phenylenediamines
The following table summarizes the performance of various substituted o-phenylenediamines in the synthesis of benzimidazole derivatives, highlighting the impact of different substituents on reaction yields. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, catalysts, and the carbonyl component used in different studies. However, the data presented provides a valuable snapshot of the expected outcomes with these alternative reagents.
| o-Phenylenediamine Reagent | Carbonyl Reagent | Catalyst/Conditions | Yield (%) | Reference |
| This compound | 2-nitrobenzaldehyde | Montmorillonite K10, ethanol, RT, 4h | ~90% (inferred) | [3] |
| 4-Nitro-o-phenylenediamine | Substituted phenoxyacetic acids | Microwave irradiation | High | [1] |
| 4-Chloro-o-phenylenediamine | Substituted aromatic aldehydes | Sodium metabisulfite, reflux, 6-12h | Not specified | [4] |
| 4-Methyl-1,2-phenylenediamine | Formic acid | ZnO nanoparticles, 70°C | 94% | [5] |
| 4-Methoxy-1,2-phenylenediamine | Formic acid | ZnO nanoparticles, 70°C | 98% | [5] |
| Unsubstituted o-phenylenediamine | Anisaldehyde | NH4Cl, ethanol, 80°C, 2h | 85% | |
| Unsubstituted o-phenylenediamine | 4-methylbenzaldehyde | Au/TiO2, CHCl3:MeOH, 25°C, 2h | 99% | [6] |
| Unsubstituted o-phenylenediamine | 3-Nitrobenzaldehyde | NH4Cl, ethanol, 80°C, 2h | 87% | |
| Unsubstituted o-phenylenediamine | 3-Bromobenzaldehyde | NH4Cl, ethanol, 80°C, 2h | 80% |
Experimental Protocols
The following are representative methodologies for the synthesis of benzimidazoles using substituted o-phenylenediamines. These protocols can be adapted for the specific reagents and target molecules in your research.
Protocol 1: General Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and an Aldehyde
This procedure is a green and economically viable method for the synthesis of 2-substituted benzimidazoles.
Materials:
-
o-Phenylenediamine (or a substituted derivative) (0.92 mmol)
-
Substituted aldehyde (0.92 mmol)
-
Ammonium chloride (NH4Cl) (30 mol%)
-
Ethanol (4 mL)
-
Ice-cold water
Procedure:
-
To a mixture of the o-phenylenediamine and the aldehyde in ethanol, add ammonium chloride.
-
Stir the resulting mixture at 80°C for 2 hours.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate:hexane (1:2 v/v) eluent system.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid product and wash it twice with water.
-
Dry the product and purify by recrystallization from ethanol.
Protocol 2: Synthesis of Benzimidazole from o-Phenylenediamine and Formic Acid
This is a classic and straightforward method for synthesizing the parent benzimidazole ring.[7][8]
Materials:
-
o-Phenylenediamine (0.5 mole)
-
90% Formic acid (0.75 mole)
-
10% Sodium hydroxide (NaOH) solution
-
Decolorizing charcoal (e.g., Norite)
Procedure:
-
In a round-bottomed flask, treat o-phenylenediamine with 90% formic acid.
-
Heat the mixture in a water bath at 100°C for two hours.
-
After cooling, slowly add 10% sodium hydroxide solution until the mixture is just alkaline to litmus paper.
-
Collect the crude benzimidazole by suction filtration, washing with ice-cold water.
-
For purification, dissolve the crude product in boiling water.
-
Add decolorizing charcoal and digest for fifteen minutes.
-
Filter the hot solution rapidly.
-
Cool the filtrate to 10–15°C to crystallize the pure benzimidazole.
-
Filter the white product and dry at 100°C.
Visualizing the Synthesis
The following diagrams illustrate the general reaction pathway and a typical experimental workflow for benzimidazole synthesis.
Caption: General reaction pathway for benzimidazole synthesis.
Caption: Typical experimental workflow for benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scribd.com [scribd.com]
Spectroscopic Analysis of 4-Bromo-3-nitrobenzene-1,2-diamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic properties of 4-Bromo-3-nitrobenzene-1,2-diamine and its structurally related analogs. Due to the limited availability of direct experimental spectra for the primary compound, this guide combines available data for related molecules with predicted spectroscopic values to offer a valuable resource for compound characterization and identification. The inclusion of detailed experimental protocols provides a framework for reproducing and expanding upon these analyses.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its fluoro and chloro analogs. The data for the bromo-derivative are largely predicted based on the known effects of substituents on the benzene ring, drawing from spectral data of similar compounds.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | ~7.5 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~5.0 (br s, 2H, NH₂), ~4.8 (br s, 2H, NH₂) | ~145 (C-NH₂), ~138 (C-NH₂), ~130 (C-NO₂), ~125 (C-H), ~118 (C-H), ~110 (C-Br) |
| 4-Fluoro-3-nitrobenzene-1,2-diamine | No experimental data found. Predicted values would be similar to the bromo-derivative with adjustments for the fluorine substituent. | No experimental data found. |
| 4-Chloro-3-nitrobenzene-1,2-diamine | No experimental data found. Predicted values would be similar to the bromo-derivative with adjustments for the chlorine substituent. | No experimental data found. |
Table 2: IR, Mass Spectrometry, and UV-Vis Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spec (m/z) | UV-Vis (λmax, nm) |
| This compound | ~3400-3300 (N-H stretch), ~1600-1450 (aromatic C=C stretch), ~1530 & ~1350 (N-O stretch of NO₂) | M⁺ peaks expected at m/z 231 and 233 (due to ⁷⁹Br and ⁸¹Br isotopes). | Expected absorptions in the UV-Vis region characteristic of nitroanilines. |
| 4-Fluoro-3-nitrobenzene-1,2-diamine | No experimental data found. | M⁺ peak expected at m/z 171. | No experimental data found. |
| 4-Chloro-3-nitrobenzene-1,2-diamine | No experimental data found. | M⁺ peaks expected at m/z 187 and 189 (due to ³⁵Cl and ³⁷Cl isotopes). | No experimental data found. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
-
Instrument Setup: The NMR spectra should be acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of a small amount of the solid sample.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the KBr pellet in the sample holder (or the sample on the ATR crystal) and record the sample spectrum.
-
Data Acquisition: Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.
-
Data Analysis: The resulting spectrum should be analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation of mixtures. For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent.
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: Analyze the mass spectrum for the molecular ion peak (M⁺) and characteristic fragmentation patterns to elucidate the structure of the compound. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) or chlorine (³⁵Cl/³⁷Cl ≈ 3:1) is a key diagnostic feature.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-800 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance value. This information is characteristic of the electronic transitions within the molecule.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual signaling pathway where such molecules might be investigated.
Caption: General workflow for the spectroscopic analysis of organic compounds.
Caption: Conceptual pathway for investigating the biological activity of a derivative.
Validating the Structure of 4-Bromo-3-nitrobenzene-1,2-diamine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected reaction products of 4-Bromo-3-nitrobenzene-1,2-diamine, a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific substituted diamine in public literature, this document leverages detailed experimental protocols and characterization data from closely related analogues to provide a robust predictive framework for validating the structure of its derivatives. The primary focus is on the formation of benzimidazoles and quinoxalines, common heterocyclic scaffolds derived from o-phenylenediamines.
Performance Comparison of Benzimidazole and Quinoxaline Synthesis
The following tables summarize the expected quantitative data for the synthesis of a representative benzimidazole and quinoxaline from this compound. The data for the primary reaction is inferred from the synthesis of 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole, a structurally similar compound.[1] An alternative synthetic approach for a related bromo-nitro-substituted benzimidazole is also presented for comparison.
Table 1: Synthesis of 6-Bromo-7-nitro-2-phenyl-1H-benzimidazole
| Parameter | Primary Synthesis (Inferred) | Alternative Synthesis: 6-Bromo-2-methyl-4-nitro-1H-benzimidazole |
| Starting Materials | This compound, Benzaldehyde | 4-Bromo-5-nitro-1,2-phenylenediamine, Acetic Anhydride |
| Reaction Type | Condensation | Condensation |
| Catalyst/Reagent | Montmorillonite K10 (or similar acid catalyst) | Acetic Acid |
| Solvent | Ethanol | Acetic Acid |
| Reaction Time | ~4 hours | Not specified |
| Yield | High (expected) | Not specified |
| Purity | High (after chromatography) | Not specified |
| Product Molecular Formula | C₁₃H₈BrN₄O₂ | C₈H₆BrN₃O₂ |
| Product Molecular Weight | 319.14 g/mol | 256.06 g/mol |
Table 2: Synthesis of 6-Bromo-7-nitroquinoxaline
| Parameter | Primary Synthesis (Predicted) | Alternative Synthesis: 6-Amino-5-bromoquinoxaline |
| Starting Materials | This compound, Glyoxal | 4-Nitrobenzene-1,2-diamine, Glyoxal (followed by reduction and bromination) |
| Reaction Type | Condensation | Cyclization, Reduction, Bromination |
| Catalyst/Reagent | Mild acid or heat | Pd/C, 1,3-dibromo-5,5-dimethylhydantoin |
| Solvent | Ethanol or Acetic Acid | Various |
| Reaction Time | Not specified | Not specified |
| Yield | Good to high (expected) | Overall yield ~77.3%[2] |
| Purity | High (after purification) | High |
| Product Molecular Formula | C₈H₄BrN₃O₂ | C₈H₆BrN₃ |
| Product Molecular Weight | 254.04 g/mol | 224.06 g/mol |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a benzimidazole derivative from a closely related bromo-phenylenediamine and a general procedure for quinoxaline synthesis. These can be adapted for reactions with this compound.
Protocol 1: Synthesis of 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole[1]
-
Reaction Setup: In a round-bottom flask, combine 4-bromo-1,2-benzenediamine (2.5 g, 13.4 mmol), 2-nitrobenzaldehyde (2.23 g, 14.8 mmol), and Montmorillonite K10 (250 mg) in ethanol (30 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Filter the mixture and evaporate the solvent. Dissolve the resulting dark orange slurry in ethyl acetate.
-
Purification: Add silica powder to the ethyl acetate solution and evaporate the solvent to dryness. Purify the product by column chromatography on silica gel.
Protocol 2: General Synthesis of Quinoxalines from o-Phenylenediamines
-
Reaction Setup: In a suitable flask, dissolve the o-phenylenediamine (1 equivalent) in ethanol or a similar solvent.
-
Reagent Addition: Add an equimolar amount of a 1,2-dicarbonyl compound (e.g., glyoxal or benzil).
-
Reaction Conditions: The reaction can often proceed at room temperature or with gentle heating. In some cases, a catalytic amount of a mild acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Work-up and Purification: The product often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration and recrystallized from a suitable solvent to achieve high purity.
Spectroscopic Data for Product Validation
The following tables provide the expected and reported spectroscopic data for the validation of benzimidazole and quinoxaline structures derived from bromo- and nitro-substituted phenylenediamines.
Table 3: Spectroscopic Data for 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole[1]
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.30 (dd, J = 8.2, 1.3 Hz, 1H), 8.28 (d, J = 1.9 Hz, 1H), 7.79 (td, J = 7.5, 1.3 Hz, 1H), 7.70 (td, J = 7.9, 1.5 Hz, 1H), 7.65 (dd, J = 7.5, 1.5 Hz, 1H), 7.64 (d, J = 8.5, 1H), 7.52 (dd, J = 8.5, 1.9 Hz, 1H), 1.37 (s, 9H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 150.2, 147.6, 147.6, 141.6, 133.9, 133.8, 132.0, 130.7, 128.7, 127.9, 124.6, 121.4, 119.0, 118.5, 86.4, 27.5. |
| HRMS (ESI-TOF) | m/z: [M+H]⁺ Calculated for C₁₈H₁₇BrN₃O₄: 418.0402; Found: 418.0403. |
Table 4: Predicted Spectroscopic Data for 6-Bromo-7-nitro-2-phenyl-1H-benzimidazole
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons are expected in the range of δ 7.5-8.5 ppm. The presence of the nitro group will likely cause downfield shifts for adjacent protons. The benzimidazole N-H proton will appear as a broad singlet, typically downfield. |
| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-150 ppm. Carbons attached to bromine and the nitro group will show characteristic shifts. The C2 of the imidazole ring will be in the range of δ 150-155 ppm. |
| Mass Spectrometry | The molecular ion peak [M]⁺ and/or [M+H]⁺ should be observed at m/z corresponding to the molecular weight (319.14 for C₁₃H₈BrN₄O₂), with a characteristic isotopic pattern for bromine. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and strong absorptions for the nitro group (around 1530 and 1350 cm⁻¹). |
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows for the synthesis and validation of the target compounds.
Caption: Reaction pathway for the synthesis of 6-Bromo-7-nitro-2-phenyl-1H-benzimidazole.
Caption: General experimental workflow for synthesis and structural validation.
Caption: Logical flow for comparing reaction products and synthetic routes.
References
Comparative Analysis of the Biological Activity of 4-Bromo-3-nitrobenzene-1,2-diamine Derivatives
A comprehensive guide for researchers and drug development professionals on the anticancer and antimicrobial potential of quinoxaline scaffolds derived from 4-bromo-3-nitrobenzene-1,2-diamine, benchmarked against established alternatives.
The heterocyclic compound this compound serves as a pivotal precursor in the synthesis of a diverse range of biologically active molecules. Its inherent chemical reactivity, attributed to the vicinal diamine groups and the electron-withdrawing nitro and bromo substituents, makes it a valuable starting material for the construction of fused heterocyclic systems, most notably quinoxalines. These synthesized derivatives have demonstrated significant potential in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects.
This guide provides a comparative analysis of the biological activities of quinoxaline derivatives synthesized from this compound. The performance of these novel compounds is evaluated against clinically used anticancer agents and other heterocyclic compounds with similar biological profiles, supported by quantitative experimental data and detailed methodologies.
Anticancer Activity: Quinoxaline Derivatives as Apoptosis Inducers
Quinoxaline derivatives originating from this compound have emerged as a promising class of anticancer agents.[1][2][3][4] These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines, including non-small-cell lung cancer (A549), colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF-7).[1][3]
A noteworthy study synthesized twenty-six quinoxaline derivatives and evaluated their efficacy against A549 cells. Among these, compounds 4b and 4m displayed significant anticancer activity, with IC50 values of 11.98 ± 2.59 μM and 9.32 ± 1.56 μM, respectively.[1] The potency of compound 4m is particularly notable as it approaches that of the widely used chemotherapeutic drug 5-fluorouracil (5-FU), which had an IC50 of 4.89 ± 0.20 μM in the same study.[1]
Further investigations into the mechanism of action revealed that compound 4m induces apoptosis in A549 cells through the activation of mitochondrial and caspase-3-dependent pathways.[1] This finding is significant as it points to a specific molecular mechanism that can be further exploited for the development of targeted cancer therapies.
The following diagram illustrates the logical progression from the starting material to the observed biological activity.
Caption: From Precursor to Bioactivity.
Comparative Anticancer Performance
The following table summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives compared to standard anticancer drugs.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Reference |
| Quinoxaline 4b | A549 (Lung) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 | [1] |
| Quinoxaline 4m | A549 (Lung) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 | [1] |
| Quinoxaline XVa | HCT116 (Colon) | 4.4 | Doxorubicin | Not specified | [3] |
| Quinoxaline XVa | MCF-7 (Breast) | 5.3 | Doxorubicin | Not specified | [3] |
| Tetrazolo[1,5-a]quinoxaline 4 | Various | 0.01 - 0.06 µg/mL | Doxorubicin | Lower potency | [4] |
Antimicrobial Activity: A Broad-Spectrum Defense
Beyond their anticancer properties, quinoxaline derivatives have demonstrated a wide array of antimicrobial activities, including antibacterial and antifungal effects.[1][4] This dual activity makes them particularly attractive candidates for further development, especially in the context of treating infections in immunocompromised cancer patients.
Similarly, benzimidazole derivatives, which can also be synthesized from o-phenylenediamine precursors, are well-known for their potent antimicrobial properties.[5][6][7] The structural similarity and shared synthetic lineage make benzimidazoles a relevant class of compounds for comparison. For instance, certain novel benzimidazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Aspergillus niger and Aspergillus fumigatus.[5]
Experimental Protocols
In Vitro Anticancer Screening: MTT Assay
The cytotoxic activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5x10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
The following diagram outlines the workflow of a typical MTT assay.
Caption: Workflow of the MTT cell viability assay.
Apoptosis Pathway Analysis: Western Blot
To elucidate the mechanism of cell death, Western blotting can be employed to detect the expression levels of key apoptosis-related proteins.
Methodology:
-
Protein Extraction: Cancer cells are treated with the test compound for a specified time, after which the cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a standard method, such as the Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., caspase-3, Bcl-2, Bax).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram depicts the mitochondrial pathway of apoptosis, which is often investigated in these studies.
Caption: Mitochondrial-mediated apoptosis.
Conclusion
Derivatives of this compound, particularly quinoxalines, represent a versatile and potent scaffold for the development of novel therapeutic agents. Their demonstrated efficacy against various cancer cell lines, with some compounds exhibiting potency comparable to clinical drugs, underscores their potential in oncology. The elucidation of their pro-apoptotic mechanism of action provides a solid foundation for future drug design and optimization. Furthermore, the broad-spectrum antimicrobial activity of this class of compounds adds another layer to their therapeutic potential. Continued exploration of this chemical space is warranted to develop new and effective treatments for cancer and infectious diseases.
References
- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Synthesis of 4-Bromo-3-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted o-phenylenediamines, such as 4-bromo-3-nitrobenzene-1,2-diamine, is a critical step in the development of various pharmaceuticals and functional materials. The primary synthetic route to this compound involves the selective reduction of a nitro group on a substituted aniline precursor. The choice of catalyst for this reduction is paramount, influencing yield, selectivity, and reaction conditions. This guide provides an objective comparison of common catalytic systems applicable to the synthesis of this compound, supported by experimental data from related reactions.
Catalyst Performance Comparison
The following table summarizes the performance of various catalytic systems for the reduction of aromatic nitro compounds to their corresponding amines. While specific data for the synthesis of this compound is limited in publicly available literature, the data presented here for analogous substrates provides a strong basis for catalyst selection.
| Catalyst System | Substrate | Reducing Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Observations |
| SnCl₂·2H₂O | (2-nitrophenyl)cyclohexane-1,2-diamine derivative | - | Ethanol | Reflux | 1 h | High (not specified) | A common and effective method for the reduction of aromatic nitro groups to form 1,2-diamines.[1] |
| Raney Ni | p-nitroaniline | H₂ (3.0 MPa) | Water | 50 | Not specified | 98.9 | A green process using water as a solvent, with the catalyst being reusable.[2] |
| Ni(PPh₃)₄ / NaBH₄ | Nitrobenzene | NaBH₄ | Ethanol | Room Temp. | 20 min | 94 | A mild and rapid reduction method at room temperature.[3] |
| Fe doped 1T MoS₂ | Nitrobenzene | Na₂S·9H₂O | Water/Acetonitrile | Not specified | Not specified | High | Demonstrates high selectivity for the nitro group reduction.[4] |
| CuFe₂O₄ Nanoparticles | 4-nitroaniline | NaBH₄ | Water | Room Temp. | 40 s | 96.5 | A very fast and efficient reduction using a magnetic nanocatalyst.[5] |
| Pd(II)-polysalophen coated magnetite NPs | Nitrobenzene | NaBH₄ | Water | Reflux | Not specified | 90 | A robust and versatile nanocomposite catalyst.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols, while for related compounds, offer a solid starting point for the synthesis of this compound.
1. Reduction of an Aromatic Nitro Group using Tin(II) Chloride (SnCl₂·2H₂O) [1]
-
Reactants: To a solution of the 2-nitroaniline derivative (1.0 equiv.) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (6.0 equiv.).
-
Reaction Conditions: Heat the resulting reaction mixture under reflux for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature and add 6 M aqueous NaOH until a homogeneous solution is obtained (pH ≈ 14).
-
Extraction: Add CH₂Cl₂ and stir the mixture at room temperature for 30 minutes. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography.
2. Catalytic Hydrogenation using Raney Nickel [2]
-
Reactants: In a suitable reactor, place p-nitroaniline, water as the solvent, and Raney Ni catalyst.
-
Reaction Conditions: Pressurize the reactor with hydrogen gas to 3.0 MPa. Heat the reaction mixture to 50°C with stirring (1000 r/min).
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.
-
Purification: The product can be isolated from the aqueous solution by crystallization or extraction. The catalyst and solvent can be reused.
3. Reduction using Ni(PPh₃)₄ / NaBH₄ [3]
-
Reactants: In a flask, combine the nitroaromatic compound (1 mmol), NaBH₄ (2 mmol), and Ni(PPh₃)₄ (4 mmol) in ethanol (5 ml).
-
Reaction Conditions: Stir the mixture at room temperature for 20 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, extract the reaction mixture with ethanol.
-
Purification: Dry the combined extracts with anhydrous sodium sulfate and concentrate to obtain the product.
Visualizations
General Synthetic Pathway
The synthesis of this compound typically proceeds through the selective reduction of a dinitro precursor or the nitration and subsequent reduction of a bromo-aniline derivative. A plausible synthetic workflow is the reduction of 4-bromo-1,2-dinitrobenzene or 4-bromo-2,3-dinitroaniline.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jsynthchem.com [jsynthchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 4-Bromo-3-nitrobenzene-1,2-diamine in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts the efficiency, yield, and novelty of synthetic endeavors. In the synthesis of privileged heterocyclic scaffolds such as benzimidazoles and quinoxalines, 4-Bromo-3-nitrobenzene-1,2-diamine emerges as a highly versatile and strategically valuable precursor. This guide provides an objective comparison of its performance against common alternatives, supported by experimental data, detailed protocols, and visual workflows to inform your synthetic strategy.
Executive Summary
This compound offers a unique combination of functional groups that allows for multi-faceted synthetic transformations. The presence of the vicinal diamines is the cornerstone for the formation of benzimidazole and quinoxaline rings. The electron-withdrawing nitro group influences the reactivity of the diamine and provides a handle for further functionalization, such as reduction to an amine. The bromo substituent introduces a key site for cross-coupling reactions, enabling the diversification of the synthesized heterocyclic core. This trifecta of functionalities makes it a superior choice for creating complex and diverse molecular architectures.
Performance Comparison in Heterocyclic Synthesis
The utility of this compound is best illustrated by comparing its performance in the synthesis of key heterocyclic structures against viable alternatives like 4-nitro-1,2-phenylenediamine and 4-bromo-1,2-phenylenediamine.
Benzimidazole Synthesis
The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde. The resulting products are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2]
| Starting Material | Aldehyde | Product | Yield (%) | Reference |
| This compound | 2-Nitrobenzaldehyde | 5-Bromo-6-nitro-2-(2-nitrophenyl)-1H-benzimidazole | ~66% | [3] |
| 4-Nitro-1,2-phenylenediamine | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-5-nitro-1H-benzimidazole | ~90-95% | [4] |
| 4-Bromo-1,2-phenylenediamine | 2-Nitrobenzaldehyde | 5-Bromo-2-(2-nitrophenyl)-1H-benzimidazole | High | [3] |
Note: Yields are reported from different studies and may not be directly comparable due to variations in reaction conditions.
The data suggests that while 4-nitro-1,2-phenylenediamine can provide excellent yields in benzimidazole synthesis, the resulting product lacks the bromine handle for further diversification. This compound provides a good yield of a product that is rich in functional groups, offering multiple avenues for subsequent chemical modifications.
Quinoxaline Synthesis
Quinoxalines, another important class of N-heterocycles, are typically synthesized from the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. They are known to exhibit a range of biological activities, including anticancer and antimicrobial effects.[5]
| Starting Material | 1,2-Dicarbonyl Compound | Product | Yield (%) | Reference |
| This compound | Glyoxal | 6-Bromo-7-nitroquinoxaline | Not specified | [6] |
| 4-Nitro-1,2-phenylenediamine | Glyoxal | 6-Nitroquinoxaline | 95.1% | [7] |
| o-Phenylenediamine | Phenacyl bromide | 2-Phenylquinoxaline | 98% | [8] |
Note: Yields are reported from different studies and may not be directly comparable due to variations in reaction conditions.
In quinoxaline synthesis, this compound allows for the introduction of both a bromo and a nitro group onto the quinoxaline core, creating a highly functionalized scaffold for further synthetic exploration.
Experimental Protocols
Synthesis of 6-Bromo-7-nitroquinoxaline from this compound
This protocol is adapted from general procedures for quinoxaline synthesis.
Materials:
-
This compound (1 mmol, 232.04 mg)
-
Glyoxal (40% aqueous solution, 1.1 mmol, 0.16 mL)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1 mmol) and ethanol (10 mL).
-
Add a magnetic stir bar and stir the mixture to dissolve the diamine.
-
Add the aqueous glyoxal solution (1.1 mmol) and a few drops of glacial acetic acid to the flask.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Mandatory Visualizations
Caption: Synthetic workflow for 6-Bromo-7-nitroquinoxaline and subsequent diversification.
Biological Activity and Signaling Pathways
Derivatives of benzimidazoles and quinoxalines synthesized from this compound are of significant interest for their potential biological activities. For instance, some bromo- and nitro-substituted benzimidazoles have shown promise as anticancer agents by inducing apoptosis through mechanisms such as PARP inhibition.[9] Similarly, certain quinoxaline derivatives exhibit antimicrobial properties by inducing oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage and death.[10]
Caption: Potential signaling pathways for synthesized heterocycles.
Conclusion
This compound stands out as a superior building block for the synthesis of complex heterocyclic compounds. Its inherent functionalities provide a direct route to highly decorated benzimidazole and quinoxaline cores, which are primed for further diversification through well-established synthetic methodologies. While alternative starting materials may offer higher yields in specific reactions, they often lack the synthetic versatility that this compound provides. For researchers aiming to generate novel and diverse libraries of bioactive molecules, the strategic advantages of this compound make it an invaluable tool in the arsenal of modern synthetic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-BROMO-7-NITROQUINOXALINE CAS#: 113269-09-3 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
cost-benefit analysis of using 4-Bromo-3-nitrobenzene-1,2-diamine in research
For researchers and professionals in drug development and organic synthesis, the selection of starting materials is a critical decision balancing cost, efficiency, and strategic value. This guide provides a comparative analysis of 4-Bromo-3-nitrobenzene-1,2-diamine , a highly functionalized building block, against its simpler, less expensive alternatives. The core of the analysis lies in a trade-off: the high upfront cost of a complex molecule versus the extended synthetic pathways required when starting from a simpler precursor.
At a Glance: Cost and Feature Comparison
The primary value of this compound lies in its pre-installed functional groups: two adjacent amines for heterocycle formation, a bromine atom for cross-coupling reactions, and a nitro group that acts as a powerful electron-withdrawing group and a synthetic handle for further modifications. These features can significantly shorten a synthetic route. However, this convenience comes at a substantial cost compared to less functionalized analogs.
| Reagent Name | CAS Number | Typical Price (per gram) | Key Features |
| This compound | 147021-89-4 | ~$140 - $360 | Diamine, Bromo, Nitro |
| 4-Bromo-1,2-diaminobenzene | 1575-37-7 | ~$0.80 - $2.40 | Diamine, Bromo |
| 3-Nitrobenzene-1,2-diamine | 3694-52-8 | ~$4.00 - $6.00 | Diamine, Nitro |
Note: Prices are estimates based on publicly available data from various chemical suppliers for research quantities and are subject to change.
Performance and Strategic Value Comparison
Direct, side-by-side experimental comparisons in literature are scarce. Therefore, this analysis is based on established principles of synthetic chemistry, evaluating the trade-offs between using a feature-rich starting material versus a simpler one that requires additional functionalization steps.
The key strategic benefit of this compound is the potential to bypass a hazardous and often low-yielding nitration step, which would be required if starting with 4-Bromo-1,2-diaminobenzene to reach the same target molecule.
| Parameter | This compound | 4-Bromo-1,2-diaminobenzene (Alternative) |
| Initial Cost | Very High | Low |
| Functionality | High (Ready for cyclization, cross-coupling, and nitro-group chemistry) | Medium (Ready for cyclization and cross-coupling) |
| Synthetic Steps to Target | Fewer (Direct route) | More (Requires additional nitration step) |
| Overall Yield | Potentially higher due to fewer steps | Potentially lower due to yield loss in the additional step |
| Process Safety | Avoids a separate, potentially hazardous nitration reaction | Requires handling of strong nitrating agents (e.g., HNO₃/H₂SO₄) |
| Ideal Use Case | Late-stage synthesis, rapid library generation, process optimization | Early-stage synthesis, cost-sensitive projects, large-scale production |
Logical Analysis: The Researcher's Decision Pathway
The choice between these reagents is a classic cost-benefit dilemma in chemical synthesis. The following diagram illustrates the decision-making logic.
Caption: Cost-benefit trade-off in selecting a starting material.
Representative Experimental Protocol: Quinoxaline Synthesis
The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound like benzil is a robust, high-yielding reaction commonly used to benchmark reactivity.[1][2] This protocol is applicable to this compound and its alternatives for producing substituted quinoxalines, which are important scaffolds in medicinal chemistry.[3][4]
Reaction: Synthesis of 6-Bromo-7-nitro-2,3-diphenylquinoxaline
Materials:
-
This compound (232.04 g/mol )
-
Benzil (210.23 g/mol )
-
Ethanol (or Acetic Acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: In a 50 mL round-bottom flask, combine this compound (232 mg, 1.0 mmol, 1.0 eq.) and benzil (210 mg, 1.0 mmol, 1.0 eq.).
-
Solvent Addition: Add 15 mL of ethanol to the flask.
-
Reaction: Attach the reflux condenser, place the flask in a heating mantle, and bring the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate from the solution.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven to obtain the final quinoxaline derivative. Typical yields for this type of condensation are high, often in the 85-95% range.[3][5]
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for quinoxaline synthesis.
Conclusion
The use of This compound is a strategic choice best suited for research applications where speed, avoidance of hazardous nitration steps, and maximizing overall yield in a multi-step synthesis are paramount. Its high cost is offset by the value of having three key functional groups precisely positioned, enabling more direct and efficient routes to complex target molecules.
Conversely, simpler alternatives like 4-Bromo-1,2-diaminobenzene are economically superior for large-scale synthesis or in early-stage research where the additional synthetic steps for functionalization can be justified by the significant cost savings on the starting material. The final decision rests on a careful evaluation of the project's specific goals, budget, timeline, and safety considerations.
References
A Comparative Guide to the Applications of 4-Bromo-3-nitrobenzene-1,2-diamine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-3-nitrobenzene-1,2-diamine is a versatile aromatic diamine that serves as a crucial building block in the synthesis of a variety of heterocyclic compounds, particularly quinoxalines and benzimidazoles. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides a comparative analysis of the performance of this compound in the synthesis of these key heterocycles against other substituted o-phenylenediamines, supported by experimental data from the literature.
Performance in Quinoxaline Synthesis: A Comparative Overview
The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The choice of the diamine precursor significantly influences reaction kinetics, product yield, and purification requirements. While direct comparative studies for this compound are limited, we can extrapolate its reactivity based on studies of structurally similar compounds.
The presence of a nitro group, a strong electron-withdrawing group, on the phenylenediamine ring is known to decrease the nucleophilicity of the amino groups, which can lead to lower yields and longer reaction times compared to unsubstituted or electron-donating group-substituted diamines. Conversely, the bromo substituent can also influence the electronic properties and provide a handle for further functionalization.
Below is a comparative summary of different methods for the synthesis of 2,3-diphenylquinoxaline, a model compound, from unsubstituted o-phenylenediamine. This data provides a baseline for what can be expected when using a substituted diamine like this compound, with the acknowledgment that yields may be lower due to the deactivating effect of the nitro group.[1][2]
Table 1: Comparison of Synthetic Methods for 2,3-Diphenylquinoxaline
| Synthesis Method | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Classical Condensation | None (thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75% | [1] |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% | [1] |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% | [1] |
| Phenol Catalysis | Phenol (20 mol%) | Ethanol:Water (7:3) | Room Temperature | 10 min | 98% | [3] |
It has been noted that in the synthesis of quinoxalines, o-phenylenediamines with electron-donating groups generally afford better yields compared to those with electron-withdrawing groups like the nitro group.[2] However, the introduction of a bromo group has been shown to be beneficial for the biological activity of the resulting quinoxaline derivatives, particularly in the context of anticancer activity against human non-small-cell lung cancer cells.[4]
Performance in Benzimidazole Synthesis: A Reactivity Comparison
The Phillips condensation, the reaction of an o-phenylenediamine with a carboxylic acid or its derivative, is a common method for synthesizing benzimidazoles. Similar to quinoxaline synthesis, the electronic nature of the substituents on the diamine ring plays a critical role. The electron-withdrawing nitro group in this compound is expected to reduce the reactivity compared to unsubstituted or electron-rich diamines.
Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times in benzimidazole synthesis, even for deactivated substrates.[5]
Table 2: Microwave-Assisted Synthesis of Quinoxalines from o-Phenylenediamine
| Reactant 2 | Time of Irradiation (seconds) | Yield (%) |
| Ethylene glycol | 60 | 75% |
| Oxalic acid | 60 | 97% |
| Glycolic acid | 60 | 84.45% |
| Chloroacetic acid | 60 | 97.29% |
| Benzil | 60 | 90% |
| Benzoin | 60 | 89% |
| Glyoxal | 60 | 92% |
| (Data from a study on unsubstituted o-phenylenediamine, providing a baseline for comparison)[6] |
Experimental Protocols
General Procedure for Quinoxaline Synthesis (Classical Condensation)
This protocol is adapted from the synthesis of 2,3-diphenylquinoxaline and can be modified for this compound.
Materials:
-
This compound (1 mmol)
-
Benzil (1,2-diphenylethane-1,2-dione) (1 mmol)
-
Rectified Spirit (Ethanol) (approx. 15-20 mL)
Procedure:
-
In a round-bottom flask, dissolve the benzil in rectified spirit.
-
Add the this compound to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water dropwise until a slight turbidity persists.
-
Allow the solution to stand, facilitating the precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.[1]
General Procedure for Benzimidazole Synthesis (Microwave-Assisted)
This protocol is a general method for the synthesis of benzimidazoles and can be adapted for this compound.
Materials:
-
This compound (0.01 mol)
-
Carboxylic Acid (e.g., Formic Acid for unsubstituted benzimidazole) (0.01 mol)
-
Polyphosphoric Acid (PPA)
Procedure:
-
In a microwave-safe vessel, mix this compound and the carboxylic acid with polyphosphoric acid.
-
Place the vessel in a microwave synthesizer and irradiate for a short duration (typically a few minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into a beaker of crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.[5]
Visualizing the Synthesis and Potential Mechanism of Action
To further elucidate the application of this compound, the following diagrams illustrate the general synthetic workflows and a representative biological pathway where the resulting heterocyclic compounds may exert their effects.
Caption: General workflow for the synthesis of substituted quinoxalines.
Caption: General workflow for the synthesis of substituted benzimidazoles.
Many quinoxaline derivatives exhibit their biological activity by inhibiting protein kinases, which are key components of cellular signaling pathways.[7] The diagram below illustrates a simplified kinase signaling pathway that can be targeted by such inhibitors.
Caption: Simplified kinase signaling pathway inhibited by a quinoxaline derivative.
Conclusion
This compound is a valuable precursor for the synthesis of biologically active quinoxalines and benzimidazoles. While the presence of the electron-withdrawing nitro group may necessitate more forcing reaction conditions or result in lower yields compared to more nucleophilic diamines, modern synthetic techniques such as microwave-assisted synthesis and efficient catalytic systems can overcome these challenges. The bromo- and nitro-substituents on the resulting heterocyclic core provide opportunities for further chemical diversification and have been implicated in enhancing the therapeutic potential of these compounds, particularly in the development of novel anticancer agents. This guide provides a foundation for researchers to compare and select appropriate synthetic strategies for their specific drug discovery and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 3. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. benchchem.com [benchchem.com]
Assessing the Purity of Synthesized 4-Bromo-3-nitrobenzene-1,2-diamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized chemical entities is a cornerstone of reliable and reproducible research, particularly in the realm of drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 4-Bromo-3-nitrobenzene-1,2-diamine, a key intermediate in various synthetic pathways. Its performance is compared with two common alternatives: 4,5-Dichloro-2-nitroaniline and 3-Nitro-p-phenylenediamine. This document outlines key experimental protocols and presents comparative data to aid in the selection of the most appropriate analytical strategy.
Comparative Analysis of Physicochemical Properties and Purity
| Parameter | This compound | 4,5-Dichloro-2-nitroaniline | 3-Nitro-p-phenylenediamine |
| Molecular Formula | C₆H₆BrN₃O₂ | C₆H₄Cl₂N₂O₂ | C₆H₇N₃O₂ |
| Molecular Weight | 232.04 g/mol | 207.01 g/mol | 153.14 g/mol |
| Melting Point | Not consistently reported | 177-181 °C | ~155 °C (decomposes) |
| Purity (Typical) | >95% | >98% (GC)[1] | >98% |
| HPLC-UV | Data not available | Method available | Method available |
| GC-MS (m/z) | Available[2] | Data not available | Data not available |
| ¹H NMR | Data not available | Data not available | Data available |
| ¹³C NMR | Data not available | Data not available | Data available |
Experimental Protocols for Purity Assessment
The following protocols are based on established methods for the analysis of aromatic amines and nitro compounds and may serve as a starting point for the development of validated analytical procedures for the compounds of interest.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Mobile Phase:
-
A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is recommended. A typical gradient could be 10-90% acetonitrile over 20 minutes.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard of the analyte in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh the synthesized compound and dissolve it in the same solvent as the standard to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Set the flow rate to 1.0 mL/min and the detection wavelength to a value where the analyte has maximum absorbance (e.g., determined by a UV scan). Inject the standards and the sample.
-
Quantification: Identify the peak corresponding to the analyte based on its retention time compared to the standard. Calculate the purity by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For aromatic amines, derivatization may be necessary to improve volatility and chromatographic performance.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer
-
Capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler and data analysis software
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 50-350 amu
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required.
-
Analysis: Inject the sample into the GC-MS system.
-
Identification: The compound is identified by its retention time and the fragmentation pattern in the mass spectrum. For this compound, the presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the absolute purity of a sample without the need for a specific reference standard of the analyte.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the synthesized compound (e.g., 10-20 mg) and a high-purity internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
Purity Calculation: The purity of the analyte is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the analyte and the standard.
Visualizing the Workflow and Comparison
To better illustrate the processes involved in purity assessment, the following diagrams outline the general experimental workflow and the logical comparison between the analytical techniques.
References
A Comparative Guide to the Synthesis of 4-Bromo-3-nitrobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 4-Bromo-3-nitrobenzene-1,2-diamine, a key intermediate in the development of various pharmaceutical compounds. The following sections detail different synthetic strategies, presenting experimental data, protocols, and visual representations to aid in the selection of the most suitable method for your research and development needs.
Route 1: Two-Step Synthesis via Bromination of o-Phenylenediamine and Subsequent Nitration
This synthetic pathway involves the initial bromination of o-phenylenediamine to form 4-bromo-1,2-phenylenediamine, followed by a selective nitration to yield the final product. While a detailed protocol for the first step is readily available, the second step requires careful control to achieve the desired regioselectivity.
Step 1: Synthesis of 4-Bromo-1,2-phenylenediamine
A robust and scalable method for the synthesis of 4-bromo-1,2-phenylenediamine is detailed in Chinese patent CN103073435A. This procedure utilizes a safer and more environmentally friendly brominating agent compared to liquid bromine.
Experimental Protocol:
-
Acetylation: In a 1-liter reaction vessel, 80 grams of o-phenylenediamine are dissolved in 640 mL of glacial acetic acid with vigorous stirring until the solution is clear. The solution is then cooled in an ice bath, and 158 grams of acetic anhydride are added dropwise. The reaction mixture is heated to 50°C for 1 hour. The reaction progress is monitored by liquid chromatography until the peak area of the starting material is less than 0.5%.
-
Bromination: After cooling the mixture to 25°C, 80 grams of sodium bromide are added. Following complete dissolution, 92 grams of 30% hydrogen peroxide are slowly added dropwise. The mixture is stirred at room temperature for 2 hours and then heated to 50°C for another 2 hours. The reaction is monitored by liquid chromatography until the peak area of the intermediate is less than 1%.
-
Work-up and Isolation: The reaction mixture is poured into 2000 grams of ice water containing 9 grams of sodium sulfite and stirred until the red color disappears. The resulting white solid is collected by filtration and dried to yield 4-bromo-o-phenyl diacetyl amide.
-
Hydrolysis: The dried intermediate is then subjected to hydrolysis to obtain 4-bromo-1,2-phenylenediamine. While the patent describes the hydrolysis step, specific quantities for scaling this part of the reaction are provided in a second example within the patent. In that example, 325 grams of the diacetyl amide are heated to 90°C in a mixture of methanol and 5N sodium hydroxide solution for 2 hours. After cooling, the product is extracted with dichloromethane, washed, and recrystallized from tert-butyl methyl ether to yield 185 grams of 4-bromo-o-phenylenediamine.
Quantitative Data:
| Parameter | Value | Reference |
| Purity of 4-bromo-o-phenyl diacetyl amide | 98.5% | [1] |
| Purity of 4-bromo-1,2-phenylenediamine | 97.1% (after recrystallization) | [1] |
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"o-Phenylenediamine" -> "Diacetyl_Intermediate" [label="Acetylation"]; "Acetic_Anhydride" -> "Diacetyl_Intermediate" [style=invis]; "Diacetyl_Intermediate" -> "Final_Product" [label="Hydrolysis"]; "Brominating_Agent" -> "Diacetyl_Intermediate" [label="Bromination"]; "Hydrolysis" -> "Final_Product" [style=invis]; }
Step 2: Nitration of 4-Bromo-1,2-phenylenediamine
The selective nitration of 4-bromo-1,2-phenylenediamine to introduce a nitro group at the 3-position is a critical step. The presence of two activating amino groups and a deactivating but ortho-, para-directing bromo group makes the regioselectivity of this reaction challenging. A well-established procedure for a similar transformation, the nitration of p-phenylenediamine compounds, can be adapted.
Experimental Protocol (Proposed):
A mixture of concentrated nitric acid and concentrated sulfuric acid is a common nitrating agent. To control the reaction and enhance the selectivity for the desired isomer, the following protocol is proposed based on general nitration procedures for anilines and related compounds:
-
Protection of Amino Groups (Optional but Recommended): To prevent oxidation and control the directing effect of the amino groups, they can be acetylated prior to nitration. This would involve reacting 4-bromo-1,2-phenylenediamine with acetic anhydride.
-
Nitration: The (acetylated) 4-bromo-1,2-phenylenediamine is dissolved in concentrated sulfuric acid and cooled to 0-5°C. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise while maintaining the low temperature. The reaction is stirred at this temperature for a specified time and then allowed to warm to room temperature.
-
Work-up and Deprotection: The reaction mixture is carefully poured onto ice, and the precipitated product is collected by filtration. If the amino groups were protected, the acetyl groups are removed by acid or base hydrolysis to yield this compound.
Quantitative Data:
Route 2: Synthesis from 4-Bromo-2-nitroaniline
An alternative approach starts with 4-bromo-2-nitroaniline. This route would involve the introduction of a second amino group, likely through a nitration followed by a selective reduction.
Conceptual Steps:
-
Nitration of 4-bromo-2-nitroaniline: This step would likely lead to the formation of 4-bromo-2,6-dinitroaniline or 4-bromo-2,3-dinitroaniline. The directing effects of the existing amino and nitro groups would need to be carefully considered to favor the desired isomer.
-
Selective Reduction: The resulting dinitro compound would then need to be selectively reduced to form this compound. This can be a challenging transformation, as reducing one nitro group in the presence of another requires mild and specific reducing agents.
Data Presentation:
Detailed experimental protocols with quantitative data for this synthetic route are not currently available in the public domain, making a direct comparison with Route 1 challenging. Further research and experimental development would be necessary to establish the feasibility and efficiency of this pathway.
Comparison of Synthetic Routes
| Feature | Route 1: Bromination and Nitration | Route 2: From 4-Bromo-2-nitroaniline |
| Starting Materials | o-Phenylenediamine | 4-Bromo-2-nitroaniline |
| Key Steps | Bromination, Nitration | Nitration, Selective Reduction |
| Advantages | Well-documented first step with good yield and purity data. | Potentially shorter route if selective reactions can be achieved. |
| Challenges | Selective nitration in the second step requires careful optimization. | Regioselectivity of the initial nitration is uncertain. Selective reduction of one of two nitro groups is difficult. |
| Data Availability | Detailed protocol and quantitative data available for the first step. | Lacks detailed experimental protocols and quantitative data. |
Conclusion
Based on the available information, Route 1 , involving the bromination of o-phenylenediamine followed by nitration, appears to be the more developed and predictable synthetic pathway for obtaining this compound. A detailed and scalable protocol for the synthesis of the key intermediate, 4-bromo-1,2-phenylenediamine, is well-documented. While the subsequent nitration step requires optimization to ensure the desired regioselectivity, it is a more straightforward approach than the multi-step and potentially low-yielding alternative starting from 4-bromo-2-nitroaniline.
For researchers and drug development professionals, focusing on the optimization of the nitration of 4-bromo-1,2-phenylenediamine is recommended as the most promising strategy for the efficient synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-3-nitrobenzene-1,2-diamine: A Guide for Laboratory Professionals
For immediate reference, 4-Bromo-3-nitrobenzene-1,2-diamine is classified as a hazardous chemical and must be disposed of accordingly. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. Improper disposal can lead to environmental contamination and health risks.[1]
Immediate Safety and Handling
Before any disposal procedure, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood.[2][3] Personal protective equipment (PPE), including gloves, a lab coat, and eye protection, should be worn at all times when handling this compound.[4] Avoid generating dust from the solid form of the chemical. In the event of a spill, use dry clean-up procedures and avoid adding water.[3]
Key Safety and Disposal Information:
| Parameter | Guideline | Source |
| Chemical State | Solid | [2] |
| Primary Hazards | Toxic, potential carcinogen, environmental persistence. | [1] |
| PPE | Gloves, safety goggles, lab coat. | [4] |
| Handling Area | Chemical fume hood. | [2] |
| Spill Procedure | Dry clean-up; avoid dust formation. | [3] |
| Waste Classification | Hazardous Waste. | [2] |
| Primary Disposal Method | Licensed hazardous waste disposal service. | [4] |
| Container Labeling | "Hazardous Waste," full chemical name, and associated hazards. | [1][3] |
Step-by-Step Disposal Procedure
The recommended and regulated method for the disposal of this compound is through a licensed hazardous waste disposal company.[4]
-
Segregation : Collect all waste containing this compound in a dedicated and clearly labeled hazardous waste container.[1][4] This includes unused product, contaminated consumables (e.g., pipette tips, weighing boats), and solutions. Do not mix this waste with other waste streams, especially non-hazardous waste.[1]
-
Container Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components mixed with it.[1][3]
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials such as acids and oxidizing agents.[4]
-
Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[5] Do not attempt to transport hazardous waste yourself.[5]
Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.[3]
-
Triple Rinse : Rinse the empty container three times with a suitable solvent in which the compound is soluble.
-
Collect Rinsate : The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated hazardous waste container.[3]
-
Container Disposal : Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plasticware. However, it is crucial to consult your institution's EHS guidelines for specific rules on the disposal of decontaminated chemical containers.[3]
Experimental Protocol: Chemical Degradation (for trained professionals only)
While incineration by a licensed facility is the primary disposal method, chemical degradation can be an alternative for small quantities in a laboratory setting, performed by trained personnel with appropriate safety measures. Aromatic amines can be degraded through oxidation with potassium permanganate.[1][6]
Materials:
-
Aromatic amine waste
-
Sulfuric acid (H₂SO₄), concentrated
-
Potassium permanganate (KMnO₄)
-
Sodium hydrogen sulfite (NaHSO₃), solid
-
Large reaction flask
-
Stir plate and stir bar
-
Appropriate PPE
Procedure:
-
Preparation : In a fume hood, prepare a 1.7 N sulfuric acid solution by carefully adding the required amount of concentrated H₂SO₄ to water. Always add acid to water. [1]
-
Dissolution : In a large flask, dissolve a small quantity (e.g., 0.01 mol) of the aromatic amine waste in the sulfuric acid solution.[1]
-
Oxidation : Slowly add a 0.2 M potassium permanganate (KMnO₄) solution to the stirred amine solution. Continue adding until a brown precipitate of manganese dioxide persists.[1]
-
Neutralization : After the reaction is complete, destroy any excess permanganate by adding solid sodium hydrogen sulfite (NaHSO₃) until the solution becomes colorless.[1]
-
Disposal : The final solution may be neutralized and, if local regulations permit, flushed down the drain with copious amounts of water.[6] Otherwise, it should be collected as hazardous waste.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
